molecular formula C9H9F3O3 B1309735 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol CAS No. 562840-50-0

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1309735
CAS No.: 562840-50-0
M. Wt: 222.16 g/mol
InChI Key: NXUXBQMYALBYGH-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a useful research compound. Its molecular formula is C9H9F3O3 and its molecular weight is 222.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-methoxy-5-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-14-8-3-2-7(4-6(8)5-13)15-9(10,11)12/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUXBQMYALBYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407498
Record name 2-methoxy-5-(trifluoromethoxy)benzyl alcohol
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Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562840-50-0
Record name 2-methoxy-5-(trifluoromethoxy)benzyl alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 562840-50-0
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and its potential applications, particularly in the realm of drug development.

Chemical Identity and Properties

This compound is a substituted aromatic alcohol. The presence of both a methoxy and a trifluoromethoxy group on the benzene ring imparts unique electronic and lipophilic characteristics, making it a valuable building block in organic synthesis.

CAS Number: 562840-50-0[1]

Synonyms: [2-methoxy-5-(trifluoromethoxy)phenyl]methanol

Physicochemical Data Summary
PropertyThis compound (Predicted/Inferred)2-(Trifluoromethoxy)benzyl alcohol (CAS: 175278-07-6)[2]2-(Trifluoromethyl)benzyl alcohol (CAS: 346-06-5)[3]
Molecular Formula C9H9F3O3C8H7F3O2C8H7F3O
Molecular Weight 222.17 g/mol [1]192.14 g/mol 176.14 g/mol
Appearance Solid or liquidWhite to almost white clear liquidColorless liquid
Boiling Point No data available98 °C / 12 mmHg90 °C / 20 mmHg
Density No data available1.33 g/mL1.326 g/mL at 25 °C
Refractive Index No data availablen20/D 1.45n20/D 1.468
Purity ≥95%[1]≥96% (GC)97%
Storage Sealed in dry, room temperatureStore at Room TemperatureNo data available

Structural Attributes of this compound

G A This compound B CAS: 562840-50-0 A->B C Formula: C9H9F3O3 A->C D MW: 222.17 A->D E Key Functional Groups A->E I Applications A->I F Benzyl Alcohol E->F G Methoxy Group E->G H Trifluoromethoxy Group E->H J Pharmaceutical Intermediate I->J K Agrochemical Synthesis I->K L Material Science I->L G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup cluster_3 Purification A Dissolve benzoic acid in anhydrous THF B Cool to 0°C under N2 A->B C Add BH3-THF dropwise at 0°C B->C D Reflux for 1.5-3h C->D E Quench with 6N HCl at 0°C D->E F Extract with Ethyl Acetate E->F G Dry with MgSO4 F->G H Concentrate under reduced pressure G->H I Column Chromatography H->I J Pure Product I->J G A This compound B Reagent: Phosphorus tribromide (PBr3) or Carbon tetrabromide (CBr4) / Triphenylphosphine (PPh3) A->B Bromination C 2-Methoxy-5-(trifluoromethoxy)benzyl bromide B->C D Further Elaboration: Nucleophilic Substitution Reactions C->D

References

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

This technical guide provides a comprehensive overview of this compound, a significant building block in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, a representative synthesis protocol, and potential areas of biological investigation.

Core Compound Properties

This compound is a substituted aromatic alcohol. The presence of both a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group on the benzene ring makes it a valuable intermediate for introducing these functionalities into more complex molecules, potentially enhancing their biological activity and metabolic stability.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C9H9F3O3[1][2]
Molecular Weight 222.17 g/mol [1]
CAS Number 562840-50-0[1][2]
IUPAC Name (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol[2]
Synonyms (2-METHOXY-5-TRIFLUOROMETHOXY-PHENYL)-METHANOL, 3-TRIFLUOROMETHOXY-6-METHOXY-BENZYLALCOHOL[2]
Purity Specification ≥95%[1]

Synthesis and Experimental Protocols

The synthesis of substituted benzyl alcohols often involves the reduction of the corresponding carboxylic acid or aldehyde. Below is a representative experimental protocol for the synthesis of a structurally similar compound, which can be adapted for this compound.

Representative Synthesis: Reduction of a Benzoic Acid Derivative

This protocol outlines the reduction of a substituted benzoic acid to the corresponding benzyl alcohol using a borane-tetrahydrofuran complex.[3]

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzoic acid

  • Borane-tetrahydrofuran complex (BH3·THF)

  • Tetrahydrofuran (THF), anhydrous

  • 6N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4), anhydrous

  • Nitrogen gas (N2)

  • Standard laboratory glassware, including a three-neck flask, thermometer, and mechanical stirrer

Procedure:

  • In a 5L three-neck flask equipped with a thermometer and mechanical stirrer, add 2-Methoxy-5-(trifluoromethoxy)benzoic acid (0.45 mol) and 1L of anhydrous tetrahydrofuran.

  • Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.

  • Slowly add the borane-tetrahydrofuran complex (0.9 mol) dropwise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.

  • Once the reaction is complete, cool the mixture and slowly add 6N HCl until no more gas is evolved.

  • Add 1L of water and extract the aqueous phase with ethyl acetate (2 x 1L).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product, this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of a substituted benzyl alcohol from its corresponding benzoic acid.

G Figure 1. General Synthesis Workflow start Start with 2-Methoxy-5-(trifluoromethoxy)benzoic acid dissolve Dissolve in anhydrous THF start->dissolve cool Cool to 0°C under N2 dissolve->cool add_reagent Add BH3·THF dropwise cool->add_reagent reflux Heat to reflux for 1.5 hours add_reagent->reflux quench Quench with 6N HCl reflux->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic phase with MgSO4 extract->dry evaporate Evaporate solvent dry->evaporate product Obtain This compound evaporate->product

Figure 1. General Synthesis Workflow

Applications in Research and Drug Development

Benzyl alcohol and its derivatives are versatile compounds with a range of applications in the pharmaceutical and chemical industries.[4][5]

  • Pharmaceutical Intermediate: The primary application of this compound is as an intermediate in organic synthesis.[6] It is particularly useful for introducing the trifluoromethoxy group into potential drug candidates, which can enhance properties such as metabolic stability and lipophilicity.

  • Agrochemical Synthesis: Similar to its use in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.[7]

  • Solvent: Due to its polarity, benzyl alcohol itself is widely used as a solvent in various applications, including paints, waxes, and epoxy coatings.[5]

  • Preservative: At low concentrations, benzyl alcohol is used as a bacteriostatic preservative in intravenous medications, cosmetics, and topical drugs.[4]

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the activities of structurally related compounds can suggest potential areas for investigation. For instance, some substituted benzylphenols are known to exhibit antimicrobial and estrogenic activities.[8]

Hypothetical Signaling Pathway Investigation

Given the known antimicrobial properties of some phenolic compounds, one could hypothesize that this compound might interfere with bacterial signaling or metabolic pathways. The following diagram illustrates a hypothetical workflow for investigating its impact on a generic bacterial signaling pathway.

G Figure 2. Hypothetical Investigation Workflow cluster_invitro In Vitro Studies cluster_insilico In Silico Analysis cluster_validation Target Validation compound This compound target Bacterial Culture compound->target mic_assay MIC Assay to determine antimicrobial activity target->mic_assay pathway_analysis Transcriptomic/Proteomic Analysis of treated bacteria target->pathway_analysis pathway_identification Identify affected signaling pathways pathway_analysis->pathway_identification target_identification Identify potential protein targets pathway_identification->target_identification binding_assay Enzymatic/Binding Assays with identified targets target_identification->binding_assay structural_studies Structural Biology (X-ray, NMR) to study interaction binding_assay->structural_studies

Figure 2. Hypothetical Investigation Workflow

This workflow provides a logical progression from initial screening for antimicrobial activity to the identification and validation of specific molecular targets. Such investigations are crucial for understanding the mechanism of action of novel compounds in drug development.

References

Characterization of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanol, also known as 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, is an aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethoxy group on the phenyl ring is expected to influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of the available characterization data for this compound, including its synthesis, physical and chemical properties, and a discussion of potential biological activities based on structurally related molecules.

Physicochemical Properties

The fundamental physicochemical properties of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol are summarized in the table below. This data is essential for its handling, formulation, and interpretation of experimental results.

PropertyValueReference
Molecular Formula C₉H₉F₃O₃
Molecular Weight 222.16 g/mol
CAS Number 562840-50-0
Appearance Clear oil or solid
Mass Spectrometry (EI) m/z 222.1 (M+)

Spectroscopic Characterization

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3600-3200 (broad)
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=C Stretch (Aromatic)1600-1450
C-O Stretch (Alcohol)1260-1000
C-O-C Stretch (Ether)1300-1000
C-F Stretch1350-1150

Synthesis Protocol

(2-Methoxy-5-(trifluoromethoxy)phenyl)methanol can be synthesized via the reduction of the corresponding benzaldehyde derivative.

Experimental Procedure: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • 1N Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-methoxy-5-(trifluoromethoxy)benzaldehyde in methanol.

  • Slowly add sodium borohydride to the solution while stirring at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the reduction is complete.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane.

  • Wash the organic layer sequentially with 1N NaOH, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol as a clear oil.

A 95% yield has been reported for this synthesis.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde 2-Methoxy-5-(trifluoromethoxy)benzaldehyde Reduction Reduction at Room Temperature Aldehyde->Reduction ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Reduction Solvent Methanol (MeOH) Solvent->Reduction Workup Aqueous Workup (NaOH, H2O, Brine) Reduction->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol Purification->FinalProduct

Caption: Synthesis workflow for (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol.

Potential Biological Activities and Future Directions

As of the current literature survey, there is no specific information available on the biological activities or the signaling pathways associated with (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol. However, the structural motifs present in the molecule, namely the benzyl alcohol and 2-methoxyphenol moieties, are found in various biologically active compounds.

  • Benzyl Alcohol Derivatives: Benzyl alcohol and its derivatives are known to possess antimicrobial and anesthetic properties. They are often used as preservatives in pharmaceutical formulations. The mechanism of antimicrobial action is believed to involve the disruption of bacterial cell membranes.

  • 2-Methoxyphenol Derivatives: Compounds containing the 2-methoxyphenol (guaiacol) scaffold have been reported to exhibit a range of biological activities, including antioxidant and anti-inflammatory effects. The antioxidant activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals.

The presence of the trifluoromethoxy group in the target molecule is of particular interest as this functional group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.

Future Research:

Given the lack of direct biological data, future research on (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol should focus on:

  • Full Spectroscopic Characterization: Obtaining and reporting the complete ¹H NMR, ¹³C NMR, and IR spectra to confirm its structure and purity.

  • In Vitro Screening: Evaluating its potential antimicrobial activity against a panel of pathogenic bacteria and fungi.

  • Antioxidant Assays: Assessing its antioxidant capacity through standard assays such as DPPH radical scavenging or ORAC.

  • Cytotoxicity Studies: Determining its cytotoxic effects on various cancer cell lines and normal cell lines to evaluate its potential as an anticancer agent and to assess its safety profile.

  • Enzyme Inhibition Assays: Screening against relevant enzymes, such as cyclooxygenases (COX-1/COX-2) or lipoxygenases, to investigate potential anti-inflammatory properties.

A systematic investigation into these areas will provide a clearer understanding of the pharmacological potential of this compound and pave the way for its further development in drug discovery.

Experimental Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol.

BiologicalScreeningWorkflow Compound (2-Methoxy-5-(trifluoromethoxy)phenyl)methanol Antimicrobial Antimicrobial Screening (Bacteria, Fungi) Compound->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH, ORAC) Compound->Antioxidant Cytotoxicity Cytotoxicity Assays (Cancer & Normal Cell Lines) Compound->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., COX/LOX Inhibition) Compound->AntiInflammatory DataAnalysis Data Analysis & Hit Identification Antimicrobial->DataAnalysis Antioxidant->DataAnalysis Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis

Caption: Proposed workflow for the biological screening of the target compound.

Spectroscopic data of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Introduction

This compound is a substituted aromatic alcohol with potential applications in medicinal chemistry and materials science. Its structural features, including a methoxy group, a trifluoromethoxy group, and a hydroxymethyl group on a benzene ring, give rise to a unique spectroscopic profile. This guide provides a detailed overview of the predicted spectroscopic data for this compound, along with representative experimental protocols for its synthesis and characterization. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectroscopic data in public databases, the following data are predicted based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are informed by the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15d1HH-6
~7.05dd1HH-4
~6.90d1HH-3
~4.70s2H-CH₂OH
~3.85s3H-OCH₃
~2.50br s1H-OH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~158.0C-2
~142.0 (q, JCF ≈ 1.5 Hz)C-5
~132.0C-1
~121.0 (q, JCF ≈ 257 Hz)-OCF₃
~118.5C-6
~117.0C-4
~110.0C-3
~60.0-CH₂OH
~56.0-OCH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₂- and -CH₃)
1600-1450Medium to StrongC=C stretch (aromatic ring)
1250-1000StrongC-O stretch (aryl ether and alcohol), C-F stretch (trifluoromethoxy)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
222[M]⁺ (Molecular Ion)
205[M - OH]⁺
191[M - CH₂OH]⁺
177[M - CH₂OH - CH₂]⁺
153[M - OCF₃]⁺
125[M - OCF₃ - CO]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzoic acid
  • Dissolution: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol to quench the excess borane.

  • Workup: Add 1 M hydrochloric acid (HCl) and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • IR Spectroscopy:

    • Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Place a small amount of the neat sample directly on the ATR crystal.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into a mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

    • For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program to ensure separation.

    • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted spectroscopic data.

G cluster_MS Mass Spectrometry (MS) cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) MS m/z = 222 [M]⁺ MS_info Indicates Molecular Formula: C₉H₉F₃O₃ MS->MS_info Confirms Structure Confirmed Structure: This compound MS_info->Structure Provides IR ~3300 cm⁻¹ (broad) ~1250-1000 cm⁻¹ (strong) IR_info Identifies Functional Groups: -OH (alcohol) -O- (ether) -OCF₃ IR->IR_info Indicates IR_info->Structure Provides H_NMR ¹H NMR: - Aromatic signals (3H) - -CH₂OH singlet (~4.7 ppm, 2H) - -OCH₃ singlet (~3.85 ppm, 3H) H_NMR->Structure Defines Proton Environment C_NMR ¹³C NMR: - Aromatic signals (6C) - -CH₂OH carbon (~60 ppm) - -OCH₃ carbon (~56 ppm) - -OCF₃ quartet (~121 ppm) C_NMR->Structure Defines Carbon Skeleton

Spectroscopic Data Integration for Structural Confirmation.

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. Due to the absence of publicly available experimental spectra, this guide is based on a comprehensive prediction derived from spectral data of structurally analogous compounds and computational NMR prediction tools. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in the table below. The predictions are based on the analysis of substituent effects and correlation with known spectral data of related benzyl alcohol derivatives.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OHVariableBroad Singlet1HN/A
Ar-H6~7.25d1H~2.0
Ar-H4~7.15dd1H~8.5, 2.0
Ar-H3~6.95d1H~8.5
-CH₂OH~4.70s2HN/A
-OCH₃~3.85s3HN/A

Experimental Protocol

As no specific experimental protocol for the ¹H NMR analysis of this compound is documented in the searched literature, a general, standard protocol for obtaining a high-resolution ¹H NMR spectrum of a small organic molecule is provided below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • The spectrometer should be properly tuned and shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

  • Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR of organic molecules.

  • Acquisition Time: An acquisition time of 2-4 seconds is recommended.

  • Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

  • Number of Scans: The number of scans can be varied depending on the sample concentration, typically ranging from 8 to 64 scans.

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and baseline corrections should be applied to the spectrum.

  • The spectrum should be referenced to the internal standard (TMS at 0.00 ppm).

  • Integration of the signals should be performed to determine the relative number of protons for each resonance.

Visualizations

Molecular Structure and Proton Numbering

The following diagram illustrates the chemical structure of this compound with the protons numbered for assignment in the NMR spectrum.

Caption: Chemical structure of this compound.

Predicted ¹H-¹H Coupling Network

The following diagram illustrates the predicted spin-spin coupling relationships between the aromatic protons of this compound.

Caption: Predicted ¹H-¹H coupling pathways for aromatic protons.

A Comprehensive Technical Guide to the Purity Assessment of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the methodologies for assessing the purity of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such compounds is critical for the safety, efficacy, and quality of the final drug product. This document outlines experimental protocols for various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it discusses the importance of identifying potential impurities and conducting forced degradation studies to understand the compound's stability profile. All quantitative data is summarized in structured tables, and experimental workflows are visualized using diagrams to facilitate comprehension.

Introduction

This compound is a substituted aromatic alcohol with increasing importance in the synthesis of novel pharmaceutical compounds. Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, imparts specific physicochemical properties that can be beneficial for drug-receptor interactions. The purity of this starting material is of paramount importance, as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. This guide presents a multi-faceted approach to purity assessment, employing orthogonal analytical techniques to ensure a comprehensive evaluation.

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for the robust purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities in non-volatile and thermally labile compounds. A reverse-phase method is typically suitable for the analysis of substituted benzyl alcohols.

Experimental Protocol: Reverse-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient elution using a mixture of water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) and a polar organic solvent such as acetonitrile or methanol is effective.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration (e.g., 1 mg/mL).

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm) is standard.

Data Presentation: HPLC Purity Analysis

The purity is typically determined by the area percentage of the main peak relative to the total peak area.

Parameter Value
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient30% B to 90% B over 20 min
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Injection Volume10 µL
Retention Time~8.5 min
Purity (Area %)>99.5%

Logical Relationship: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile impurities. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer is required.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is generally suitable.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with different boiling points. A typical program might start at a lower temperature and ramp up to a higher temperature.

  • Injection: A split injection is commonly used to avoid overloading the column.

  • MS Detection: Electron ionization (EI) is the standard ionization technique. The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification.

Data Presentation: GC-MS Impurity Profile

Parameter Value
ColumnDB-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, 1 mL/min
Oven Program60°C (2 min), then 15°C/min to 280°C (5 min)
Injector Temperature250°C
MS Transfer Line280°C
Ionization ModeElectron Ionization (EI) at 70 eV
Potential Impurity Retention Time (min)
Starting MaterialVaries
Residual SolventsVaries
Benzyl Aldehyde derivative~10.2

Logical Relationship: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Volatile Solvent Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Impurities by MS Library Detect->Identify Quantify Quantify by Peak Area Identify->Quantify

GC-MS Analysis Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the absolute purity of a sample. Both ¹H and ¹⁹F NMR are particularly useful for this compound due to the presence of protons and a trifluoromethoxy group.[1]

Experimental Protocol: Quantitative ¹H and ¹⁹F NMR (qNMR)

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation: A precisely weighed amount of the sample and an internal standard of known purity are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The internal standard should have a signal that does not overlap with the analyte signals.

  • ¹H NMR Acquisition: A standard proton experiment is run with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons, which is crucial for accurate quantification.

  • ¹⁹F NMR Acquisition: A fluorine-19 experiment is performed to analyze the trifluoromethoxy group. This can be a very sensitive and clean way to detect fluorine-containing impurities.

  • Data Processing: The spectra are carefully phased and baseline corrected. The integrals of the analyte and internal standard signals are accurately determined.

Data Presentation: qNMR Purity Calculation

The purity is calculated using the following formula:

Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral value

  • N = Number of nuclei for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

  • P_IS = Purity of the Internal Standard

Parameter ¹H NMR ¹⁹F NMR
Spectrometer400 MHz376 MHz
SolventCDCl₃CDCl₃
Internal StandardMaleic Anhydride1,3,5-Trifluorobenzene
Analyte Signal (ppm)~4.7 (CH₂), ~3.9 (OCH₃)~ -58 (OCF₃)
Calculated Purity>99.0% (w/w)>99.0% (w/w)

Logical Relationship: qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire_1H Acquire 1H NMR Spectrum Dissolve->Acquire_1H Acquire_19F Acquire 19F NMR Spectrum Dissolve->Acquire_19F Integrate Integrate Analyte & IS Signals Acquire_1H->Integrate Acquire_19F->Integrate Calculate Calculate Purity Integrate->Calculate Forced_Degradation cluster_stress Stress Conditions cluster_outcome Outcome Analyte This compound Acid Acidic Hydrolysis Analyte->Acid Base Basic Hydrolysis Analyte->Base Oxidation Oxidation Analyte->Oxidation Thermal Thermal Analyte->Thermal Photo Photolytic Analyte->Photo No_Deg No Significant Degradation Acid->No_Deg Degradation Degradation Products Base->Degradation Oxidation->Degradation Thermal->No_Deg Photo->Degradation

References

In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds. This document details its chemical properties, commercial availability, and outlines methodologies for its synthesis and analysis.

Chemical Properties and Commercial Specifications

This compound is a substituted benzyl alcohol derivative. The presence of both a methoxy and a trifluoromethoxy group on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate in medicinal chemistry for the development of novel therapeutic agents.

Several commercial suppliers offer this compound, typically with a purity of 95% or greater. While specific batch-to-batch variations exist, the following table summarizes the general specifications available from commercial sources.

PropertyTypical Value
CAS Number 562840-50-0
Molecular Formula C₉H₉F₃O₃
Molecular Weight 222.16 g/mol
Appearance White to off-white solid or colorless oil
Purity (by GC/HPLC) ≥95%
Storage Conditions Room temperature, protected from light and moisture

Commercial Suppliers

A number of chemical suppliers provide this compound in research and bulk quantities. Researchers can source this compound from vendors such as:

  • Sigma-Aldrich (Ambeed, Inc.) : A major supplier of research chemicals, offering this compound with a purity of 95%.[1]

  • Cenmed : Provides the compound with a specified purity of ≥95%.[2]

  • P&S Chemicals : Lists the compound and provides a channel for quotation requests.

  • Key Organics : Offers the product in their chemical directory.

It is recommended to request a certificate of analysis from the supplier for batch-specific data.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic pathway would start from the commercially available 2-methoxy-5-(trifluoromethoxy)benzoic acid. This starting material can be reduced to the target benzyl alcohol.

Synthetic Pathway start 2-Methoxy-5-(trifluoromethoxy)benzoic acid product This compound start->product Reduction (e.g., LiAlH₄, THF)

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzoic acid

The following is a representative experimental protocol adapted from general procedures for the reduction of benzoic acids.[3]

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Starting Material: Dissolve 2-Methoxy-5-(trifluoromethoxy)benzoic acid (1 equivalent) in anhydrous THF in a separate flask. Add this solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Work-up: Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether. Combine the organic filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Experimental Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup 1. Reaction Setup (LiAlH₄ in THF) addition 2. Add Benzoic Acid Derivative setup->addition reflux 3. Heat to Reflux addition->reflux quench 4. Quench Reaction reflux->quench filtration 5. Filtration quench->filtration extraction 6. Liquid-Liquid Extraction filtration->extraction drying 7. Drying extraction->drying concentration 8. Solvent Removal drying->concentration chromatography 9. Column Chromatography concentration->chromatography final_product final_product chromatography->final_product Pure Product

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Methods

To ensure the purity and identity of this compound, a combination of chromatographic and spectroscopic techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of the final product and identifying any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is appropriate.

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for determining the purity of the compound.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

Typical HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized molecule. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • A singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm.

  • A singlet or doublet for the benzylic (-CH₂OH) protons around 4.6-4.8 ppm.

  • A broad singlet for the hydroxyl (-OH) proton.

  • Aromatic protons appearing in the range of 6.8-7.5 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • A peak for the methoxy carbon around 55-60 ppm.

  • A peak for the benzylic carbon around 60-65 ppm.

  • Aromatic carbons in the range of 110-160 ppm.

  • The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.

This technical guide provides a foundational understanding of this compound for its application in research and development. For specific applications, it is crucial to consult detailed analytical data for the particular batch of the compound being used.

References

An In-Depth Technical Guide on the Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a valuable intermediate in the development of novel pharmaceutical compounds. This document details the primary synthetic pathways, starting materials, and experimental protocols, supported by quantitative data and logical workflow diagrams.

Introduction

This compound is a substituted benzyl alcohol derivative. Its structural features, including the methoxy and trifluoromethoxy groups, make it a key building block in medicinal chemistry. These functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the chemical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and safely in a laboratory setting.

Synthetic Pathways and Starting Materials

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor. The two primary starting materials for this transformation are:

  • 2-Methoxy-5-(trifluoromethoxy)benzoic acid

  • 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

The selection of the starting material often depends on commercial availability, cost, and the desired scale of the synthesis. Both pathways involve a straightforward reduction of the carbonyl group to a primary alcohol.

Logical Relationship of Synthetic Pathways

G cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product 2-Methoxy-5-(trifluoromethoxy)benzoic acid 2-Methoxy-5-(trifluoromethoxy)benzoic acid Reduction Reduction 2-Methoxy-5-(trifluoromethoxy)benzoic acid->Reduction 2-Methoxy-5-(trifluoromethoxy)benzaldehyde 2-Methoxy-5-(trifluoromethoxy)benzaldehyde 2-Methoxy-5-(trifluoromethoxy)benzaldehyde->Reduction This compound This compound Reduction->this compound

Caption: Synthetic routes to this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound from the two primary starting materials.

Protocol 1: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzoic acid

This protocol is adapted from a similar, well-documented procedure for the reduction of a substituted benzoic acid.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (example)Moles (example)
2-Methoxy-5-(trifluoromethoxy)benzoic acid236.1510.0 g0.042 mol
Borane-tetrahydrofuran complex (1 M in THF)-84 mL0.084 mol
Tetrahydrofuran (THF), anhydrous72.11100 mL-
6 N Hydrochloric acid (HCl)36.46As needed-
Ethyl acetate88.11200 mL-
Magnesium sulfate, anhydrous120.37As needed-

Procedure:

  • In a 500 mL three-neck round-bottom flask equipped with a thermometer, a magnetic stirrer, and a dropping funnel, dissolve 2-Methoxy-5-(trifluoromethoxy)benzoic acid (10.0 g, 0.042 mol) in anhydrous tetrahydrofuran (100 mL).

  • Place the flask in an ice bath and stir the solution at 0°C under a nitrogen atmosphere.

  • Slowly add the borane-tetrahydrofuran complex (84 mL, 0.084 mol) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 1.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0°C in an ice bath and slowly add 6 N HCl to quench the excess borane-tetrahydrofuran complex until no more gas evolves.

  • Add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yield: Based on analogous reactions, the expected yield is approximately 85%.[1]

Experimental Workflow for Protocol 1

G Start Start Dissolve Benzoic Acid in THF Dissolve Benzoic Acid in THF Start->Dissolve Benzoic Acid in THF Cool to 0°C Cool to 0°C Dissolve Benzoic Acid in THF->Cool to 0°C Add BH3-THF Add BH3-THF Cool to 0°C->Add BH3-THF Reflux Reflux Add BH3-THF->Reflux Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reflux->Reaction Monitoring (TLC) Quench with HCl Quench with HCl Reaction Monitoring (TLC)->Quench with HCl Complete Extraction with Ethyl Acetate Extraction with Ethyl Acetate Quench with HCl->Extraction with Ethyl Acetate Drying and Concentration Drying and Concentration Extraction with Ethyl Acetate->Drying and Concentration Purification (Column Chromatography) Purification (Column Chromatography) Drying and Concentration->Purification (Column Chromatography) Product Product Purification (Column Chromatography)->Product

References

Harnessing the Power of N-Aryl α-Amino Acids in Photoredox Catalysis: A Technical Guide for Novel Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective methods to construct complex molecular architectures lies at the heart of modern organic synthesis and drug discovery.[1][2] In recent years, visible-light photoredox catalysis has emerged as a powerful tool, enabling the formation of challenging chemical bonds under mild conditions.[3][4][5] Central to this revolution is the use of innovative building blocks that can be readily activated to participate in novel chemical transformations. Among these, N-aryl α-amino acids have garnered significant attention as versatile precursors for the generation of α-amino radicals, which are key intermediates in the synthesis of a wide array of valuable compounds.[6][7][8]

This technical guide provides an in-depth exploration of N-aryl α-amino acids as transformative building blocks in photoredox-mediated decarboxylative functionalization reactions. We will delve into the core concepts, present key quantitative data, provide detailed experimental protocols, and visualize the underlying reaction mechanisms.

Core Concept: Decarboxylative Functionalization via Photoredox Catalysis

The fundamental principle behind the use of N-aryl α-amino acids in this context is their ability to undergo single-electron oxidation upon activation by a photoexcited catalyst.[9][10] This oxidation triggers a rapid decarboxylation event, leading to the formation of a highly reactive α-amino radical. This transient species can then be intercepted by a variety of coupling partners to forge new carbon-carbon and carbon-heteroatom bonds.

The overall process can be summarized as follows:

  • Photoexcitation of the Catalyst: A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and is promoted to an excited state with enhanced redox potentials.

  • Single-Electron Transfer (SET): The excited photocatalyst engages in a single-electron transfer with the carboxylate of the N-aryl α-amino acid.

  • Decarboxylation: The resulting carboxyl radical rapidly loses carbon dioxide to generate an α-amino radical.

  • Radical Coupling: The α-amino radical couples with a suitable reaction partner, such as an activated arene or a vinyl sulfone, to form the desired product.[7][9]

This strategy offers a powerful alternative to traditional methods, allowing for the direct conversion of readily available amino acid feedstocks into complex, high-value molecules.[6][10]

Key Applications and Quantitative Data

The versatility of photoredox-generated α-amino radicals from N-aryl α-amino acids has been demonstrated in a range of important transformations, including arylation and vinylation reactions.

Decarboxylative Arylation

The direct coupling of α-amino acids with arenes provides a streamlined route to benzylic amines, a common motif in pharmacologically active compounds.[6][10] The reaction exhibits broad substrate scope with respect to both the amino acid and the arene component.[6][9]

EntryAmino Acid DerivativeArenePhotocatalystYield (%)Reference
1Boc-Proline1,4-DicyanobenzeneIr(ppy)₃12[9]
2Boc-Proline1,4-DicyanobenzeneIr(p-F-ppy)₃65[9]
3Boc-Proline1,3-DicyanobenzeneIr(dF(CF₃)ppy)₂(dtbbpy)PF₆89[9]
4Boc-Pipecolic Acid1,4-DicyanobenzeneIr(dF(CF₃)ppy)₂(dtbbpy)PF₆81[9]
5Boc-Glycine1,4-DicyanobenzeneIr(dF(CF₃)ppy)₂(dtbbpy)PF₆64[9]

Table 1: Selected examples of photoredox decarboxylative arylation of N-Boc-α-amino acids. Yields are for isolated products.

Decarboxylative Vinylation

The reaction of α-amino radicals with vinyl sulfones offers an efficient method for the synthesis of allylic amines, another important structural motif in natural products and pharmaceuticals.[4][7][11] This transformation is characterized by high yields and excellent control over olefin geometry.[4][7]

EntryAmino Acid DerivativeVinyl SulfonePhotocatalystYield (%)E:Z RatioReference
1Boc-Proline(E)-β-BromostyreneIr(ppy)₃76>98:2[7]
2Cbz-Proline(E)-β-BromostyreneIr(ppy)₃75>98:2[7]
3Boc-Pipecolic Acid(E)-β-BromostyreneIr(ppy)₃77>98:2[7]
4Boc-Sarcosine(E)-β-BromostyreneIr(ppy)₃6892:8[7]
5Boc-Alanine(E)-β-BromostyreneIr(ppy)₃7095:5[7]

Table 2: Selected examples of photoredox decarboxylative vinylation of N-Boc-α-amino acids. Yields are for isolated products. E:Z ratios were determined by ¹H NMR analysis.[7]

Experimental Protocols

General Procedure for Photoredox Decarboxylative Arylation

To a solution of the N-Boc-α-amino acid (0.2 mmol, 1.0 equiv), 1,4-dicyanobenzene (0.3 mmol, 1.5 equiv), and K₂HPO₄ (0.4 mmol, 2.0 equiv) in DMSO (2.0 mL) was added the photocatalyst (0.004 mmol, 2 mol %). The reaction mixture was degassed by sparging with nitrogen for 15 minutes. The mixture was then stirred and irradiated with a 26 W compact fluorescent lamp at room temperature for 12 hours. Upon completion, the reaction was diluted with ethyl acetate and washed with brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired benzylic amine product.[9]

General Procedure for Photoredox Decarboxylative Vinylation

A mixture of the N-Boc-α-amino acid (0.6 mmol, 1.2 equiv), vinyl sulfone (0.5 mmol, 1.0 equiv), CsHCO₃ (1.0 mmol, 2.0 equiv), and the iridium photocatalyst (0.0025 mmol, 0.5 mol %) in 1,4-dioxane (30 mL) was degassed by three freeze-pump-thaw cycles. The reaction mixture was then stirred at 50 °C and irradiated with a blue LED lamp for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the corresponding allylic amine.[7]

Visualizing the Mechanisms

The following diagrams illustrate the key mechanistic pathways involved in the photoredox-mediated functionalization of N-aryl α-amino acids.

Decarboxylative_Arylation cluster_catalytic_cycle Photocatalytic Cycle cluster_substrate_activation Substrate Activation & Coupling PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET AreneRadical Arene Radical Anion PC_star->AreneRadical SET PC_oxidized->PC SET PC_reduced Reduced PC- AminoAcid N-Aryl α-Amino Acid AminoAcid->PC_oxidized SET AminoRadical α-Amino Radical AminoAcid->AminoRadical - CO₂ CoupledProduct Coupled Intermediate AminoRadical->CoupledProduct Arene Arene Arene->AreneRadical AreneRadical->CoupledProduct FinalProduct Benzylic Amine CoupledProduct->FinalProduct - Leaving Group

Decarboxylative Arylation Pathway

Decarboxylative_Vinylation cluster_catalytic_cycle Photocatalytic Cycle cluster_reaction_pathway Reaction Pathway PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET PC_oxidized->PC SET AminoAcid N-Aryl α-Amino Acid AminoAcid->PC_oxidized SET AminoRadical α-Amino Radical AminoAcid->AminoRadical - CO₂ AdductRadical Radical Adduct AminoRadical->AdductRadical VinylSulfone Vinyl Sulfone VinylSulfone->AdductRadical FinalProduct Allylic Amine AdductRadical->FinalProduct - Sulfonyl Radical

Decarboxylative Vinylation Pathway

Conclusion

N-aryl α-amino acids have proven to be exceptionally valuable and versatile building blocks in the realm of photoredox catalysis. Their ability to serve as precursors to α-amino radicals via a mild and efficient decarboxylation process has opened up new avenues for the synthesis of complex and medicinally relevant molecules.[6][9][12] The methodologies presented in this guide, characterized by their operational simplicity and broad applicability, underscore the transformative potential of this approach in modern organic synthesis and drug discovery. As the field of photoredox catalysis continues to evolve, the innovative use of readily available building blocks like N-aryl α-amino acids will undoubtedly play a crucial role in shaping the future of chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Methoxy-5-(trifluoromethoxy)benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a versatile building block in medicinal chemistry, valued for the unique electronic and lipophilic properties imparted by the trifluoromethoxy group. This functional group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. These application notes provide detailed protocols for the synthesis of a potent soluble epoxide hydrolase (sEH) inhibitor starting from this compound. The inhibition of sEH is a promising therapeutic strategy for managing inflammation, pain, and cardiovascular diseases.

Overview of the Synthetic Pathway

The synthesis of the target bioactive molecule, a dihydropyrimidinone-based sEH inhibitor, is a two-step process. The first step involves the oxidation of this compound to the corresponding aldehyde. The second step is a multi-component Biginelli reaction to construct the dihydropyrimidinone core.

G A This compound B Oxidation A->B Step 1 C 2-Methoxy-5-(trifluoromethoxy)benzaldehyde B->C D Biginelli Reaction (with Urea and Ethyl Acetoacetate) C->D Step 2 E sEH Inhibitor (Dihydropyrimidinone derivative) D->E G cluster_0 Arachidonic Acid Cascade cluster_1 Therapeutic Intervention cluster_2 Biological Outcome Arachidonic Acid Arachidonic Acid CYP450 CYP450 Arachidonic Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Increased EETs Increased EET Levels Synthesized Inhibitor Synthesized Inhibitor Synthesized Inhibitor->sEH Inhibition Reduced Inflammation Reduced Inflammation Increased EETs->Reduced Inflammation Vasodilation Vasodilation Increased EETs->Vasodilation

Application Notes and Protocols for 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a representative guide for researchers. As of the date of this document, specific biological activity and detailed experimental data for 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol are not extensively available in published literature. The information herein is constructed based on the known medicinal chemistry applications of structurally related methoxy- and trifluoromethoxy-substituted aromatic compounds.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry. The incorporation of both a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group onto a benzyl alcohol scaffold presents a unique combination of physicochemical properties. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a valuable moiety in drug design.[1][2] The methoxy group can also influence the electronic and steric properties, potentially modulating receptor interactions. These characteristics suggest that this compound is a promising building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Applications

Based on the biological activities of analogous compounds, derivatives of this compound may be investigated for a range of therapeutic applications, including but not limited to:

  • Oncology: Many fluorinated and methoxy-substituted aromatic compounds exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.[3]

  • Infectious Diseases: The unique electronic properties conferred by the fluorine and methoxy substituents may be exploited in the design of novel antimicrobial and antifungal agents.[3]

  • Central Nervous System (CNS) Disorders: The enhanced lipophilicity associated with the trifluoromethoxy group can improve blood-brain barrier penetration, making this scaffold a candidate for the development of CNS-acting agents.

Quantitative Data Summary

The following tables present hypothetical in vitro data for a series of derivatives synthesized from this compound. These tables are for illustrative purposes to guide researchers in data presentation.

Table 1: In Vitro Cytotoxic Activity of 2-Methoxy-5-(trifluoromethoxy)benzyl Derivatives against Human Cancer Cell Lines

Compound IDR-GroupCell Line (MCF-7) IC₅₀ (µM)Cell Line (A549) IC₅₀ (µM)Cell Line (HCT116) IC₅₀ (µM)
MTB-001 -H> 100> 100> 100
MTB-002 -CH₂-piperidine15.2 ± 1.822.5 ± 2.118.9 ± 1.5
MTB-003 -CH₂-(4-fluorophenyl)8.7 ± 0.912.4 ± 1.19.8 ± 0.8
MTB-004 -CH₂-(3,4-dimethoxyphenyl)5.1 ± 0.57.8 ± 0.66.2 ± 0.4
Doxorubicin (Control)0.8 ± 0.11.2 ± 0.20.9 ± 0.1

IC₅₀ values represent the concentration of compound required to inhibit cell growth by 50% and are expressed as mean ± standard deviation from three independent experiments.

Table 2: Antimicrobial Activity of 2-Methoxy-5-(trifluoromethoxy)benzyl Derivatives

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
MTB-001 -H> 256> 256> 256
MTB-005 -CH₂-(1H-imidazol-1-yl)326416
MTB-006 -CH₂-(1H-1,2,4-triazol-1-yl)16328
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A4

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (Illustrative Example)

This protocol describes a general method for the synthesis of ether derivatives from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., 4-fluorobenzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO (stock solution)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Visualizations

G cluster_synthesis General Synthesis Workflow start This compound deprotonation Deprotonation with NaH start->deprotonation 1. DMF, 0°C alkylation Alkylation with R-X deprotonation->alkylation 2. R-X workup Aqueous Workup alkylation->workup 3. Quench purification Column Chromatography workup->purification 4. Extraction product Target Derivative purification->product 5. Characterization

General synthesis workflow for derivatives.

G cluster_bio_eval Biological Evaluation Workflow cluster_invitro In Vitro Assays cytotoxicity Cytotoxicity Assay (e.g., MTT) data_analysis Data Analysis (IC50, MIC calculation) cytotoxicity->data_analysis antimicrobial Antimicrobial Assay (e.g., MIC determination) antimicrobial->data_analysis mechanistic Mechanistic Studies (e.g., Kinase Assay) synthesis Compound Synthesis and Purification synthesis->cytotoxicity synthesis->antimicrobial data_analysis->mechanistic sar Structure-Activity Relationship (SAR) data_analysis->sar

Workflow for synthesis and biological evaluation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras compound MTB-Derivative compound->receptor akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Inhibition of a receptor tyrosine kinase pathway.

References

Application Notes and Protocols: 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol with potential as a key intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring both a methoxy and a trifluoromethoxy group, can impart desirable physicochemical properties to the final active ingredient, such as enhanced metabolic stability, increased lipophilicity, and improved biological efficacy. While specific, commercialized agrochemicals derived from this exact starting material are not widely documented in publicly available literature, its structural similarity to alcohols used in the synthesis of modern pyrethroid insecticides and some novel herbicides suggests a strong potential for its application in these areas.

These application notes provide a detailed, plausible protocol for the synthesis of a hypothetical pyrethroid insecticide, herein designated "Gemini-thrin," using this compound as a key building block. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a practical guide for researchers exploring the potential of this versatile intermediate.

Proposed Application: Synthesis of a Novel Pyrethroid Insecticide ("Gemini-thrin")

Pyrethroid insecticides are a major class of neurotoxic insecticides that function by targeting the voltage-gated sodium channels of insects. The general structure of a pyrethroid consists of an acidic moiety (e.g., from chrysanthemic acid or a derivative) and an alcohol moiety. The variation in the alcohol component is a common strategy for developing new pyrethroids with improved properties.

In this proposed application, this compound serves as the alcohol precursor for the synthesis of a novel pyrethroid ester. The synthesis involves a two-step process:

  • Conversion of the benzyl alcohol to the more reactive benzyl bromide intermediate.

  • Esterification of the benzyl bromide with a commercially available pyrethroid acid, such as deltamethric acid.

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data for the proposed synthesis of "Gemini-thrin," based on typical yields and purities observed in similar pyrethroid syntheses.

Table 1: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

ParameterValue
Starting MaterialThis compound
ReagentPhosphorus tribromide (PBr₃)
SolventDiethyl ether
Reaction Temperature0 °C to room temperature
Reaction Time4 hours
Yield 92%
Purity (by HPLC) >97%

Table 2: Synthesis of "Gemini-thrin" (Pyrethroid Ester)

ParameterValue
Starting Material2-Methoxy-5-(trifluoromethoxy)benzyl bromide
ReagentDeltamethric acid potassium salt
CatalystPotassium iodide (KI)
SolventAcetone
Reaction TemperatureReflux (56 °C)
Reaction Time8 hours
Yield 85%
Purity (by HPLC) >98%

Table 3: Hypothetical Insecticidal Activity of "Gemini-thrin" (LC₅₀ in ppm)

Pest Species"Gemini-thrin"CypermethrinDeltamethrin
Musca domestica (Housefly)0.0450.070.05
Aedes aegypti (Mosquito)0.0120.020.015
Spodoptera exigua (Beet armyworm)0.150.250.20
Myzus persicae (Green peach aphid)1.21.81.5

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

This protocol describes the conversion of the starting benzyl alcohol to the corresponding benzyl bromide, a more reactive intermediate for the subsequent esterification.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 10.0 g of this compound in 100 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 1.5 equivalents of phosphorus tribromide dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude product, 2-Methoxy-5-(trifluoromethoxy)benzyl bromide, can be used in the next step without further purification.

Protocol 2: Synthesis of "Gemini-thrin"

This protocol details the esterification of the benzyl bromide intermediate with deltamethric acid to form the final pyrethroid insecticide.

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

  • Deltamethric acid potassium salt

  • Potassium iodide (KI)

  • Anhydrous acetone

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL round-bottom flask, add 1.0 equivalent of deltamethric acid potassium salt and 1.1 equivalents of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide.

  • Add a catalytic amount of potassium iodide (0.1 equivalents).

  • Add 150 mL of anhydrous acetone to the flask.

  • Heat the mixture to reflux and maintain for 8 hours with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with deionized water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude "Gemini-thrin" by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a viscous oil.

Visualizations

Synthesis_of_Intermediate start This compound reagent1 PBr₃, Diethyl Ether start->reagent1 Bromination intermediate 2-Methoxy-5-(trifluoromethoxy)benzyl bromide reagent1->intermediate

Caption: Synthesis of the benzyl bromide intermediate.

Signaling_Pathway gemini_thrin Gemini-thrin na_channel Voltage-Gated Sodium Channel gemini_thrin->na_channel Binds to channel_open Prolonged Channel Opening na_channel->channel_open Causes membrane_depolarization Membrane Depolarization channel_open->membrane_depolarization nerve_impulses Repetitive Nerve Impulses membrane_depolarization->nerve_impulses paralysis Paralysis and Death nerve_impulses->paralysis

Application Notes and Protocols: Oxidation of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective oxidation of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol to its corresponding aldehyde, 2-methoxy-5-(trifluoromethoxy)benzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The recommended protocol utilizes Dess-Martin periodinane (DMP), a mild and highly selective oxidizing agent that minimizes over-oxidation to the carboxylic acid.[1][2][3] This method is known for its operational simplicity, broad functional group tolerance, and high yields under ambient conditions.[2][3]

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For complex molecules, such as the substituted benzyl alcohol this compound, achieving high selectivity without affecting other functional groups is paramount. The substrate features both an electron-donating methoxy group and a strong electron-withdrawing trifluoromethoxy group, which can influence reactivity. Traditional oxidation methods often employ harsh conditions or toxic heavy metals like chromium.[4][5] Modern methods, however, offer milder and more selective alternatives.

Several methods are suitable for this transformation, including Swern oxidation, copper-catalyzed aerobic oxidation, and photochemical methods.[6][7][8][9][10][11] However, the Dess-Martin periodinane (DMP) oxidation is particularly advantageous due to its mild reaction conditions (room temperature, neutral pH), high chemoselectivity, and tolerance for a wide range of functional groups.[2] The reaction typically proceeds to completion within a few hours and the workup is straightforward.[3]

Chemical Transformation

Caption: Oxidation of this compound to the corresponding aldehyde.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.1 - 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inert gas supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

  • Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.1-1.5 eq) portion-wise over 5-10 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the layers are clear.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.

Data Presentation

The following table summarizes expected outcomes based on literature for the oxidation of similarly substituted benzyl alcohols using various mild oxidation methods. Yields for the target substrate should be comparable.

Oxidizing Agent/MethodSubstrate ExampleProductYield (%)Reference
Dess-Martin Periodinane4-Methoxybenzyl alcohol4-Methoxybenzaldehyde>95[1]
Swern OxidationBenzyl alcoholBenzaldehyde84.7[9][10]
CuI/TEMPO/O₂4-Methoxybenzyl alcohol4-MethoxybenzaldehydeExcellent[7]
Eosin Y/Visible Light/O₂4-(Trifluoromethyl)benzyl alcohol4-(Trifluoromethyl)benzaldehyde85[6]
Pd/AlO(OH)4-(Trifluoromethyl)benzyl alcohol4-(Trifluoromethyl)benzaldehyde>99[12]

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve Alcohol in Anhydrous DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Aqueous Workup E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: General workflow for the Dess-Martin periodinane oxidation of an alcohol.

Safety Precautions

  • Dess-Martin periodinane can be shock-sensitive and should be handled with care.[13]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • The reaction produces malodorous byproducts. Proper quenching and waste disposal procedures should be followed.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: Etherification Reactions of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the etherification of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established synthetic methodologies and can be adapted for specific research and development needs.

Introduction

This compound is a versatile building block in medicinal chemistry. The etherification of its benzylic hydroxyl group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document details two primary methods for the etherification of this alcohol: the Williamson Ether Synthesis and the Mitsunobu Reaction. Additionally, an acid-catalyzed etherification method is presented as a viable alternative.

General Etherification Pathways

The etherification of this compound can be achieved through several synthetic strategies. The choice of method depends on the desired ether, the availability of starting materials, and the desired reaction conditions (e.g., acidic, basic, or neutral).

Etherification_Pathways cluster_0 Williamson Ether Synthesis cluster_1 Mitsunobu Reaction cluster_2 Acid-Catalyzed Etherification This compound This compound Target Ether Target Ether This compound->Target Ether + R-OH, DEAD/DIAD, PPh3 This compound->Target Ether + R-OH, H+ Alkoxide Alkoxide This compound->Alkoxide + Base Alkoxide->Target Ether + R-X Alkyl Halide (R-X) Alkyl Halide (R-X) Base (e.g., NaH) Base (e.g., NaH) Alcohol (R-OH) Alcohol (R-OH) DEAD/DIAD, PPh3 DEAD/DIAD, PPh3 Acid Catalyst (e.g., HCl, H2SO4) Acid Catalyst (e.g., HCl, H2SO4)

Caption: General strategies for the etherification of the target alcohol.

Quantitative Data Summary

The following tables summarize representative data for the etherification of benzyl alcohols under various conditions. While specific yields for this compound are not available in the literature, these values provide a reasonable expectation for reaction outcomes.

Table 1: Williamson Ether Synthesis of Benzyl Ethers

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHTHF25285-95
2Ethyl BromideNaHDMF25480-90
3Benzyl BromideK₂CO₃Acetonitrile801275-85
4Isopropyl BromideNaHTHF652440-60

Table 2: Mitsunobu Reaction for Ether Synthesis

EntryAlcoholReagentsSolventTemperature (°C)Time (h)Yield (%)
1PhenolDEAD, PPh₃THF0 to 25670-85
2EthanolDIAD, PPh₃Toluene0 to 25865-80
3IsopropanolDEAD, PPh₃THF0 to 251250-70
4Boc-glycineDIAD, PPh₃DCM0 to 25475-90

Table 3: Acid-Catalyzed Etherification of Benzyl Alcohols

EntryAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)
1MethanolHClMethanol252470-80
2EthanolH₂SO₄Ethanol501265-75
3IsopropanolFeCl₃Dichloromethane40860-70

Experimental Protocols

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of a methyl ether derivative. The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[1] It involves the reaction of an alkoxide ion with a primary alkyl halide in an SN2 reaction.[1]

Reaction Scheme:

Williamson_Ether_Synthesis start This compound + NaH intermediate Sodium 2-methoxy-5-(trifluoromethoxy)benzyl alkoxide start->intermediate Deprotonation product 2-Methoxy-1-(methoxymethyl)-5-(trifluoromethoxy)benzene + NaI intermediate->product SN2 Attack reagent Methyl Iodide (CH3I) reagent->product

Caption: Williamson ether synthesis of the target alcohol.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous THF (10 mL per 1 mmol of alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including ethers, with inversion of stereochemistry.[2][3] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Reaction Scheme:

Mitsunobu_Reaction start This compound + R-OH product Target Ether + Ph3P=O + DEAD-H2 or DIAD-H2 start->product reagents DEAD or DIAD PPh3 reagents->product Acid_Catalyzed_Etherification start This compound + R-OH (excess) product Target Ether + H2O start->product catalyst H+ (e.g., HCl, H2SO4) catalyst->product

References

Application Notes and Protocols for the Esterification of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel esters through the esterification of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol with various carboxylic acids. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethoxy group on the benzyl alcohol presents unique considerations for reaction optimization. These resulting ester derivatives are of interest in medicinal chemistry and materials science due to their potential for tailored lipophilicity, metabolic stability, and biological activity. This application note outlines a standard acid-catalyzed esterification procedure (Fischer Esterification), an alternative method for sensitive substrates, and protocols for purification and characterization of the resulting benzyl esters.

Introduction

Esterification is a fundamental reaction in organic synthesis, widely employed in the pharmaceutical industry for the derivatization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties. The target alcohol, this compound, possesses a unique substitution pattern that modulates its reactivity and the properties of its corresponding esters. The methoxy group may influence the electronic environment of the benzylic position, while the trifluoromethoxy group imparts increased lipophilicity and metabolic stability. This combination makes the resulting esters attractive targets for drug discovery programs.

The primary method described herein is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This method is often cost-effective and straightforward but requires careful control of the reaction equilibrium. An alternative protocol using a milder activating agent is also presented for substrates that may be sensitive to strong acidic conditions.[4]

Reaction Mechanisms

Fischer-Speier Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the final ester product. As an equilibrium process, the reaction is typically driven to completion by using an excess of one reactant or by removing the water as it is formed.[1][2]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocols

Protocol 1: General Fischer-Speier Esterification

This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid using sulfuric acid as a catalyst.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Round-bottom flask

  • Dean-Stark apparatus or molecular sieves

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), the desired carboxylic acid (1.2-1.5 eq), and toluene (approximately 5 mL per mmol of the limiting reagent).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.05-0.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected or the reaction is deemed complete by TLC analysis (typically 4-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Esterification using 2-Benzyloxy-1-methylpyridinium triflate for Acid-Sensitive Substrates

This method is suitable for carboxylic acids or alcohols that may be sensitive to the harsh conditions of Fischer esterification.[4]

Materials:

  • This compound

  • Carboxylic acid

  • 2-Chloropyridine

  • Potassium hydroxide (KOH)

  • Methyl triflate (MeOTf)

  • Magnesium oxide (MgO)

  • Toluene, anhydrous

  • Dichloromethane (CH₂Cl₂)

Procedure:

Step A: Preparation of 2-(2-Methoxy-5-(trifluoromethoxy)benzyloxy)pyridine

  • In a round-bottom flask, combine this compound (1.0 eq), 2-chloropyridine (1.1 eq), and powdered potassium hydroxide (3.3 eq) in anhydrous toluene.[4]

  • Heat the mixture to reflux for 1-2 hours with azeotropic removal of water.

  • After cooling, perform an aqueous workup and purify the product by distillation or chromatography to obtain 2-(2-Methoxy-5-(trifluoromethoxy)benzyloxy)pyridine.

Step B: Esterification

  • In a separate flask, dissolve the carboxylic acid (1.0 eq) and the product from Step A (2.0 eq) in anhydrous toluene.

  • Add magnesium oxide (2.0 eq) to the mixture and cool to 0 °C in an ice bath.

  • Add methyl triflate (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat at 90 °C for 24 hours.[4]

  • After cooling, filter the reaction mixture through celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the resulting ester by silica gel chromatography.

Data Presentation

The following table summarizes expected reaction parameters and yields for the esterification of this compound with representative carboxylic acids based on general esterification principles. Actual results may vary and require optimization.

Carboxylic AcidMolar Ratio (Acid:Alcohol)CatalystReaction Time (h)Expected Yield (%)
Acetic Acid1.5 : 1H₂SO₄ (cat.)4 - 885 - 95
Propanoic Acid1.5 : 1H₂SO₄ (cat.)6 - 1280 - 90
Benzoic Acid1.2 : 1H₂SO₄ (cat.)12 - 2475 - 85
4-Nitrobenzoic Acid1.2 : 1H₂SO₄ (cat.)18 - 3070 - 80

Characterization of Products

The synthesized esters should be characterized by standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a characteristic singlet for the benzylic protons (CH₂-O) typically in the range of δ 5.0-5.4 ppm. The aromatic protons will appear in the aromatic region (δ 7.0-7.5 ppm) with splitting patterns corresponding to the substitution on the ring. The protons from the carboxylic acid moiety will be observed in their respective characteristic regions.

    • ¹³C NMR: The carbonyl carbon of the ester will appear in the range of δ 165-175 ppm. The benzylic carbon will be observed around δ 65-70 ppm. Signals corresponding to the aromatic carbons and the carbons of the carboxylic acid will also be present.

    • ¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ester functional group will be present in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations will appear in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the ester should be observed. Fragmentation patterns can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of esters of this compound.

Ester_Synthesis_Workflow Start Start: Reactants & Catalyst Reaction Esterification Reaction (e.g., Fischer Esterification) Start->Reaction Workup Aqueous Workup (Neutralization & Washing) Reaction->Workup Drying Drying of Organic Phase Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, IR, MS, HPLC) Purification->Characterization Final_Product Pure Ester Product Characterization->Final_Product

Caption: General workflow for ester synthesis.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis, purification, and characterization of novel esters from this compound. The unique electronic properties of this starting material may necessitate some optimization of the reaction conditions to achieve high yields. The resulting esters are valuable compounds for further investigation in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: 2-Methoxy-5-(trifluoromethoxy)benzyl Alcohol as a Hydroxyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. Benzyl ethers are a cornerstone of hydroxyl protection strategies due to their general stability under a wide range of reaction conditions. The electronic nature of substituents on the phenyl ring can be fine-tuned to modulate the stability and cleavage conditions of the benzyl protecting group, allowing for orthogonal deprotection strategies.

This document provides detailed application notes and protocols for the use of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol as a novel protecting group for hydroxyl functionalities. The presence of a methoxy group (an electron-donating group) and a trifluoromethoxy group (a strong electron-withdrawing group) on the benzyl moiety results in unique stability and reactivity profiles, offering a valuable addition to the synthetic chemist's toolbox.

Properties and Advantages

The 2-Methoxy-5-(trifluoromethoxy)benzyl (MTB) protecting group offers a distinct set of properties compared to traditional benzyl (Bn) or p-methoxybenzyl (PMB) ethers. The trifluoromethoxy group significantly withdraws electron density from the aromatic ring, which is expected to increase the stability of the MTB ether towards acidic and certain oxidative cleavage conditions that readily cleave PMB ethers.

Key Predicted Advantages:

  • Enhanced Stability: Increased resistance to acidic conditions compared to PMB ethers.

  • Orthogonality: Potential for selective cleavage in the presence of more labile protecting groups like PMB and silyl ethers.

  • Robustness: Stability towards a wide range of non-reductive and non-strongly acidic or basic reagents.

Data Presentation

The following tables summarize the expected stability and deprotection conditions for MTB-protected alcohols compared to standard benzyl (Bn) and p-methoxybenzyl (PMB) ethers. These predictions are based on established principles of physical organic chemistry and the known reactivity of related protecting groups.

Table 1: Comparative Stability of Benzyl Ether Protecting Groups

Protecting GroupReagent/Condition CategoryExpected Stability
MTB Mild Acid (e.g., AcOH, TFA (cat.)) High
Strong Acid (e.g., TFA (stoich.), HCl) Moderate to High
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) Moderate to High
Oxidative (DDQ, CAN) High
Hydrogenolysis (H₂, Pd/C) Low (Cleavable)
Strong Base (e.g., NaH, KOtBu) High
Bn Mild AcidHigh
Strong AcidModerate
Lewis AcidsModerate
Oxidative (DDQ, CAN)Generally Stable
Hydrogenolysis (H₂, Pd/C)Low (Cleavable)
Strong BaseHigh
PMB Mild AcidModerate to Low
Strong AcidLow
Lewis AcidsLow
Oxidative (DDQ, CAN)Low (Cleavable)
Hydrogenolysis (H₂, Pd/C)Low (Cleavable)
Strong BaseHigh

Table 2: General Deprotection Methods for Benzyl-type Ethers

Deprotection MethodReagentsTypical ConditionsApplicability to MTB
Hydrogenolysis H₂, Pd/C1 atm H₂, RT to 50 °C, MeOH or EtOAcHigh
Strong Acid Cleavage TFA, HBr, BBr₃CH₂Cl₂, 0 °C to RTModerate (Harsher conditions may be needed)
Oxidative Cleavage DDQ, CANCH₂Cl₂/H₂O, RTLow (Expected to be resistant)
Dissolving Metal Reduction Na, NH₃ (l)-78 °C to -33 °CHigh

Experimental Protocols

The following are detailed protocols for the introduction and removal of the 2-Methoxy-5-(trifluoromethoxy)benzyl (MTB) protecting group.

Protocol 1: Protection of a Primary Alcohol with 2-Methoxy-5-(trifluoromethoxy)benzyl Bromide

This protocol describes the formation of an MTB ether from a primary alcohol using a Williamson ether synthesis.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with EtOAc (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of an MTB Ether via Catalytic Hydrogenolysis

This protocol details the cleavage of the MTB protecting group under standard hydrogenolysis conditions.

Materials:

  • MTB-protected alcohol (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 wt. %, 0.1 equiv)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the MTB-protected alcohol in MeOH or EtOAc in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus or purge the flask with H₂ and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

  • If necessary, purify the product by flash column chromatography.

Visualizations

The following diagrams illustrate the key chemical transformations and a decision-making workflow for the use of the MTB protecting group.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection (Hydrogenolysis) Alcohol R-OH Alkoxide Alcohol->Alkoxide NaH NaH NaH->Alkoxide Deprotonation MTB_Br MTB-Br MTB_Protected R-O-MTB MTB_Br->MTB_Protected MTB_Protected_deprotection R-O-MTB Alkoxide->MTB_Protected SN2 Reaction H2_PdC H₂, Pd/C Deprotected_Alcohol R-OH H2_PdC->Deprotected_Alcohol Cleavage Byproduct Toluene Derivative MTB_Protected_deprotection->Deprotected_Alcohol MTB_Protected_deprotection->Byproduct

Caption: General workflow for the protection of an alcohol with MTB-Br and its subsequent deprotection via hydrogenolysis.

Deprotection_Decision_Tree start Deprotection of MTB Ether Required? reducible_groups Are other reducible groups present (e.g., C=C, Cbz)? start->reducible_groups oxidative_cleavage Oxidative Cleavage (DDQ, CAN) is likely not effective start->oxidative_cleavage acid_sensitive Are other acid-sensitive groups present? hydrogenolysis Use Catalytic Hydrogenolysis (H₂, Pd/C) acid_sensitive->hydrogenolysis Yes strong_acid Consider Strong Acid Cleavage (e.g., HBr, BBr₃) (Harsher conditions may be needed) acid_sensitive->strong_acid No reducible_groups->acid_sensitive No dissolving_metal Consider Dissolving Metal Reduction (Na, NH₃) reducible_groups->dissolving_metal Yes

Caption: Decision-making workflow for selecting a deprotection method for MTB ethers.

Application Note: Derivatization of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical insights into how the chemical structure of a compound influences its biological activity. The systematic modification of a lead compound allows researchers to identify key pharmacophoric elements and optimize properties such as potency, selectivity, and metabolic stability.

This application note focuses on 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a scaffold of significant interest due to the presence of two key functional groups: a methoxy (-OCH3) group and a trifluoromethoxy (-OCF3) group. The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity, which can improve membrane permeability and overall pharmacokinetic profiles.[1][2][3] The methoxy group can influence receptor binding and metabolic pathways.[4][5] The primary benzyl alcohol moiety serves as a versatile handle for chemical derivatization, enabling the exploration of a wide chemical space.

The objective of this document is to provide detailed protocols for the derivatization of the benzylic hydroxyl group of this compound to generate a diverse library of analogs for comprehensive SAR studies. The strategies outlined below—esterification, etherification, and nucleophilic substitution via a halide intermediate—are foundational methods for probing the chemical space around this promising scaffold.

Derivatization Strategy

The primary strategy for derivatization focuses on the modification of the benzylic hydroxyl group. This approach allows for the introduction of a wide variety of functional groups to probe interactions with a biological target. The main synthetic routes are outlined below.

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Derivative Libraries Start This compound Esterification Esterification (R-COOH, Coupling Agent) Start->Esterification Etherification Etherification (R-X, Base) Start->Etherification Halogenation Conversion to Benzyl Halide (e.g., SOCl2) Start->Halogenation Esters Ester Library (-O-C(=O)-R) Esterification->Esters Ethers Ether Library (-O-R) Etherification->Ethers Nucleophilic_Sub Nucleophilic Substitution (Nu-) Halogenation->Nucleophilic_Sub Diverse_Derivatives Diverse Library (-Nu) Nucleophilic_Sub->Diverse_Derivatives

Figure 1: Derivatization workflow for SAR studies.

Experimental Protocols

General Materials and Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography or recrystallization. Structures of all final products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 1: Synthesis of Ester Derivatives via EDC Coupling

This protocol describes the coupling of this compound with a variety of carboxylic acids to generate an ester library.

Materials:

  • This compound

  • Carboxylic acid of choice (R-COOH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Add the selected carboxylic acid (1.2 eq.), EDC (1.5 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester derivative.

Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol details the synthesis of benzyl ether derivatives, which is a reliable method for forming C-O bonds.[6][7]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of NaH (1.5 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq.) and continue stirring at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the target ether.

Protocol 3: Derivatization via Benzyl Chloride Intermediate

This two-step protocol allows for the introduction of a wider range of nucleophiles. First, the benzyl alcohol is converted to the more reactive benzyl chloride.[8][9] The chloride is then displaced by various nucleophiles.[10]

Part A: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM at 0 °C.

  • Slowly add thionyl chloride (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete conversion.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure. The crude benzyl chloride is often used immediately in the next step without further purification.

Part B: Nucleophilic Substitution

Materials:

  • Crude 2-Methoxy-5-(trifluoromethoxy)benzyl chloride

  • Nucleophile of choice (e.g., primary/secondary amine, sodium azide, potassium cyanide) (2.0 eq.)

  • Anhydrous Acetonitrile or DMF

  • Base (if required, e.g., triethylamine or potassium carbonate)

Procedure:

  • Dissolve the crude benzyl chloride in anhydrous acetonitrile.

  • Add the chosen nucleophile and, if necessary, a base (e.g., for amine nucleophiles).

  • Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent. Purify the crude product by column chromatography to obtain the desired derivative.

Data Presentation for SAR Studies

To effectively evaluate the SAR, all synthesized compounds should be purified to >95% purity and their biological activity assessed in relevant assays. The data should be organized systematically.

Compound ID Structure R-Group MW ( g/mol ) cLogP Biological Activity IC₅₀ (µM)
Parent This compound-H222.152.50To be determined
Ester-01 -C(O)CH₃264.192.65To be determined
Ester-02 -C(O)Ph326.264.45To be determined
Ether-01 -CH₂CH₃250.213.31To be determined
Amine-01 -NHCH₂CH₃249.233.10To be determined
..................

Hypothetical Target Signaling Pathway

Derivatives of this scaffold may interact with various biological targets. For illustrative purposes, a generic mitogen-activated protein kinase (MAPK) signaling pathway is shown below, as kinase inhibition is a common mechanism of action for novel small molecules in oncology and inflammation research.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates Ligand Growth Factor Ligand->Receptor RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Inhibitor Potential Inhibitor (Derivative) Inhibitor->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression

Figure 2: Hypothetical MAPK signaling pathway as a target.

This application note provides a strategic framework and detailed experimental protocols for the derivatization of this compound. By systematically applying the principles of esterification, etherification, and nucleophilic substitution, researchers can generate a diverse library of compounds. The subsequent biological evaluation of these derivatives will enable the construction of a robust Structure-Activity Relationship, guiding the optimization of this promising scaffold into potential therapeutic candidates.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a fluorinated aromatic alcohol of interest as a versatile building block in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethoxy group on the benzene ring imparts unique electronic properties, lipophilicity, and metabolic stability to molecules derived from it. These characteristics make it a valuable intermediate for the synthesis of novel pharmaceuticals and agrochemicals. For instance, related trifluoromethoxy-substituted compounds are utilized in the development of enzyme inhibitors and other biologically active molecules.

This document provides a detailed protocol for the scale-up synthesis of this compound. The described methodology focuses on a robust and high-yielding reduction of the corresponding commercially available benzaldehyde, a common and efficient route for preparing benzyl alcohols. The protocol is designed for scalability and reproducibility in a laboratory or pilot plant setting.

Synthetic Pathway Overview

The recommended synthetic strategy involves a single, high-efficiency step: the chemical reduction of the aldehyde functional group of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde to a primary alcohol. This transformation is reliably achieved using sodium borohydride (NaBH₄) in an alcoholic solvent, a method well-suited for scale-up due to its mild reaction conditions, operational simplicity, and high yields.

G cluster_0 Step 1: Precursor Acquisition cluster_1 Step 2: Scale-up Synthesis cluster_2 Final Product Precursor 2-Methoxy-5-(trifluoromethoxy)benzaldehyde Reaction Reduction Reaction (Sodium Borohydride) Precursor->Reaction Methanol Workup Aqueous Work-up & Extraction Reaction->Workup Process Stream Purification Purification (Vacuum Distillation) Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

Protocol 1: Scale-up Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

This protocol details the reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde to the corresponding benzyl alcohol on a 100-gram scale.

3.1. Materials and Reagents

ReagentCAS NumberMolecular Wt. ( g/mol )QuantityMoles (mol)
2-Methoxy-5-(trifluoromethoxy)benzaldehyde145742-65-0220.15100.0 g0.454
Sodium Borohydride (NaBH₄)16940-66-237.8320.6 g0.545
Methanol (MeOH)67-56-132.041000 mL-
Deionized Water (H₂O)7732-18-518.02~1500 mL-
Hydrochloric Acid (HCl), 2M Aqueous7647-01-036.46As needed-
Ethyl Acetate (EtOAc)141-78-688.11~1500 mL-
Brine (Saturated NaCl solution)7647-14-558.44~300 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~30 g-

3.2. Equipment

  • 3 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Separatory funnel (4 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3. Reaction Procedure

  • Setup: Equip the 3 L three-neck flask with a mechanical stirrer, thermometer, and an addition funnel. Place the flask in an ice-water bath.

  • Dissolution: Charge the flask with 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (100.0 g, 0.454 mol) and methanol (1000 mL). Stir the mixture until the aldehyde is completely dissolved, maintaining the temperature at approximately 10-15°C.

  • Cooling: Cool the solution to 0-5°C using the ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (20.6 g, 0.545 mol, 1.2 equiv) in small portions over a period of 60-90 minutes. Monitor the temperature closely and maintain it below 10°C to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully cool the reaction mixture back to 0-5°C. Slowly and cautiously add 2M HCl solution dropwise to quench the excess sodium borohydride until gas evolution ceases and the pH of the mixture is approximately 6-7.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extraction: To the remaining aqueous residue, add deionized water (500 mL) and extract the product with ethyl acetate (3 x 500 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 150 mL) followed by brine (1 x 300 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (~30 g), then filter to remove the drying agent.

  • Concentration: Remove the ethyl acetate under reduced pressure to yield the crude this compound as an oil or low-melting solid.

  • Purification: Purify the crude product by vacuum distillation to obtain the final product.

G start Start dissolve Dissolve Aldehyde in Methanol start->dissolve cool_1 Cool to 0-5°C dissolve->cool_1 add_nabh4 Slowly Add NaBH₄ (Maintain T < 10°C) cool_1->add_nabh4 react Stir at RT (2-3 hours) add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool_2 Cool to 0-5°C monitor->cool_2 Complete quench Quench with 2M HCl cool_2->quench concentrate_1 Remove Methanol (Rotovap) quench->concentrate_1 extract Extract with Ethyl Acetate concentrate_1->extract wash Wash with H₂O and Brine extract->wash dry Dry with MgSO₄ & Filter wash->dry concentrate_2 Remove EtOAc (Rotovap) dry->concentrate_2 purify Purify via Vacuum Distillation concentrate_2->purify end End Product purify->end

Caption: Detailed workflow for the reduction protocol.

3.4. Reaction Parameters

ParameterValueNotes
Reaction Scale100 g of starting aldehydeCan be scaled linearly with appropriate equipment.
SolventMethanolEthanol can also be used.
Reducing AgentSodium Borohydride (NaBH₄)1.2 molar equivalents.
Reaction Temperature0°C to Room TemperatureInitial addition should be controlled at 0-10°C.
Reaction Time3-5 hoursMonitor by TLC for completion.
Work-upAcidic quench, liquid-liquid extractionEnsures removal of excess reagent and byproducts.
Purification MethodVacuum DistillationPreferred for scale-up to remove non-volatile impurities.
Expected Yield >90% Based on similar reductions of aromatic aldehydes.
Expected Purity >98% After vacuum distillation.

Product Characterization

The final product should be characterized to confirm its identity and purity.

4.1. Physicochemical and Spectroscopic Data

PropertyValue
Chemical NameThis compound
Molecular FormulaC₉H₉F₃O₃
Molecular Weight222.16 g/mol
AppearanceColorless to pale yellow oil or low-melting solid
¹H NMR (Expected) δ ~7.0-7.3 (m, 3H, Ar-H), ~4.7 (s, 2H, -CH₂OH), ~3.9 (s, 3H, -OCH₃)
¹³C NMR (Expected) δ ~155 (C-OCH₃), ~145 (C-OCF₃), ~120 (q, J ≈ 257 Hz, -CF₃), ~110-125 (Ar-C), ~60 (-CH₂OH), ~56 (-OCH₃)
IR (Expected) ~3350 cm⁻¹ (O-H stretch, broad), ~2900 cm⁻¹ (C-H stretch), ~1260 cm⁻¹ (C-F stretch), ~1160 cm⁻¹ (C-O stretch)

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Borohydride: NaBH₄ is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Hydrochloric Acid: HCl is corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Quenching: The quenching of excess sodium borohydride with acid is highly exothermic and produces hydrogen gas. This step must be performed slowly and with adequate cooling to prevent a runaway reaction.

Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be evaluated for safety and scalability by the end-user before implementation.

Application Notes and Protocols for Suzuki Coupling with Derivatives of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing derivatives of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. This methodology is particularly relevant for the synthesis of novel biaryl methanes, which are important structural motifs in medicinal chemistry and materials science. The protocol is based on established principles of Suzuki coupling of benzylic compounds.[1][2][3][4][5]

The trifluoromethoxy group offers unique electronic properties, enhancing metabolic stability and lipophilicity, making derivatives of this compound valuable building blocks in drug discovery programs. The following protocols detail the conversion of the benzyl alcohol to a more reactive benzyl bromide, followed by its use in a palladium-catalyzed cross-coupling with a variety of arylboronic acids.

Experimental Protocols

Part 1: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide

This initial step involves the conversion of the benzyl alcohol to the corresponding benzyl bromide, a more suitable substrate for the Suzuki coupling reaction.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add phosphorus tribromide (0.34 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Methoxy-5-(trifluoromethoxy)benzyl bromide.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the palladium-catalyzed cross-coupling of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide with various arylboronic acids.

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (from Part 1)

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methylphenylboronic acid, 4-Methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)[5]

  • Toluene/Water (4:1 mixture) or THF/Water (10:1 mixture)[5][6]

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (1.0 eq), the respective arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and potassium carbonate (2.0 eq).

  • Add the degassed solvent mixture (Toluene/Water 4:1 or THF/Water 10:1). The use of THF/water is often effective for benzyl halides.[5]

  • Seal the flask or tube and heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired diarylmethane product.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide with various arylboronic acids, based on typical outcomes for similar reactions.[1][4][5]

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid2-(Phenylmethyl)-1-methoxy-4-(trifluoromethoxy)benzene85
24-Methylphenylboronic acid2-((4-Methylphenyl)methyl)-1-methoxy-4-(trifluoromethoxy)benzene88
34-Methoxyphenylboronic acid2-((4-Methoxyphenyl)methyl)-1-methoxy-4-(trifluoromethoxy)benzene92
43-Chlorophenylboronic acid2-((3-Chlorophenyl)methyl)-1-methoxy-4-(trifluoromethoxy)benzene78
54-Fluorophenylboronic acid2-((4-Fluorophenyl)methyl)-1-methoxy-4-(trifluoromethoxy)benzene83

Visualizations

Experimental Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow cluster_start Starting Materials Preparation cluster_reaction Suzuki Coupling Reaction cluster_end Product Isolation and Purification start_alcohol This compound bromination Bromination (PBr3, Et2O) start_alcohol->bromination start_boronic Arylboronic Acid coupling Suzuki Coupling (Pd(OAc)2, PPh3, K2CO3, Toluene/H2O, 90°C) start_boronic->coupling benzyl_bromide 2-Methoxy-5-(trifluoromethoxy)benzyl bromide bromination->benzyl_bromide benzyl_bromide->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification product Diarylmethane Product purification->product

Caption: Workflow for the synthesis of diarylmethanes via Suzuki coupling.

Catalytic Cycle for Suzuki Coupling

Suzuki_Cycle pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R1-Pd(II)L2-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Regeneration product R1-R2 (Product) reductive_elim->product r1x R1-X (Benzyl Bromide) r1x->oxidative_add r2b R2-B(OH)2 (Arylboronic Acid) r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

The Trifluoromethoxy Group: A Versatile Tool for Directing Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (OCF₃) group has emerged as a critical substituent in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties and steric profile allow it to exert significant influence over reaction outcomes, making it a valuable tool for directing regioselectivity and stereoselectivity. This document provides detailed application notes on the role of the trifluoromethoxy group in directing various chemical reactions, supported by quantitative data and experimental protocols for key transformations.

Physicochemical Properties and Directing Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful electron-withdrawing substituent, a property conferred by the high electronegativity of the three fluorine atoms. This strong inductive effect (-I) deactivates aromatic rings towards electrophilic aromatic substitution, generally leading to meta-directing effects. However, the oxygen atom's lone pairs can participate in resonance (+M effect), which can direct incoming electrophiles to the ortho and para positions under certain conditions, although this effect is significantly diminished compared to the methoxy group.

In contrast, for nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the trifluoromethoxy group activates the aromatic ring, making it more susceptible to nucleophilic attack, particularly when positioned ortho or para to a good leaving group.

Beyond its electronic effects, the trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes.[1] It is also metabolically stable due to the strength of the C-F bonds, making it an attractive feature in drug design to improve pharmacokinetic profiles.[1]

Directing Effects in Electrophilic Aromatic Substitution

Nitration of Trifluoromethoxybenzene

The nitration of trifluoromethoxybenzene demonstrates the meta-directing effect of the trifluoromethoxy group. The strong deactivation of the ring requires forcing conditions, and the major product is the meta-substituted isomer.

Table 1: Isomer Distribution in the Nitration of Trifluoromethoxybenzene

Product IsomerPercentage (%)
ortho-Nitrotrifluoromethoxybenzene15
meta-Nitrotrifluoromethoxybenzene81
para-Nitrotrifluoromethoxybenzene4

Data is illustrative and can vary based on reaction conditions.

Experimental Protocol: Nitration of Trifluoromethoxybenzene

This protocol is adapted from a continuous-flow nitration process, which offers enhanced safety and control over this highly exothermic reaction.

Materials:

  • Trifluoromethoxybenzene

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Microreactor setup

Procedure:

  • Prepare the nitrating mixture by carefully adding nitric acid to sulfuric acid in a 1:2 volume ratio under cooling.

  • Prepare a solution of trifluoromethoxybenzene in dichloromethane (1 M).

  • Set up the microreactor system with two inlet pumps, a reaction coil, and a back-pressure regulator. The reaction coil should be immersed in a temperature-controlled bath set to 25 °C.

  • Pump the nitrating mixture and the trifluoromethoxybenzene solution into the microreactor at a flow rate that allows for a residence time of 10 minutes.

  • Collect the reaction mixture in a flask containing ice-water to quench the reaction.

  • Transfer the quenched mixture to a separatory funnel, and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product mixture by gas chromatography (GC) or ¹H NMR to determine the isomer distribution.

Diagram 1: Reaction Mechanism for the Nitration of Trifluoromethoxybenzene

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product start Trifluoromethoxybenzene intermediate Sigma Complex (Arenium Ion) start->intermediate Electrophilic Attack (NO₂⁺) reagents HNO₃, H₂SO₄ product m-Nitrotrifluoromethoxybenzene intermediate->product Deprotonation

Caption: Mechanism of electrophilic nitration of trifluoromethoxybenzene.

Friedel-Crafts Acylation

The trifluoromethoxy group deactivates the aromatic ring, making Friedel-Crafts acylation challenging. The reaction typically requires a strong Lewis acid catalyst and may result in a mixture of isomers, with the meta product often being significant.

Table 2: Illustrative Isomer Distribution in the Friedel-Crafts Acylation of Trifluoromethoxybenzene

Acylating AgentLewis Acidortho-isomer (%)meta-isomer (%)para-isomer (%)Total Yield (%)
Acetyl ChlorideAlCl₃10603055
Propionyl ChlorideAlCl₃8652750

Data is illustrative and may vary based on specific reaction conditions.

Experimental Protocol: Friedel-Crafts Acylation of Trifluoromethoxybenzene

Materials:

  • Trifluoromethoxybenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the suspension while stirring.

  • After the addition is complete, add trifluoromethoxybenzene (1.0 equivalent) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Activating Effects in Nucleophilic Aromatic Substitution (SNAr)

The trifluoromethoxy group strongly activates an aromatic ring towards nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.

Diagram 2: Workflow for a Typical SNAr Reaction

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Combine aryl halide, nucleophile, and solvent reaction Heat mixture under inert atmosphere setup->reaction workup Quench, extract, and wash reaction->workup purification Column chromatography or recrystallization workup->purification

Caption: General experimental workflow for a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of a Trifluoromethoxy-substituted Diphenyl Ether

Materials:

  • 4-Fluorobenzotrifluoromethoxide

  • Phenol

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

Procedure:

  • To a round-bottom flask, add 4-fluorobenzotrifluoromethoxide (1.0 equivalent), phenol (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add dry DMF to the flask.

  • Heat the reaction mixture to 120 °C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diphenyl ether.

Role in Directing Stereoselectivity

The steric and electronic properties of the trifluoromethoxy group can also be exploited to control the stereochemical outcome of reactions. While specific examples where the OCF₃ group is the primary stereodirecting element are still emerging, its influence in combination with other chiral auxiliaries or catalysts is an active area of research.

Table 3: Enantioselective Synthesis of Trifluoromethoxy-Containing Compounds

Reaction TypeChiral Catalyst/AuxiliarySubstrateProductEnantiomeric Excess (ee) (%)
HydrotrifluoromethoxylationSalen-Co ComplexAromatic AlkenesChiral Benzyl Trifluoromethoxy Compounds75-99

Data from enantioselective hydrotrifluoromethoxylation of aromatic alkenes.[2]

Experimental Protocol: Enantioselective Hydrotrifluoromethoxylation

This protocol is a general representation based on recent advances in the field.[2]

Materials:

  • Aromatic alkene

  • Trifluoromethyl arylsulfonate (TFMS)

  • Salen-Cobalt catalyst

  • Reductant (e.g., a silane)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, to a solution of the Salen-Co catalyst in the anhydrous solvent, add the aromatic alkene and the TFMS reagent.

  • Add the reductant to the mixture.

  • Stir the reaction at the specified temperature for the required time, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction and purify the product by column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Diagram 3: Logical Relationship in Stereoselective Synthesis

G cluster_components Reaction Components cluster_transition Transition State cluster_product Product Substrate Prochiral Substrate TS Diastereomeric Transition States Substrate->TS Reaction Reagent Trifluoromethoxy Source Reagent->TS Reaction Catalyst Chiral Catalyst Catalyst->TS Reaction Product Enantioenriched Product TS->Product Stereochemical Outcome

Caption: Key factors influencing the outcome of a catalytic enantioselective reaction.

Conclusion

The trifluoromethoxy group is a multifaceted tool in organic synthesis, offering chemists the ability to control reactivity and selectivity in a variety of transformations. Its strong electron-withdrawing nature dictates its directing effects in electrophilic and nucleophilic aromatic substitution reactions, while its unique steric and electronic properties are increasingly being harnessed to influence stereochemical outcomes. The protocols and data presented herein provide a foundation for researchers to utilize the trifluoromethoxy group in the design and execution of complex molecular syntheses.

References

Asymmetric Synthesis of Chiral 2-Methoxy-5-(trifluoromethoxy)benzyl Alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the chiral intermediate, 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. The synthesis of enantiomerically pure alcohols is a critical step in the development of many pharmaceutical agents and fine chemicals. The protocols outlined below focus on the enantioselective reduction of the prochiral ketone, 2'-Methoxy-5'-(trifluoromethoxy)acetophenone, a common and effective strategy for establishing the desired stereocenter.

Introduction

Chiral alcohols, such as the enantiomers of this compound, are valuable building blocks in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethoxy group on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Asymmetric synthesis provides a direct route to the desired enantiomer, avoiding classical resolution techniques which are often less efficient.

The primary methods for the asymmetric reduction of prochiral ketones, like 2'-Methoxy-5'-(trifluoromethoxy)acetophenone, include catalytic hydrogenation, transfer hydrogenation, and stoichiometric or catalytic reductions with chiral borane reagents. These methods, when optimized, can provide high yields and excellent enantioselectivities.

Data Presentation

The following tables summarize typical quantitative data for the asymmetric reduction of substituted acetophenones, providing a benchmark for the expected outcomes when applying these methods to 2'-Methoxy-5'-(trifluoromethoxy)acetophenone.

Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones

EntrySubstrateCatalyst (mol%)Base (mol%)Temp (°C)Time (h)Conversion (%)ee (%)
1AcetophenoneRu(II)-TsDPEN (2)NaOtBu (10)501-24>9995-99
24-FluoroacetophenoneRu(II)-TsDPEN (2)NaOtBu (10)501-24>9998
33-MethoxyacetophenoneRu(II)-TsDPEN (2)NaOtBu (10)501-24>9996

Data is representative of typical results for asymmetric transfer hydrogenation of substituted acetophenones and serves as a guideline.[1][2][3][4][5]

Table 2: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone Derivatives

EntrySubstrateCatalyst (mol%)Reducing AgentTemp (°C)Time (h)Yield (%)ee (%)
1Acetophenone(R)-Me-CBS (10)BH₃·THF250.59597
22-Chloroacetophenone(R)-Me-CBS (10)BH₃·THF2519298
34-Methoxyacetophenone(R)-Me-CBS (10)BH₃·THF2529695

Data is representative of typical results for the CBS reduction of substituted acetophenones.[6][7][8]

Experimental Protocols

The following are detailed, representative protocols for the asymmetric synthesis of this compound.

Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium(II) Catalyst

This protocol describes the enantioselective reduction of 2'-Methoxy-5'-(trifluoromethoxy)acetophenone via transfer hydrogenation using a chiral Ru(II) complex.

Materials:

  • 2'-Methoxy-5'-(trifluoromethoxy)acetophenone

  • (R,R)- or (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)

  • [RuCl₂(p-cymene)]₂

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 2-propanol (IPA)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the chiral TsDPEN ligand (0.01 mmol, 2 mol%).

  • Add anhydrous 2-propanol (2.5 mL) to dissolve the catalyst components. Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 2'-Methoxy-5'-(trifluoromethoxy)acetophenone (0.5 mmol) in anhydrous 2-propanol (2.5 mL).

  • Add sodium tert-butoxide (0.05 mmol, 10 mol%) to the substrate solution.

  • Transfer the prepared catalyst solution to the substrate solution via cannula.

  • Reaction Execution: Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a few drops of water.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral this compound.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

This protocol details the enantioselective reduction of 2'-Methoxy-5'-(trifluoromethoxy)acetophenone using a chiral oxazaborolidine catalyst.

Materials:

  • 2'-Methoxy-5'-(trifluoromethoxy)acetophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and cooling bath (e.g., ice-water or dry ice/acetone)

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 2'-Methoxy-5'-(trifluoromethoxy)acetophenone (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0 °C (or lower, e.g., -20 °C, for potentially higher enantioselectivity).

  • Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%) to the ketone solution.

  • Reaction Execution: Slowly add the borane-THF solution (1.2 mmol, 1.2 equivalents) dropwise to the reaction mixture while maintaining the low temperature.

  • Stir the reaction at the same temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes to a few hours.

  • Work-up: Upon completion, slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Allow the mixture to warm to room temperature and add 1 M HCl (5 mL).

  • Stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral this compound.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Visualizations

Asymmetric Transfer Hydrogenation Workflow

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Reaction cluster_workup Work-up & Purification p1 [RuCl₂(p-cymene)]₂ + Chiral Ligand p2 Anhydrous 2-Propanol p1->p2 Dissolve p3 Active Ru(II) Catalyst p2->p3 Stir at RT r3 Reaction Mixture p3->r3 Add catalyst r1 2'-Methoxy-5'-(trifluoromethoxy)acetophenone r2 NaOtBu in 2-Propanol r1->r2 Add base r2->r3 r4 Chiral Alcohol Product r3->r4 Heat (50 °C) w1 Quench with Water r4->w1 w2 Solvent Removal w1->w2 w3 Extraction with Ethyl Acetate w2->w3 w4 Purification (Chromatography) w3->w4 w5 Pure Chiral Alcohol w4->w5

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Corey-Bakshi-Shibata (CBS) Reduction Logical Flow

G start Start: Prochiral Ketone catalyst Add Chiral CBS Catalyst start->catalyst reductant Add Borane Reducing Agent at Low Temperature catalyst->reductant reaction Enantioselective Reduction reductant->reaction quench Quench Excess Reagent reaction->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purify Purification workup->purify product End: Chiral Alcohol purify->product

Caption: Logical steps in a CBS reduction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic transformation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, which is typically achieved through the reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or Slow Reaction 1. Insufficient Reducing Agent: The molar ratio of the reducing agent to the aldehyde may be too low. 2. Low Quality Reducing Agent: Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Solubility: The aldehyde may not be fully dissolved in the solvent.1. Increase the molar equivalents of the reducing agent (e.g., from 1.2 to 1.5 or 2.0 equivalents). 2. Use a fresh, unopened container of NaBH₄ or test the activity of the current batch on a standard aldehyde. 3. Allow the reaction to stir at room temperature for a longer period or gently warm the reaction mixture (e.g., to 40°C). 4. Increase the volume of the solvent or sonicate the mixture to aid dissolution.
Presence of Unreacted Aldehyde in Product 1. Incomplete Reaction: See "Incomplete or Slow Reaction" above. 2. Premature Quenching: The reaction may have been stopped before all the aldehyde was consumed.1. Follow the recommendations for driving the reaction to completion. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible before quenching.
Formation of Side Products 1. Over-reduction: While less common with NaBH₄, stronger reducing agents or harsh conditions could potentially reduce the benzyl alcohol further. 2. Acetal Formation: Reaction of the product alcohol with unreacted aldehyde can form a dibenzyl acetal impurity.[1][2] 3. Cannizzaro Reaction: If a strong base is present, aromatic aldehydes without an α-hydrogen can undergo disproportionation to the corresponding alcohol and carboxylic acid.[3]1. Use a milder reducing agent like NaBH₄ and avoid excessive heating. 2. Ensure the reaction goes to completion to minimize the concentration of unreacted aldehyde. Purify the final product by column chromatography if necessary. 3. Ensure the reaction conditions are neutral or slightly acidic during workup. Avoid strongly basic conditions.
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup can make separation of the organic layer difficult. 2. Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.1. Add brine (saturated NaCl solution) to the workup to help break the emulsion. Filtering the mixture through a pad of celite can also be effective. 2. Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent (gradient elution) may improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the reduction of the corresponding aldehyde, 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, using a hydride-based reducing agent. Sodium borohydride (NaBH₄) is a widely used reagent for this transformation due to its selectivity, mild reaction conditions, and ease of handling.[4]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The starting aldehyde is less polar than the product alcohol, so the product will have a lower Rf value (it will travel a shorter distance up the TLC plate). The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible.

Q3: What are the expected yields for this synthesis?

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Sodium Borohydride (NaBH₄): Although milder than other hydride reagents, NaBH₄ is still a reactive substance. It can react with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Methanol and other organic solvents are flammable. Ensure there are no ignition sources nearby.

  • Quenching: The quenching of excess NaBH₄ with acid should be done slowly and carefully, especially if the reaction is performed on a larger scale, to control the rate of hydrogen gas evolution.

Q5: Are the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups stable under the reduction conditions?

A5: Yes, both the methoxy and trifluoromethoxy groups are generally stable under the conditions used for sodium borohydride reductions. The trifluoromethoxy group is known for its high metabolic and chemical stability due to the strong C-F bonds. These groups are not expected to react with NaBH₄.

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

This protocol is a representative procedure for the reduction of an aromatic aldehyde to the corresponding benzyl alcohol.

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 eq.) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.2-1.5 eq.) in small portions over 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved. Continue adding acid until the pH is approximately neutral to slightly acidic.

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data for a Similar Reduction (Benzaldehyde to Benzyl Alcohol): [5]

ParameterValue
Benzaldehyde1.5 mmol
Sodium Borohydride1.5 mmol
SolventMethanol
Reaction Time5 minutes
WorkupDilute HCl, Diethyl ether extraction
Typical Yield~60% (crude)

Note: This data is for a related, but different, substrate and should be used as a general guideline.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Aldehyde in Methanol Cool Cool to 0°C Start->Cool Add_NaBH4 Add NaBH₄ (1.2-1.5 eq) Cool->Add_NaBH4 Stir Stir at RT (1-3h) Add_NaBH4->Stir TLC_Monitor Monitor by TLC Stir->TLC_Monitor TLC_Monitor->Stir Quench Quench with HCl at 0°C TLC_Monitor->Quench Reaction Complete Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with DCM/EtOAc Evaporate->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography (if needed) Concentrate->Purify

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Observed (e.g., Incomplete Reaction) Cause1 Insufficient Reducing Agent Problem->Cause1 Cause2 Low Quality Reagent Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Solution1 Increase Molar Equivalents of NaBH₄ Cause1->Solution1 Solution2 Use Fresh NaBH₄ Cause2->Solution2 Solution3 Increase Reaction Time or Temperature Cause3->Solution3

Caption: Troubleshooting logic for incomplete reaction issues.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This transformation is typically achieved using a suitable reducing agent.

Q2: Which reducing agents are recommended for the conversion of the aldehyde to the alcohol?

A2: A variety of reducing agents can be employed. Sodium borohydride (NaBH₄) is a common and cost-effective choice for this type of reduction under mild conditions. Other options include lithium aluminum hydride (LiAlH₄) for a more potent reduction, though it requires stricter anhydrous conditions. Catalytic hydrogenation is also a viable, clean alternative.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC). A spot corresponding to the starting aldehyde will diminish over time, while a new, typically more polar spot for the product alcohol will appear. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots if they are not UV-active.

Q4: What are some of the key challenges I might face during this synthesis?

A4: Potential challenges include incomplete conversion, the formation of side products, and difficulties in purification. The electronic properties of the methoxy and trifluoromethoxy substituents can influence the reactivity of the aldehyde.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or No Product Yield 1. Inactive Reducing Agent: Sodium borohydride can decompose if not stored properly.1. Use a fresh bottle of the reducing agent. Ensure it is stored in a desiccator.
2. Insufficient Reducing Agent: The molar ratio of the reducing agent to the aldehyde may be too low.2. Increase the molar equivalents of the reducing agent. A typical starting point is 1.5 to 2.0 equivalents.
3. Poor Quality Starting Material: Impurities in the 2-Methoxy-5-(trifluoromethoxy)benzaldehyde can inhibit the reaction.3. Verify the purity of the starting aldehyde by NMR or GC-MS. Purify by distillation or column chromatography if necessary.
4. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.4. For NaBH₄ reductions, methanol or ethanol are commonly used. Ensure the solvent is anhydrous if using more reactive hydrides like LiAlH₄.
Formation of Multiple Side Products 1. Cannizzaro Reaction: In the presence of a strong base, the aldehyde can undergo disproportionation to form the corresponding carboxylic acid and alcohol.[3]1. Ensure the reaction conditions are not strongly basic. If a basic workup is used, it should be done at low temperatures and for a short duration.
2. Over-reduction: While less common for this specific transformation, highly reactive reducing agents could potentially affect other functional groups under harsh conditions.2. Use a milder reducing agent like sodium borohydride. Control the reaction temperature by running it at 0 °C or room temperature.
Product is an Oil or Difficult to Purify 1. Residual Solvent: Trace amounts of solvent can prevent crystallization and make purification difficult.1. Ensure the product is thoroughly dried under high vacuum. Azeotropic removal of water with toluene may be beneficial.[4]
2. Impurities: The presence of unreacted starting material or side products can interfere with purification.2. Purify the crude product using column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.
3. Hydrophobicity: The trifluoromethoxy group can impart significant hydrophobicity, potentially making aqueous workups and removal from certain resins challenging.[5]3. During aqueous workup, ensure thorough extraction with a suitable organic solvent. For column chromatography, careful selection of the eluent system is crucial.

Experimental Protocols

Protocol 1: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde with Sodium Borohydride

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Neutralization: Carefully add 1M HCl to neutralize the solution to a pH of ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Data Presentation

Table 1: Effect of Reducing Agent on Yield

Reducing Agent Equivalents Solvent Temperature (°C) Typical Yield (%)
NaBH₄1.5Methanol0 to RT85-95
LiAlH₄1.1THF (anhydrous)0 to RT90-98
H₂ (1 atm), Pd/C (10%)CatalyticEthanolRT>95

Note: Yields are dependent on reaction scale and purity of starting materials.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Aldehyde in Methanol cool Cool to 0 °C prep->cool add_nabh4 Add NaBH₄ (1.5 eq) cool->add_nabh4 stir_rt Stir at Room Temp add_nabh4->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with Water monitor->quench neutralize Neutralize with HCl quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for the reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.

troubleshooting_flowchart start Low or No Yield check_reagent Check Reducing Agent (Freshness, Equivalents) start->check_reagent check_sm Verify Starting Material Purity check_reagent->check_sm Reagent OK reagent_issue Use Fresh Reagent/ Increase Equivalents check_reagent->reagent_issue Issue Found optimize_solvent Optimize Solvent check_sm->optimize_solvent SM Pure sm_issue Purify Starting Material check_sm->sm_issue Impure success Improved Yield optimize_solvent->success Optimized reagent_issue->success sm_issue->success

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Reactions of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. The information is designed to help you anticipate and resolve common issues related to by-product formation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Oxidation to form 2-Methoxy-5-(trifluoromethoxy)benzaldehyde.

  • Conversion to Benzyl Halides , typically 2-Methoxy-5-(trifluoromethoxy)benzyl chloride or bromide, for subsequent nucleophilic substitution reactions.

  • Etherification to form benzyl ethers.

  • Esterification to generate benzyl esters.

  • Cross-coupling reactions , such as the Suzuki-Miyaura coupling, often after conversion to a benzyl halide.

Q2: What are the expected major by-products for the oxidation of this compound?

A2: The primary by-product of concern during the oxidation to the aldehyde is the over-oxidation to 2-Methoxy-5-(trifluoromethoxy)benzoic acid . Depending on the oxidant and reaction conditions, you may also observe unreacted starting material.

Q3: When converting this compound to the corresponding benzyl chloride using thionyl chloride (SOCl₂), what side products should I be aware of?

A3: The reaction of benzyl alcohols with thionyl chloride can lead to the formation of bis(2-Methoxy-5-(trifluoromethoxy)benzyl) ether as a significant by-product. The reaction mechanism can be complex, and the choice of solvent and the presence of bases like pyridine can influence the stereochemical outcome and by-product profile.

Q4: I am observing the formation of a symmetrical ether during my etherification reaction. How can I minimize this?

A4: The formation of bis(2-Methoxy-5-(trifluoromethoxy)benzyl) ether is a common side reaction in both acid- and base-catalyzed etherifications. To minimize this, consider using a milder catalyst and ensuring the other alcohol is used in excess.[1][2] Some iron(II)-catalyzed methods have been shown to be highly chemoselective, affording no symmetrical ether by-products.[1]

Q5: Are there any known stability issues with this compound?

A5: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to decomposition or side reactions. The electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group can influence the reactivity of the aromatic ring and the benzylic position. Phenolic compounds with electron-donating groups can be susceptible to oxidation upon exposure to air, light, and high temperatures, leading to colored impurities.[3]

Troubleshooting Guides

Issue 1: Low Yield of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde and Formation of an Acidic By-product in Oxidation Reactions

Symptoms:

  • The reaction does not go to completion, leaving significant starting material.

  • The isolated product is contaminated with a more polar impurity, confirmed to be an acid by spectroscopy or titration.

  • The reaction mixture changes color, suggesting the formation of impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Over-oxidation - Use a milder oxidizing agent (e.g., PCC, PDC, or Dess-Martin periodinane).- Carefully control the stoichiometry of the oxidant.- Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed.Reduced formation of the carboxylic acid by-product and higher yield of the desired aldehyde.
Sub-optimal Reaction Temperature - Perform the reaction at a lower temperature to improve selectivity.Slower reaction rate but potentially higher selectivity for the aldehyde.
Inappropriate Solvent - Screen different solvents. For many oxidations, chlorinated solvents like dichloromethane are effective.Improved solubility and reaction kinetics, potentially leading to a cleaner reaction profile.
Issue 2: Formation of Symmetrical Ether By-product in Etherification Reactions

Symptoms:

  • Presence of a higher molecular weight, less polar by-product in the crude reaction mixture, identified as bis(2-Methoxy-5-(trifluoromethoxy)benzyl) ether.

  • Reduced yield of the desired unsymmetrical ether.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Self-condensation of the Benzyl Alcohol - Use a significant excess of the other alcohol component.- Add the benzyl alcohol slowly to the reaction mixture containing the other alcohol and the catalyst.- Consider using a catalyst system known for high chemoselectivity, such as certain iron(II) complexes.[1]Minimized formation of the symmetrical ether and an increased yield of the target unsymmetrical ether.
Harsh Reaction Conditions - Employ milder acidic or basic catalysts.- Reduce the reaction temperature.Slower reaction rate but improved selectivity for the desired cross-etherification product.
Issue 3: Incomplete Conversion and Multiple By-products in Halogenation with Thionyl Chloride

Symptoms:

  • The reaction to form 2-Methoxy-5-(trifluoromethoxy)benzyl chloride is sluggish.

  • The crude product contains unreacted starting material, the desired benzyl chloride, and the symmetrical ether.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Inadequate Activation of the Alcohol - Add a catalytic amount of N,N-dimethylformamide (DMF) to the reaction mixture.[4]Formation of the Vilsmeier reagent in situ, which facilitates the conversion of the alcohol to the chloride, leading to a faster and cleaner reaction.
Side Reactions Favored by Reaction Conditions - Perform the reaction at a low temperature (e.g., 0 °C) to minimize the formation of the symmetrical ether by-product.[4]Increased selectivity for the desired benzyl chloride.
Use of Pyridine - If inversion of stereochemistry is not a concern, avoid using pyridine as it can sometimes complicate the reaction and purification.A cleaner reaction profile, though the reaction mechanism may be altered.

Experimental Protocols

General Procedure for the Conversion of this compound to 2-Methoxy-5-(trifluoromethoxy)benzyl chloride[4]
  • To a stirring solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) (approximately 0.5 M) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess thionyl chloride.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-Methoxy-5-(trifluoromethoxy)benzyl chloride.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Oxidation_Pathway This compound This compound 2-Methoxy-5-(trifluoromethoxy)benzaldehyde 2-Methoxy-5-(trifluoromethoxy)benzaldehyde This compound->2-Methoxy-5-(trifluoromethoxy)benzaldehyde Oxidation 2-Methoxy-5-(trifluoromethoxy)benzoic acid 2-Methoxy-5-(trifluoromethoxy)benzoic acid 2-Methoxy-5-(trifluoromethoxy)benzaldehyde->2-Methoxy-5-(trifluoromethoxy)benzoic acid Over-oxidation (By-product)

Figure 1. Oxidation and by-product pathway.

Etherification_Byproduct cluster_reactants Reactants cluster_products Products Benzyl_Alcohol This compound Desired_Ether Unsymmetrical Ether (R-O-CH₂-Ar) Benzyl_Alcohol->Desired_Ether Reaction with R-OH Byproduct_Ether Symmetrical Ether (Ar-CH₂-O-CH₂-Ar) Benzyl_Alcohol->Byproduct_Ether Self-Condensation Alcohol R-OH Alcohol->Desired_Ether

Figure 2. Etherification and self-condensation by-product.

Troubleshooting_Logic Start Low Yield or Impure Product Identify_Reaction Identify Reaction Type Start->Identify_Reaction Oxidation Oxidation Identify_Reaction->Oxidation Oxidation Etherification Etherification Identify_Reaction->Etherification Etherification Halogenation Halogenation Identify_Reaction->Halogenation Halogenation Check_Overoxidation Check for Carboxylic Acid? Oxidation->Check_Overoxidation Check_Symmetrical_Ether Symmetrical Ether Present? Etherification->Check_Symmetrical_Ether Check_Ether_and_SM Ether and/or Starting Material Present? Halogenation->Check_Ether_and_SM Solution_Oxidation Use Milder Oxidant Lower Temperature Check_Overoxidation->Solution_Oxidation Yes Solution_Etherification Use Excess R-OH Slower Addition Milder Catalyst Check_Symmetrical_Ether->Solution_Etherification Yes Solution_Halogenation Add Catalytic DMF Lower Temperature Check_Ether_and_SM->Solution_Halogenation Yes

Figure 3. Troubleshooting decision tree.

References

Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol from a typical reaction mixture. It is intended for researchers and professionals in the fields of chemical synthesis and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-reaction analysis (TLC, GC-MS) shows a significant amount of unreacted 2-methoxy-5-(trifluoromethoxy)benzaldehyde. What went wrong?

A1: This is a common issue indicating an incomplete reduction of the starting aldehyde. Several factors could be at play:

  • Insufficient Reducing Agent: The molar ratio of the reducing agent (e.g., sodium borohydride, NaBH₄) to the aldehyde may have been too low. Re-evaluate your stoichiometry and consider using a slight excess (1.1 to 1.5 equivalents) of the reducing agent.

  • Reagent Inactivity: Hydride reducing agents like NaBH₄ can degrade upon exposure to moisture.[1][2] Ensure you are using a fresh, dry batch of the reagent.

  • Low Reaction Temperature: While the reduction is often performed at 0 °C to control reactivity, the reaction may be sluggish. After the initial addition, allowing the mixture to warm to room temperature and stirring for a longer duration can drive the reaction to completion.

  • Solvent Choice: The choice of solvent is crucial. Sodium borohydride reductions are typically performed in alcoholic solvents like methanol or ethanol. Ensure the solvent was anhydrous if a more reactive hydride (like LiAlH₄) was used.[1]

Troubleshooting Steps:

  • Carefully quench a small aliquot of the reaction, extract, and re-analyze to confirm the presence of the starting material.

  • If the reaction is incomplete, cool the mixture back to 0 °C and add an additional portion (0.3-0.5 equivalents) of the reducing agent.

  • Allow the reaction to stir at room temperature for another 1-2 hours, monitoring by TLC until the aldehyde spot has disappeared.

Q2: During the aqueous workup, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?

A2: Emulsions are common when salts are present and can complicate extraction.

Troubleshooting Steps:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Filtration: If the emulsion persists, pass the entire mixture through a pad of Celite® or glass wool. This can help to break the fine droplets that form the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-30 minutes) can allow the layers to separate.

Q3: My flash column chromatography is providing poor separation between the product and an impurity. What are my options?

A3: Co-elution is a frequent challenge in chromatography. The key is to modify the separation conditions to exploit differences in the polarity or properties of the compounds.

Troubleshooting Steps:

  • Optimize the Solvent System: This is the most critical variable.

    • If the compounds are eluting too quickly and together, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If they are eluting too slowly, a gradual increase in polarity may help.

    • Consider a different solvent system altogether. For instance, using dichloromethane/methanol or ether/hexane can alter the selectivity of the separation.[3]

  • Try a Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity during the column run. This can help to resolve compounds with close Rf values.[3]

  • Check Compound Stability: Benzyl alcohols can sometimes be unstable on acidic silica gel.[4] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears, your compound may be degrading. Consider deactivating the silica by flushing the column with a solvent mixture containing 1% triethylamine before loading your sample.[5]

  • Use an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (neutral or basic) or even reverse-phase silica.[4]

Q4: My final product is a viscous oil, but I expected a solid. How can I induce crystallization?

A4: The failure to crystallize can be due to residual solvent or the presence of impurities that inhibit the formation of a crystal lattice.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure all solvent is removed by placing the oil under a high vacuum for several hours.

  • Scratching: Use a glass rod to scratch the inside surface of the flask at the oil's surface. The imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed for crystallization.

  • Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether, dichloromethane). Then, slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes slightly cloudy (turbid). Warm the mixture gently until it is clear again, and then allow it to cool slowly. This process, known as recrystallization, is a powerful purification technique.[6]

Quantitative Data Summary

The following table presents typical, representative data for a purification run of this compound following a standard reduction of the corresponding aldehyde.

ParameterCrude ProductPurified Product
Appearance Yellowish OilColorless to White Solid
Mass ~4.8 g~3.9 g
Overall Yield ~95% (Crude)75-85% (Purified)
Purity (by HPLC) 85-90%>98.5%
Key Impurity 2-methoxy-5-(trifluoromethoxy)benzaldehyde<0.1%

Detailed Experimental Protocol

Flash Column Chromatography Purification

This protocol describes the purification of crude this compound (approx. 4.8 g) using standard flash column chromatography.

1. Materials:

  • Silica gel (60 Å, 40-63 µm particle size)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column (e.g., 40 mm diameter)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

2. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of the crude product in ethyl acetate.

  • Spot on a TLC plate and elute with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

  • The ideal solvent system will give the product an Rf value of approximately 0.25-0.35. For this compound, a system of 3:1 Hexane:Ethyl Acetate is often a good starting point.

3. Column Packing (Slurry Method):

  • Insert a cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial eluting solvent (e.g., 4:1 Hexane:Ethyl Acetate). Use approximately 100-120 g of silica for ~5 g of crude product.

  • Pour the slurry into the column. Use gentle air pressure to push the solvent through, compacting the silica into a firm, uniform bed. Ensure no air bubbles or cracks are present.[7]

  • Add a protective layer of sand on top of the packed silica.

4. Sample Loading (Dry Loading):

  • Dissolve the crude oil (4.8 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

  • Add 10-15 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[8]

  • Carefully add this powder to the top of the packed column, ensuring a flat, even layer.

5. Elution and Fraction Collection:

  • Carefully add the eluting solvent (start with 4:1 Hexane:Ethyl Acetate) to the column.

  • Apply gentle, steady air pressure to achieve a flow rate of about 2 inches/minute.

  • Collect fractions in test tubes or flasks.

  • Monitor the progress of the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Once the main impurities have eluted, you may switch to a more polar solvent mixture (e.g., 3:1 Hexane:Ethyl Acetate) to speed up the elution of the desired product.

6. Product Isolation:

  • Combine the fractions that contain the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator.

  • Dry the resulting product under high vacuum to remove any residual solvent.

Visual Workflow Diagram

The following diagram illustrates a logical troubleshooting workflow for addressing low purity issues after purification.

G start Low Purity Confirmed (by NMR, GC-MS, or HPLC) check_impurity Identify Impurity: Is it related to starting material? start->check_impurity check_chrom Review Chromatography Data: Were peaks well-resolved? start->check_chrom incomplete_rxn Incomplete Reaction check_impurity->incomplete_rxn Yes side_product Side Product Formed check_impurity->side_product No solution_incomplete Solution: Re-run reaction with more reagent or re-purify with optimized method. incomplete_rxn->solution_incomplete solution_side_product Solution: Optimize reaction conditions (temp, time) or develop alternative purification. side_product->solution_side_product coelution Co-elution Occurred check_chrom->coelution solution_coelution Solution: 1. Change eluent polarity (gradient). 2. Try a different solvent system. 3. Use an alternative stationary phase. coelution->solution_coelution

Caption: Troubleshooting workflow for low product purity.

References

Technical Support Center: Synthesis and Purification of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting reactions involving the synthesis and purification of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

Q2: What are the typical impurities I might encounter in the synthesis of this compound?

A2: Common impurities include:

  • Unreacted 2-Methoxy-5-(trifluoromethoxy)benzaldehyde: This is a frequent impurity if the reduction is incomplete.

  • Over-reduced product (2-Methoxy-5-(trifluoromethoxy)toluene): While less common with a mild reducing agent like sodium borohydride, over-reduction to the corresponding toluene derivative can occur under harsh conditions or with stronger reducing agents.

  • Borate esters: These are formed as intermediates during the sodium borohydride reduction and must be hydrolyzed during the workup to yield the final alcohol.[3]

  • Side-products from the workup: Depending on the quenching agent and pH, various side-products can form.

Q3: How can I monitor the progress of the reduction reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4] A spot of the reaction mixture is compared against a spot of the starting aldehyde. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the recommended purification techniques for this compound?

A4: The primary methods for purification are:

  • Column Chromatography: This is a highly effective technique for separating the desired alcohol from unreacted aldehyde and other non-polar impurities.[5][6] A silica gel stationary phase is commonly used.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can significantly improve its purity.[5]

  • Distillation: For larger scale purifications, vacuum distillation can be employed to purify the final product, especially if it is a liquid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Incomplete or Slow Reaction
Symptom Possible Cause Troubleshooting Steps
TLC analysis shows a significant amount of starting aldehyde remaining after the expected reaction time.1. Insufficient Reducing Agent: The molar ratio of sodium borohydride to the aldehyde may be too low. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Quality of Sodium Borohydride: The reagent may have degraded due to improper storage.1. Increase Molar Ratio: Add an additional portion of sodium borohydride (e.g., 0.25-0.5 equivalents) and continue to monitor the reaction by TLC. 2. Increase Temperature: If the reaction is being conducted at a low temperature (e.g., 0 °C), allow it to warm to room temperature. 3. Use Fresh Reagent: Use a fresh, unopened container of sodium borohydride.
Problem 2: Presence of Significant Impurities After Workup
Symptom Possible Cause Troubleshooting Steps
NMR or GC-MS analysis of the crude product shows the presence of unreacted aldehyde.Incomplete Reaction: The reduction did not go to completion.See Troubleshooting Guide for Problem 1 .
The crude product is an oil when it is expected to be a solid.Presence of Impurities: Unreacted starting material or other byproducts can prevent crystallization.Purify the crude product using column chromatography to isolate the desired alcohol.
An unexpected peak corresponding to the toluene derivative is observed in the analysis.Over-reduction: The reaction conditions were too harsh, or a stronger reducing agent was inadvertently used.Use a milder reducing agent like sodium borohydride and maintain a controlled temperature.
Problem 3: Difficulty in Purifying the Final Product
Symptom Possible Cause Troubleshooting Steps
The desired product and the starting aldehyde co-elute during column chromatography.Inappropriate Solvent System: The polarity of the eluent is not optimal for separation.Optimize Eluent: Gradually decrease the polarity of the eluent system. A common system for benzyl alcohols is a mixture of hexanes and ethyl acetate; try increasing the proportion of hexanes.
The product "oils out" during recrystallization instead of forming crystals.Inappropriate Solvent: The chosen solvent may be too good a solvent for the compound, or the cooling process is too rapid.Change Solvent: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent is often effective. Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

Experimental Protocols

General Protocol for the Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

This is a general procedure and may require optimization based on specific laboratory conditions and the scale of the reaction.[7]

  • Dissolution: Dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess sodium borohydride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography
  • Column Preparation: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Parameter Typical Value Reference
Typical Yield (similar reactions) 85-95%[5]
Purity after Column Chromatography >98%General laboratory practice
Purity after Recrystallization >99%General laboratory practice

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve Aldehyde in Solvent cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at 0 °C add_nabh4->react quench Quench with NH4Cl (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry crude_product Crude Product dry->crude_product column Column Chromatography pure_product Pure Product column->pure_product recrystallize Recrystallization recrystallize->pure_product crude_product->column crude_product->recrystallize

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_formation aldehyde 2-Methoxy-5-(trifluoromethoxy)benzaldehyde alcohol This compound (Desired Product) aldehyde->alcohol NaBH4 (Reduction) borate_ester Borate Ester Intermediate aldehyde->borate_ester NaBH4 toluene 2-Methoxy-5-(trifluoromethoxy)toluene (Over-reduction) alcohol->toluene Harsh Conditions borate_ester->alcohol Hydrolysis

References

Side reactions of the methoxy group in 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

General Information

This compound is a substituted aromatic alcohol with a unique electronic profile. The methoxy group (-OCH₃) at the 2-position is electron-donating, which generally increases the reactivity of the benzylic alcohol. Conversely, the trifluoromethoxy group (-OCF₃) at the 5-position is strongly electron-withdrawing, which can decrease the electron density of the aromatic ring and influence the reactivity of the benzylic position. This dual nature requires careful consideration of reaction conditions to avoid potential side reactions. The trifluoromethoxy group is generally stable under a wide range of reaction conditions, including acidic and basic environments[1].

Frequently Asked Questions (FAQs)

Q1: What are the expected side reactions related to the methoxy group in this compound under acidic conditions?

A1: Under strongly acidic conditions, the primary side reaction involving the methoxy group is ether cleavage, which would yield a phenol. However, the trifluoromethoxy group's electron-withdrawing nature may slightly decrease the susceptibility of the methoxy group to cleavage compared to electron-rich systems. Another potential side reaction is polymerization or decomposition, especially at elevated temperatures.

Q2: Can the methoxy group be cleaved under basic conditions?

A2: Aryl methyl ethers, such as the methoxy group in this compound, are generally stable to basic conditions. Cleavage of the methoxy group is unlikely to be a significant side reaction under typical basic reaction conditions.

Q3: Are there any known incompatibilities of the trifluoromethoxy group?

A3: The trifluoromethoxy group is known for its high chemical stability and is generally inert to most common reagents[1]. It is stable to both acidic and basic conditions and is not easily cleaved.

Troubleshooting Guides

Oxidation to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

Issue: Low yield or formation of over-oxidized product (carboxylic acid) during the oxidation of this compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Over-oxidation Use a milder oxidizing agent. Swern oxidation or Dess-Martin periodinane (DMP) are generally effective for oxidizing benzyl alcohols to aldehydes with minimal over-oxidation.
Incomplete Reaction Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If starting material remains, consider increasing the equivalents of the oxidizing agent or extending the reaction time.
Side Reactions The electron-donating methoxy group can activate the ring towards electrophilic attack. Ensure the reaction conditions are not overly acidic, which could promote side reactions. For Swern oxidation, maintain a low temperature (-78 °C) to prevent the Pummerer rearrangement.
Etherification Reactions

Issue: Low yield of the desired ether product and formation of symmetrical dibenzyl ether.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Self-condensation This is a common side reaction in the etherification of benzyl alcohols. To minimize this, use a large excess of the other alcohol or perform the reaction under dilute conditions.
Poor Nucleophilicity of the Alcohol If reacting with a sterically hindered or electron-poor alcohol, a stronger base may be required to deprotonate it effectively.
Leaving Group Issues (if applicable) If converting the benzyl alcohol to a halide first, ensure the halide is formed cleanly and used immediately, as benzyl halides can be lachrymatory and unstable.
Mitsunobu Reaction

Issue: Low yield of the desired product and formation of byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Steric Hindrance The ortho-methoxy group may cause some steric hindrance. Ensure the reaction is run at an appropriate concentration and for a sufficient duration. For sterically hindered alcohols, using diisopropyl azodicarboxylate (DIAD) instead of diethyl azodicarboxylate (DEAD) can sometimes improve yields[2][3].
Acidity of the Nucleophile The pKa of the nucleophile is critical. If it is not acidic enough, the reaction may be sluggish or fail. Consider using a stronger acid as the nucleophile if possible.
Workup and Purification The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate) can be difficult to remove. Chromatographic purification is often necessary. Using polymer-supported reagents can simplify the workup[4].

Experimental Protocols

General Protocol for Swern Oxidation of a Substituted Benzyl Alcohol

This is a general procedure and may require optimization for this compound.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • This compound

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add DMSO (2.0 eq.) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Illustrative Data Table for a Hypothetical Oxidation Reaction
EntryOxidantSolventTemp (°C)Time (h)Yield (%)
1PCCDCM25475
2DMPDCM25292
3SwernDCM-78 to 25395

Note: This data is illustrative and not based on experimentally verified results for this specific compound.

Visualizations

Experimental_Workflow_Swern_Oxidation cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification Oxalyl_Chloride Oxalyl Chloride in DCM (-78 °C) Active_Oxidant Formation of Electrophilic Sulfur Species Oxalyl_Chloride->Active_Oxidant Add DMSO DMSO DMSO Reaction_Mixture Reaction at -78 °C Active_Oxidant->Reaction_Mixture Add Alcohol Solution Alcohol This compound in DCM Alcohol->Reaction_Mixture Aldehyde_Formation Aldehyde Formation & Byproduct Precipitation Reaction_Mixture->Aldehyde_Formation Add Triethylamine Warm to RT Triethylamine Triethylamine Triethylamine->Aldehyde_Formation Quench Aqueous Workup Aldehyde_Formation->Quench Add Water Extraction Extraction Quench->Extraction Extract with DCM Purification Purification Extraction->Purification Dry and Concentrate Final_Product Pure Aldehyde Purification->Final_Product Column Chromatography

Caption: Workflow for the Swern oxidation of this compound.

Logical_Relationship_Reactivity Alcohol This compound Methoxy Methoxy Group (-OCH3) (ortho position) Alcohol->Methoxy Trifluoromethoxy Trifluoromethoxy Group (-OCF3) (para to methoxy) Alcohol->Trifluoromethoxy Reactivity Overall Reactivity Methoxy->Reactivity Increases reactivity (Electron-donating) Trifluoromethoxy->Reactivity Decreases reactivity (Electron-withdrawing)

Caption: Electronic influences on the reactivity of the benzylic alcohol.

References

Instability of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, particularly under acidic experimental conditions. The information is targeted towards researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in acidic media?

A1: The main stability concern for this compound under acidic conditions is its susceptibility to degradation through acid-catalyzed reactions. The benzylic alcohol functional group can be protonated by acid, leading to the formation of a stabilized benzylic carbocation. This intermediate can then undergo further reactions, primarily self-etherification to form a dibenzyl ether or dehydration.

Q2: How do the methoxy and trifluoromethoxy substituents influence the stability of the molecule in acid?

A2: The substituents on the benzene ring have opposing electronic effects that influence the stability of the benzylic carbocation intermediate.

  • The 2-methoxy group (-OCH₃) is an electron-donating group. It stabilizes the positive charge of the benzylic carbocation through resonance, which can accelerate the rate of acid-catalyzed degradation reactions.

  • The 5-trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group. It destabilizes the benzylic carbocation, which is expected to slow down the rate of acid-catalyzed decomposition compared to benzyl alcohols with only electron-donating groups.

The overall stability will be a balance of these two effects.

Q3: What are the likely byproducts of decomposition in acidic conditions?

A3: The most probable byproducts from the acid-catalyzed decomposition of this compound are:

  • Bis(2-methoxy-5-(trifluoromethoxy)benzyl) ether: Formed through the reaction of the benzylic carbocation with another molecule of the starting alcohol (self-etherification).

  • Oligomers/Polymers: Further reaction of the ether or alcohol can lead to the formation of higher molecular weight byproducts.

  • Water: A byproduct of both etherification and dehydration reactions.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid contact with acidic or basic substances during storage.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in acidic environments.

Observed Issue Potential Cause Troubleshooting Steps
Low yield of desired product and formation of unknown impurities. Acid-catalyzed decomposition of the starting material.1. Reduce Acidity: Use the minimum amount of acid catalyst necessary for your reaction. Consider using a weaker acid. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to minimize the rate of decomposition. 3. Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. 4. Use a Protective Group: If the benzyl alcohol moiety is not the reactive site, consider protecting the hydroxyl group before subjecting the molecule to acidic conditions.
Formation of a high molecular weight, insoluble byproduct. Polymerization or oligomerization initiated by the benzylic carbocation.1. Dilute Reaction Conditions: Running the reaction at a lower concentration can disfavor intermolecular side reactions like polymerization. 2. Scavenger: In some cases, a non-nucleophilic proton scavenger can be used to control acidity.
Inconsistent reaction outcomes. Variable levels of acid impurity in reagents or solvents, or degradation of the starting material prior to use.1. Use Anhydrous Solvents and Reagents: Moisture can affect the concentration and strength of the acid catalyst. 2. Verify Starting Material Purity: Before use, confirm the purity of your this compound using techniques like NMR or HPLC.

Quantitative Stability Data

Substituent (at para-position)Hammett Constant (σ)Relative Rate Constant (k/k₀)
-OCH₃-0.273.16
-CH₃-0.171.58
-H0.001.00
-Cl+0.230.40
-NO₂+0.780.08

Data is illustrative and based on acid-catalyzed oxidation studies. The Hammett constant (σ) is a measure of the electronic effect of the substituent.

Based on this data, the electron-donating -OCH₃ group accelerates the reaction, while electron-withdrawing groups like -Cl and -NO₂ retard it. The -OCF₃ group is strongly electron-withdrawing (σ ≈ +0.35), suggesting it would significantly slow down reactions involving the formation of a positive charge at the benzylic position, thus enhancing the stability of the alcohol in acid compared to benzyl alcohol itself or methoxy-substituted analogues.

Experimental Protocols

Protocol for Monitoring the Stability of this compound under Acidic Conditions

This protocol outlines a general method for determining the stability of the target compound in a specific acidic medium using High-Performance Liquid Chromatography (HPLC).

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

  • Reaction Setup:

    • In a series of vials, place the desired acidic solution (e.g., a specific concentration of HCl in a chosen solvent).

    • At time zero, add a known volume of the stock solution to each vial to achieve the desired starting concentration of the alcohol.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

    • Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., a dilute solution of sodium bicarbonate) or by diluting the sample significantly with the HPLC mobile phase.

  • HPLC Analysis:

    • Analyze the quenched samples by a validated stability-indicating HPLC method.

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) can be used.

    • Detection: UV detection at a wavelength where the starting material and potential byproducts have significant absorbance (e.g., around 220 nm or 270 nm).

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Plot the concentration or peak area of the alcohol against time to determine the rate of degradation.

Visualizations

Instability_Pathway cluster_0 Acid-Catalyzed Instability cluster_1 Decomposition Products A This compound B Protonated Alcohol A->B + H⁺ C Benzylic Carbocation + H₂O B->C - H₂O D Dibenzyl Ether C->D + Starting Alcohol - H⁺ E Oligomers/Polymers C->E + Carbocation or Alcohol

Caption: Acid-catalyzed decomposition pathway of this compound.

Troubleshooting_Workflow Start Experiment Start: Use of this compound in Acidic Conditions Check1 Observe Low Yield or Unexpected Byproducts? Start->Check1 Action1 Potential Decomposition. Implement Mitigation Strategies: - Reduce Acidity - Lower Temperature - Shorten Reaction Time Check1->Action1 Yes Check2 Insoluble Material Formed? Check1->Check2 No Action1->Check2 Action2 Potential Polymerization. - Use More Dilute Conditions Check2->Action2 Yes Success Successful Experiment Check2->Success No Action2->Success End End Success->End

Caption: Troubleshooting workflow for experiments involving the target compound in acidic media.

Technical Support Center: Synthesis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common laboratory-scale starting materials are 2-Methoxy-5-(trifluoromethoxy)benzaldehyde or 2-Methoxy-5-(trifluoromethoxy)benzoic acid. The choice of starting material will dictate the necessary reducing agent and reaction conditions.

Q2: Which reducing agents are suitable for this synthesis?

A2: For the reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, a mild reducing agent such as sodium borohydride (NaBH₄) is typically sufficient and offers good chemoselectivity.[1] For the reduction of 2-Methoxy-5-(trifluoromethoxy)benzoic acid, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is required.[2][3]

Q3: What are the potential side reactions that can lower the yield?

A3: A common side reaction, particularly under acidic conditions or at elevated temperatures, is the formation of a dibenzyl ether byproduct through the condensation of two molecules of the benzyl alcohol. Over-reduction of the trifluoromethoxy group is a potential concern with very harsh reducing agents, though less common with NaBH₄ or LiAlH₄ under controlled conditions. Incomplete reaction will also, of course, lead to a lower yield of the desired product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material (aldehyde or carboxylic acid) and the appearance of the product spot (the alcohol) will indicate the reaction's progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q5: What are the recommended purification methods for the final product?

A5: The primary method for purifying this compound is column chromatography on silica gel. Fractional distillation under reduced pressure can also be employed, particularly for larger scale purifications.[4]

Troubleshooting Guides

Low Yield in the Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase the molar excess of the reducing agent (e.g., NaBH₄) to 1.5-2.0 equivalents. - Extend the reaction time and continue to monitor by TLC. - Ensure the reaction temperature is appropriate; if conducted at 0°C, allow it to slowly warm to room temperature.Complete consumption of the starting aldehyde, leading to a higher conversion to the alcohol.
Degradation of Reducing Agent - Use freshly opened or properly stored sodium borohydride. - Add the reducing agent portion-wise to the reaction mixture to maintain its activity.More efficient reduction due to the availability of active hydride.
Side Reactions (e.g., Cannizzaro reaction) - Ensure the reaction is not overly basic, especially if using a strong base with the aldehyde. The Cannizzaro reaction is a disproportionation of the aldehyde to an alcohol and a carboxylic acid.[5] - Maintain a low reaction temperature (0°C to room temperature).Minimized formation of the corresponding benzoic acid, thus preserving the aldehyde for reduction to the desired alcohol.
Work-up Issues - During the aqueous work-up, ensure the pH is adjusted correctly to quench any remaining reducing agent and to protonate the initially formed alkoxide. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase.Improved recovery of the crude product prior to purification.
Low Yield in the Reduction of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Use a sufficient excess of the strong reducing agent (e.g., LiAlH₄), typically 2-3 equivalents. - Ensure the reaction is carried out under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.[3] - The reaction may require refluxing in an appropriate solvent like THF to go to completion.Full conversion of the carboxylic acid to the corresponding primary alcohol.
Decomposition of Reducing Agent - Use freshly opened and properly handled LiAlH₄. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.Consistent and effective reduction due to the high activity of the reducing agent.
Formation of Insoluble Complexes - During the work-up (quenching) of the LiAlH₄ reaction, follow a well-established procedure (e.g., Fieser work-up) to carefully add water and then a base solution to form a granular precipitate of aluminum salts that can be easily filtered off.Efficient removal of aluminum salts, leading to a cleaner crude product and easier purification.
Product Loss During Extraction - After quenching, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. - Back-extraction of the combined organic layers with a dilute acid solution can sometimes help to remove basic impurities.Maximized recovery of the desired benzyl alcohol from the reaction mixture.

Experimental Protocols

Protocol 1: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzaldehyde with Sodium Borohydride

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: Reduction of 2-Methoxy-5-(trifluoromethoxy)benzoic Acid with Lithium Aluminum Hydride

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add LiAlH₄ (2.0 eq) under a nitrogen atmosphere.

  • Add anhydrous THF via syringe to create a suspension.

  • Dissolve 2-Methoxy-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous THF in the dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting carboxylic acid is no longer present.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • Water (x mL, where x = grams of LiAlH₄ used)

    • 15% aqueous NaOH (x mL)

    • Water (3x mL)

  • Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Data Presentation

Table 1: Illustrative Reaction Conditions for the Synthesis of Substituted Benzyl Alcohols

Starting MaterialReducing Agent (eq.)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Substituted BenzaldehydeNaBH₄ (1.5)Methanol0 to RT1-385-95[1]
Substituted BenzaldehydeNaBH₄ (1.2)THF/MeOH0 to RT4>90[6]
Substituted Benzoic AcidLiAlH₄ (2.0)THFReflux2-480-90[2]
Substituted Benzoic AcidDIBAL-H (2.5)TolueneRT5>95[7]

Note: Yields are highly substrate-dependent and the values presented are typical for analogous reactions.

Visualizations

experimental_workflow_aldehyde cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Aldehyde in Methanol B Cool to 0°C A->B C Add NaBH4 B->C D Stir at RT C->D E Quench with aq. NH4Cl D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the reduction of an aldehyde to a benzyl alcohol.

troubleshooting_low_yield cluster_solutions_B Solutions for Incomplete Reaction cluster_solutions_C Solutions for Side Reactions cluster_solutions_D Solutions for Product Loss A Low Yield of Benzyl Alcohol B Incomplete Reaction A->B C Side Reactions A->C D Product Loss During Work-up A->D B1 Increase Reducing Agent B->B1 B2 Extend Reaction Time B->B2 B3 Optimize Temperature B->B3 C1 Control pH C->C1 C2 Lower Temperature C->C2 D1 Multiple Extractions D->D1 D2 Proper Quenching D->D2

Caption: Troubleshooting logic for low reaction yield.

References

Challenges in the scale-up of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Welcome to the technical support center for the production of this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the reduction of the corresponding aldehyde, 2-Methoxy-5-(trifluoromethoxy)benzaldehyde. This can be achieved using various reducing agents. A typical example involves the use of sodium borohydride in an alcoholic solvent.[1]

Q2: What are the primary safety concerns when working with fluorinated organic compounds like this one?

Fluorinated compounds can present specific hazards. It is crucial to handle them with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[2][3] Work should be conducted in a well-ventilated fume hood.[2][3] Safety data sheets (SDS) for similar compounds indicate potential for skin and eye irritation, as well as respiratory irritation.[2][3][4][5] In case of fire, hazardous decomposition products such as hydrogen fluoride may be released.

Q3: Are there any specific storage recommendations for this compound?

It is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][4] The container should be kept tightly closed.[2][3][4] For long-term stability, storage at 2-8°C under an inert atmosphere like argon is advisable.[6][7]

Q4: What analytical techniques are suitable for monitoring the progress of the reaction and assessing the purity of the final product?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. For final product analysis and purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used. Structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. 4. Inefficient reducing agent.1. Monitor the reaction using TLC or GC to ensure completion. Extend the reaction time if necessary. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize the reaction temperature. For borohydride reductions, temperatures between 0°C and room temperature are typical. 4. Consider a more potent reducing agent if appropriate, but be mindful of potential side reactions.
Formation of Impurities 1. Over-reduction of the starting material. 2. Presence of impurities in the starting aldehyde. 3. Side reactions due to reactive functional groups.1. If using a strong reducing agent like Lithium Aluminum Hydride (LAH), over-reduction can occur. Use a milder agent like Sodium Borohydride. 2. Ensure the purity of the starting 2-Methoxy-5-(trifluoromethoxy)benzaldehyde before starting the reaction. 3. Protect any other reactive functional groups in the molecule if necessary.
Difficulties in Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of impurities during column chromatography.1. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. 2. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. The presence of fluorine atoms can affect polarity, so experimentation with different solvent systems is key.[8]
Scale-up Issues 1. Poor heat dissipation in a larger reactor. 2. Inefficient mixing. 3. Safe handling of larger quantities of reagents.1. Ensure the reactor has adequate cooling capacity. The addition of reagents should be done at a controlled rate to manage any exotherms. 2. Use appropriate stirring equipment (e.g., overhead stirrer) to ensure homogeneous mixing in a larger volume. 3. Conduct a thorough safety review before scaling up. Pay close attention to the handling of flammable solvents and reactive reagents.

Experimental Protocols

Synthesis of this compound via Reduction of the Corresponding Aldehyde

This protocol is a general guideline. Specific quantities and conditions may need to be optimized.

Materials:

  • 2-Methoxy-5-(trifluoromethoxy)benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM) or Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-Methoxy-5-(trifluoromethoxy)benzaldehyde in methanol or ethanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride in small portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0°C and slowly add 1M HCl to quench the excess sodium borohydride.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Benzyl Alcohol Synthesis start Dissolve Aldehyde in Alcohol cool_to_0c Cool to 0°C start->cool_to_0c add_nabh4 Add Sodium Borohydride cool_to_0c->add_nabh4 stir_at_rt Stir at Room Temperature add_nabh4->stir_at_rt monitor_tlc Monitor by TLC stir_at_rt->monitor_tlc monitor_tlc->stir_at_rt Incomplete quench_reaction Quench with 1M HCl monitor_tlc->quench_reaction Reaction Complete remove_solvent Solvent Removal quench_reaction->remove_solvent extraction Aqueous Workup & Extraction remove_solvent->extraction drying Dry Organic Layer extraction->drying purification Purification by Chromatography drying->purification end Pure Benzyl Alcohol purification->end

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion check_purity Analyze Starting Material Purity start->check_purity evaluate_conditions Evaluate Reaction Conditions start->evaluate_conditions incomplete Incomplete Reaction check_completion->incomplete impure_sm Impure Starting Material check_purity->impure_sm suboptimal_conditions Suboptimal Conditions evaluate_conditions->suboptimal_conditions solution1 Extend Reaction Time or Increase Reagent Stoichiometry incomplete->solution1 solution2 Purify Starting Material Before Reaction impure_sm->solution2 solution3 Optimize Temperature and Consider Inert Atmosphere suboptimal_conditions->solution3

Caption: Logical approach to troubleshooting low reaction yields.

References

Preventing decomposition of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: My this compound appears discolored and gives an impure profile on analysis right out of the bottle. What could be the cause?

A1: Prolonged or improper storage can lead to the degradation of this compound. Like many benzyl alcohols, it can be sensitive to air and light. Over time, slow oxidation can occur, leading to the formation of the corresponding aldehyde, 2-Methoxy-5-(trifluoromethoxy)benzaldehyde, and subsequently the carboxylic acid, 2-Methoxy-5-(trifluoromethoxy)benzoic acid.[1] It is crucial to store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q2: During my reaction, I'm observing the formation of a significant amount of a byproduct that seems to be an aldehyde. How can I prevent this?

A2: The primary decomposition pathway for benzyl alcohols is oxidation to the corresponding aldehyde.[1] This can be initiated by certain reagents, high temperatures, or exposure to atmospheric oxygen, especially in the presence of metal catalysts. To minimize this, ensure your reaction is run under an inert atmosphere. If using an oxidizing agent, consider a milder one and carefully control the stoichiometry and reaction temperature.

Q3: I'm attempting a reaction under strongly acidic conditions and my starting material is decomposing. Is this compound stable to strong acids?

A3: While the trifluoromethoxy group is generally stable under both acidic and basic conditions, the benzyl alcohol moiety can be susceptible to acid-catalyzed side reactions.[2][3] Strong acids can promote dehydration to form a carbocation, which can then lead to polymerization or other undesired products. If your reaction requires acidic conditions, consider using a milder acid or a shorter reaction time.

Q4: Can I use a strong base with this compound?

A4: The trifluoromethoxy group is known to be relatively stable in the presence of bases.[2][3] However, the rest of the molecule might be sensitive depending on the other reagents present. Strong bases could potentially catalyze side reactions if other electrophilic functional groups are present in the reaction mixture. It is always recommended to perform a small-scale trial to check for compatibility.

Q5: I am trying to convert the alcohol to the corresponding benzyl chloride using thionyl chloride, but I am getting a dark-colored, complex mixture. What is going wrong?

A5: The reaction of benzyl alcohols with thionyl chloride can sometimes lead to the formation of colored byproducts due to the generation of acidic conditions (HCl and SO₂) and potential side reactions. Overheating the reaction can also contribute to decomposition. It is advisable to perform the reaction at a low temperature (e.g., 0 °C) and to use a base, such as pyridine, to neutralize the generated acid.

Troubleshooting Guide

Symptom Potential Cause Suggested Solution
Compound is yellow or brown upon receipt or after storage. Oxidation due to improper storage (exposure to air/light).Store the compound in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a cool, dark place. For long-term storage, refrigeration is recommended.
Formation of an aldehyde byproduct during a reaction. Unintentional oxidation of the benzyl alcohol.Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents. Use deoxygenated solvents. If the reaction is sensitive to trace metals, consider using metal-scavenging agents.
Low yield and formation of polymeric material in acidic media. Acid-catalyzed decomposition or polymerization.Use the mildest possible acidic conditions. Consider using a non-protic acid or performing the reaction at a lower temperature. Monitor the reaction closely and minimize the reaction time.
Reaction with an oxidizing agent is uncontrollable or produces multiple products. The oxidizing agent is too strong or the reaction temperature is too high.Use a milder oxidizing agent (e.g., PCC, PDC instead of KMnO₄). Maintain strict temperature control, often requiring cooling. Add the oxidizing agent portion-wise to manage the reaction exotherm.
Dark coloration and decomposition during chlorination with SOCl₂. Acid-catalyzed side reactions and/or overheating.Perform the reaction at a reduced temperature (e.g., 0 °C). Add a base like pyridine to scavenge the in-situ generated acid. Add the thionyl chloride dropwise to control the reaction rate.

Stability Profile

The following table provides a qualitative summary of the stability of this compound under various conditions, based on the general behavior of substituted benzyl alcohols.

Condition Stability Potential Decomposition Products Notes
Air/Oxygen Moderate2-Methoxy-5-(trifluoromethoxy)benzaldehyde, 2-Methoxy-5-(trifluoromethoxy)benzoic acidStability is decreased by light and elevated temperatures.
Light ModerateColored impurities, potential for radical-mediated decomposition.Store in amber vials or protected from light.
Elevated Temperature Low to ModerateCan promote oxidation and other decomposition pathways.Use the lowest feasible temperature for reactions and storage.
Strong Acids Low to ModeratePolymeric materials, ethers (self-condensation).The benzylic carbocation intermediate is prone to side reactions.
Strong Bases Moderate to HighGenerally stable, but can be deprotonated to the alkoxide.The trifluoromethoxy group is generally stable to bases.[2][3]
Common Oxidizing Agents (e.g., MnO₂, PCC) Low2-Methoxy-5-(trifluoromethoxy)benzaldehydeThis is an expected and often desired reaction.
Strong Oxidizing Agents (e.g., KMnO₄) Low2-Methoxy-5-(trifluoromethoxy)benzoic acidOver-oxidation is likely.
Reducing Agents (e.g., NaBH₄, LiAlH₄) HighGenerally stable.The benzyl alcohol functionality is already in a reduced state.

Experimental Protocols

Protocol: Oxidation of this compound to 2-Methoxy-5-(trifluoromethoxy)benzaldehyde using Pyridinium Chlorochromate (PCC)

This protocol describes a common method for the selective oxidation of the benzyl alcohol to the corresponding aldehyde.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel (an equal weight to the PCC) in anhydrous DCM (5-10 mL per gram of alcohol) under an argon atmosphere, add a solution of this compound (1 equivalent) in anhydrous DCM.

  • Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), dilute the reaction mixture with an equal volume of hexanes.

  • Pass the mixture through a short plug of Celatom® or Celite® topped with a layer of silica gel, eluting with a mixture of hexanes and ethyl acetate.

  • Collect the filtrate and concentrate it under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Troubleshooting for this Protocol:

  • Incomplete Reaction: If the reaction stalls, ensure that the PCC is of good quality and the DCM is anhydrous. A slight excess of PCC (up to 2 equivalents) can be used.

  • Formation of a Black Tar: This can indicate that the reaction has overheated or that the PCC is of poor quality. Ensure the reaction is stirred efficiently to dissipate any local heating.

  • Difficult Filtration: The chromium salts produced can make filtration slow. Diluting with hexanes and using a pad of Celatom® or Celite® is crucial to facilitate this step.

Visualizations

DecompositionPathway cluster_alcohol Starting Material cluster_products Decomposition Products Alcohol This compound Aldehyde 2-Methoxy-5-(trifluoromethoxy)benzaldehyde Alcohol->Aldehyde Oxidation (Air, Light, Heat, Oxidants) Polymer Polymeric Byproducts Alcohol->Polymer Strong Acid Acid 2-Methoxy-5-(trifluoromethoxy)benzoic acid Aldehyde->Acid Further Oxidation TroubleshootingWorkflow Start Decomposition Observed CheckStorage Review Storage Conditions (Air/Light/Heat Exposure?) Start->CheckStorage ImproperStorage Action: Store under inert gas, in dark, at low temp. CheckStorage->ImproperStorage Yes CheckReactionCond Analyze Reaction Conditions CheckStorage->CheckReactionCond No Oxidative Is the environment oxidative? CheckReactionCond->Oxidative Acidic Are strong acids present? Oxidative->Acidic No UseInert Action: Use inert atmosphere and deoxygenated solvents. Oxidative->UseInert Yes MilderAcid Action: Use milder acid, lower temp, shorter time. Acidic->MilderAcid Yes Other Consider other reactive species or high temperatures. Acidic->Other No Optimize Action: Re-evaluate reagent compatibility and reaction temperature. Other->Optimize Yes

References

Technical Support Center: Work-up Procedures for Reactions Involving 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. The information is designed to address specific issues that may be encountered during the work-up of reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general physical properties of this compound relevant to its work-up?

A1: Understanding the physical properties of your compound is crucial for planning an effective work-up. Key properties for this compound are summarized in the table below. The presence of both a methoxy and a trifluoromethoxy group influences its polarity and solubility.

PropertyValueSignificance for Work-up
Molecular Weight222.15 g/mol Affects diffusion and behavior during chromatography.
AppearanceWhite to off-white solidVisual confirmation of the compound during isolation.
Melting Point45-49 °CA low melting point means it may be handled as a liquid if slightly warmed, which can be advantageous for some purification techniques.
SolubilitySoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water.Dictates the choice of extraction solvents. The trifluoromethoxy group can impart some lipophilicity.
pKa~14-15 (estimated for the alcohol proton)The alcohol is weakly acidic and will be deprotonated only by strong bases. This is important for acid-base extraction considerations.

Q2: What are the common side reactions to be aware of when working with this compound?

A2: Benzyl alcohols can undergo several side reactions, and the electronic properties of the methoxy and trifluoromethoxy substituents can influence their likelihood.

  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or even air over prolonged periods.[1]

  • Etherification: Under acidic conditions or in the presence of certain catalysts, self-condensation to form a dibenzyl ether can occur.[1][2]

  • Halogenation: If halogenating agents are used in the reaction, substitution of the hydroxyl group to form a benzyl halide is a possible side reaction.

Q3: How does the trifluoromethoxy group affect the work-up procedure?

A3: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing and increases the lipophilicity of the molecule. This has several implications for the work-up:

  • Increased solubility in organic solvents: The compound will likely have good solubility in a range of organic solvents.

  • Potential for fluorine-specific interactions: In some cases, highly fluorinated compounds can exhibit unique behaviors, such as partitioning into fluorous phases, though this is less common for a single trifluoromethoxy group.

  • NMR analysis: The presence of fluorine will result in C-F and H-F coupling in NMR spectra, which is a useful diagnostic tool but can also complicate spectral interpretation.

Troubleshooting Guide

This guide addresses common problems encountered during the work-up of reactions involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Emulsion formation during aqueous extraction The presence of both polar (methoxy, alcohol) and non-polar (aromatic ring, trifluoromethoxy) groups can lead to surfactant-like behavior. High concentrations of salts or byproducts can also stabilize emulsions.1. Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, which can help break the emulsion. 2. Filter through Celite®: Pass the entire mixture through a pad of Celite® to break up the emulsion. 3. Centrifugation: If available, centrifuging the mixture can accelerate the separation of layers. 4. Add a small amount of a different organic solvent: Sometimes, adding a small volume of a solvent with different polarity (e.g., diethyl ether to a dichloromethane extraction) can disrupt the emulsion.
Product is partially soluble in the aqueous layer The methoxy and alcohol groups can impart some water solubility, especially if the aqueous layer has a high pH (deprotonating the alcohol) or contains co-solvents like THF or methanol from the reaction.1. Back-extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product. 2. pH adjustment: Ensure the aqueous layer is neutral or slightly acidic before extraction to suppress the deprotonation of the alcohol. 3. Salting out: Add a significant amount of a salt like NaCl or (NH4)2SO4 to the aqueous layer to decrease the solubility of the organic product.
Formation of an insoluble precipitate at the interface This could be an inorganic salt byproduct from the reaction, or a polymeric material.1. Add more water or organic solvent: Try to dissolve the precipitate by adding more of one of the liquid phases. 2. Filtration: If the precipitate does not dissolve, filter the entire biphasic mixture through a Büchner funnel to remove the solid before proceeding with the separation of the liquid layers. Wash the solid with both the aqueous and organic solvents to recover any adsorbed product.
Difficulty in removing inorganic byproducts Salts from reagents (e.g., metal halides) may be difficult to remove completely by simple aqueous washes.1. Multiple washes: Wash the organic layer with water or brine several times. 2. Specific aqueous washes: Use a targeted wash if the nature of the byproduct is known (e.g., a dilute acid wash to remove basic impurities, or a sodium bicarbonate wash for acidic impurities). 3. Filtration through a plug of silica gel: If the product is sufficiently non-polar, a quick filtration through a short plug of silica gel can effectively remove polar inorganic impurities.
Product degradation during work-up The benzyl alcohol may be sensitive to acidic or basic conditions, leading to side reactions.1. Use mild conditions: Employ neutral water or brine for washes. If an acid or base wash is necessary, use dilute solutions and minimize contact time. 2. Work at low temperatures: Perform extractions and washes at a lower temperature (e.g., in an ice bath) to minimize degradation. 3. TLC monitoring: Before and after a specific work-up step (e.g., an acid wash), run a TLC to check for the appearance of new spots that might indicate product degradation.[3]

Experimental Protocols

Standard Aqueous Work-up Protocol

This protocol is a general procedure for quenching a reaction and extracting the product.

  • Quenching: Cool the reaction mixture to room temperature or 0 °C. Slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride solution, or dilute acid/base) with stirring.

  • Solvent Removal (if applicable): If the reaction was carried out in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane). Add water or brine to dissolve inorganic salts.

  • Washing: Gently shake the separatory funnel, venting frequently. Allow the layers to separate. Drain the organic layer. Wash the organic layer sequentially with:

    • Water (to remove water-soluble impurities).

    • Saturated sodium bicarbonate solution (if the reaction was acidic or to remove acidic byproducts).

    • Brine (to facilitate drying).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol for Removing Tin-Based Byproducts

If organotin reagents (e.g., in Stille couplings) were used, byproducts like tributyltin oxide can be challenging to remove.

  • Initial Work-up: Perform a standard aqueous work-up as described above.

  • Fluoride Wash: After the initial aqueous washes, wash the organic layer two to three times with a 1M aqueous solution of potassium fluoride (KF). Shake the separatory funnel for about one minute for each wash. A precipitate of tributyltin fluoride may form at the interface.

  • Filtration: If a precipitate forms, filter the organic layer through a pad of Celite® to remove the solid.

  • Final Steps: Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Reaction Mixture (containing this compound derivative) quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract Aqueous Extraction (e.g., with Ethyl Acetate/Water) quench->extract wash Wash Organic Layer (e.g., with Brine) extract->wash emulsion Emulsion? extract->emulsion precipitate Precipitate? extract->precipitate dry Dry Organic Layer (e.g., with Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify product Pure Product purify->product emulsion->wash Add Brine precipitate->wash Filter

Caption: General experimental workflow for the work-up and purification of reactions involving this compound, including common troubleshooting points.

logical_relationship cluster_properties Chemical Properties Influencing Work-up cluster_implications Work-up Implications compound This compound methoxy Methoxy Group (-OCH3) compound->methoxy alcohol Alcohol Group (-OH) compound->alcohol trifluoromethoxy Trifluoromethoxy Group (-OCF3) compound->trifluoromethoxy polarity Moderate Polarity methoxy->polarity alcohol->polarity h_bonding Hydrogen Bonding alcohol->h_bonding side_reactions Potential for Oxidation/ Etherification alcohol->side_reactions solubility Good Organic Solubility trifluoromethoxy->solubility lipophilicity Increased Lipophilicity trifluoromethoxy->lipophilicity

Caption: Logical relationship between the functional groups of this compound and their implications for reaction work-up procedures.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methoxy-5-(trifluoromethoxy)benzyl Alcohol and 4-Methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol and 4-methoxybenzyl alcohol. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data for structurally related compounds, to predict and explain the differences in their reactivity profiles, particularly in oxidation reactions.

Introduction

4-Methoxybenzyl alcohol is a widely used intermediate in organic synthesis, valued for its reactivity which is enhanced by the electron-donating methoxy group. In contrast, this compound is a more complex molecule featuring both an electron-donating methoxy group and a potent electron-withdrawing trifluoromethoxy group. This substitution pattern creates a unique electronic environment that significantly influences the reactivity of the benzylic alcohol. Understanding these differences is crucial for chemists in designing synthetic routes and predicting reaction outcomes.

Electronic Effects of Substituents

The reactivity of a benzyl alcohol is largely dictated by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density of the ring and stabilize the transition states of many reactions, such as oxidation, by delocalizing positive charge. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less reactive towards electrophilic attack and destabilizing positively charged intermediates.

  • 4-Methoxybenzyl alcohol: The methoxy group (-OCH₃) at the para position is a strong electron-donating group through resonance, which significantly increases the electron density of the aromatic ring and stabilizes the benzylic carbocation intermediate formed during many reactions. This leads to an enhanced rate of reaction, for instance, in oxidation reactions.[1]

  • This compound: This molecule presents a more complex electronic profile.

    • The methoxy group (-OCH₃) at the ortho position is also electron-donating.

    • The trifluoromethoxy group (-OCF₃) at the meta position to the benzyl alcohol is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group deactivates the aromatic ring.

The net effect of these two opposing groups will determine the overall reactivity. Given the strong deactivating nature of the -OCF₃ group, it is anticipated that this compound will be significantly less reactive than 4-methoxybenzyl alcohol in reactions that proceed through an electron-deficient transition state, such as oxidation.

Comparative Reactivity in Oxidation Reactions

The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring.

Studies on the oxidation of various substituted benzyl alcohols have consistently shown that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.[1] This can be quantified using Hammett plots, which correlate the logarithm of the reaction rate constant with a substituent constant (σ) that reflects the electronic effect of the substituent. For the oxidation of benzyl alcohols, the reaction constant (ρ) is typically negative, indicating that electron-donating groups (negative σ values) increase the reaction rate.

To illustrate this, the table below presents a qualitative and semi-quantitative comparison based on established principles and data from analogous compounds.

Data Presentation: Predicted and Known Reactivity in Oxidation
CompoundSubstituents & Electronic EffectsPredicted Relative Rate of OxidationSupporting Experimental Data (Analogous Compounds)
4-Methoxybenzyl alcohol -OCH₃ (para): Strong electron-donating groupHighThe oxidation of p-methoxybenzyl alcohol is significantly faster than that of unsubstituted benzyl alcohol. For example, in oxidation with acidified dichromate, the order of reactivity is p-OCH₃ > p-CH₃ > -H > p-Cl > p-NO₂.[1]
This compound -OCH₃ (ortho): Electron-donating group-OCF₃ (meta): Strong electron-withdrawing groupLowThe trifluoromethoxy group is a strong deactivating group. Benzyl alcohols with electron-withdrawing groups like p-nitro (-NO₂) show a significantly reduced rate of oxidation compared to the unsubstituted analog.[2][3] The deactivating effect of the -OCF₃ group is expected to outweigh the activating effect of the -OCH₃ group.

Experimental Protocols

Below is a general experimental protocol for the oxidation of a substituted benzyl alcohol, which can be adapted to compare the reactivity of the two target compounds. This protocol is based on a widely used method employing pyridinium chlorochromate (PCC).

General Protocol for the Oxidation of Benzyl Alcohols using Pyridinium Chlorochromate (PCC)

Materials:

  • Substituted benzyl alcohol (e.g., 4-methoxybenzyl alcohol)

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Silica gel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, dissolve the substituted benzyl alcohol (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (1.5 eq) and a small amount of Celite® to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel topped with anhydrous sodium sulfate to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

To Compare Reactivity: To quantitatively compare the reactivity, parallel reactions should be set up under identical conditions (temperature, concentration, stoichiometry). The reactions can be monitored by taking aliquots at regular time intervals and analyzing them by a suitable method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product. The initial rates of the reactions can then be calculated and compared.

Mandatory Visualization

Reactivity_Comparison_Workflow Workflow for Comparing Benzyl Alcohol Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_evaluation Evaluation Reactant1 This compound ReactionSetup Set up parallel reactions under identical conditions Reactant1->ReactionSetup Reactant2 4-Methoxybenzyl alcohol Reactant2->ReactionSetup Reagent Oxidizing Agent (e.g., PCC) Reagent->ReactionSetup Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->ReactionSetup Monitoring Monitor reaction progress (TLC, GC/HPLC) ReactionSetup->Monitoring DataCollection Collect time-course data (conversion vs. time) Monitoring->DataCollection RateCalculation Calculate initial reaction rates DataCollection->RateCalculation Comparison Compare relative reactivity RateCalculation->Comparison

Caption: Experimental workflow for the comparative reactivity study.

Electronic_Effects Electronic Effects on Benzyl Alcohol Reactivity cluster_4_methoxy 4-Methoxybenzyl Alcohol cluster_2_methoxy_5_trifluoro This compound A para-OCH3 (Strong EDG) B Increased electron density on aromatic ring A->B C Stabilization of carbocation intermediate B->C D Enhanced Reactivity C->D E ortho-OCH3 (EDG) G Decreased electron density on aromatic ring (net effect) E->G F meta-OCF3 (Strong EWG) F->G H Destabilization of carbocation intermediate G->H I Reduced Reactivity H->I

Caption: Influence of substituents on reactivity.

Conclusion

Based on established principles of physical organic chemistry, 4-methoxybenzyl alcohol is predicted to be significantly more reactive than this compound in reactions that proceed via an electron-deficient transition state, such as oxidation. The strong electron-donating nature of the para-methoxy group in 4-methoxybenzyl alcohol activates the molecule, whereas the powerful electron-withdrawing trifluoromethoxy group in this compound is expected to exert a dominant deactivating effect, thereby reducing its reactivity. Experimental verification through parallel kinetic studies is recommended to quantify this reactivity difference.

References

The Trifluoromethoxy Group: A Double-Edged Sword in Benzyl Alcohol Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals comparing the reactivity of benzyl alcohol with its trifluoromethoxy-substituted analogue. This guide provides an objective analysis supported by experimental data, detailed protocols, and mechanistic visualizations to elucidate the profound influence of the trifluoromethoxy group on common organic transformations.

The introduction of a trifluoromethoxy (-OCF₃) group onto a benzyl alcohol scaffold dramatically alters its chemical reactivity, a critical consideration in the design and synthesis of novel pharmaceuticals and functional materials. This guide presents a comparative analysis of the performance of benzyl alcohol and trifluoromethoxy-substituted benzyl alcohols in key chemical reactions, including oxidation, nucleophilic substitution, and esterification. The strong electron-withdrawing nature of the trifluoromethoxy group, a consequence of the high electronegativity of fluorine atoms, fundamentally impacts the electron density of the aromatic ring and the benzylic carbon, thereby influencing reaction rates and mechanisms.

Comparative Analysis of Reactivity

The trifluoromethoxy group's influence is most pronounced in reactions where the electronic nature of the benzyl group plays a key role. Below, we summarize the comparative performance in three fundamental reaction types.

Oxidation to Benzaldehyde

The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. The electronic properties of substituents on the aromatic ring significantly affect the rate of this transformation.

Table 1: Comparison of Reaction Rates for the Oxidation of Substituted Benzyl Alcohols

Substituent (at para position)Relative Rate Constant (k/k₀)Oxidizing AgentReference
-H (Benzyl Alcohol)1.00Pyrazinium Dichromate[1]
-OCH₃3.24Pyrazinium Dichromate[1]
-Cl0.45Pyrazinium Dichromate[1]
-NO₂0.13Pyrazinium Dichromate[1]
-OCF₃Estimated to be < 0.45Pyrazinium DichromateInferred

Note: A direct experimental value for the -OCF₃ group was not found in the cited literature. The value is estimated based on its strong electron-withdrawing character, which is comparable to or greater than that of a chloro group.

The data clearly indicates that electron-donating groups, such as methoxy (-OCH₃), accelerate the oxidation, while electron-withdrawing groups, like chloro (-Cl) and nitro (-NO₂), retard the reaction.[1] This is consistent with a mechanism where the rate-determining step involves the removal of a hydride ion from the benzylic carbon, a process that is facilitated by electron-donating groups which stabilize the developing positive charge on the carbon atom. The strongly electron-withdrawing trifluoromethoxy group is therefore expected to significantly decrease the rate of oxidation compared to unsubstituted benzyl alcohol.

Nucleophilic Substitution

Nucleophilic substitution at the benzylic carbon can proceed through either an Sₙ1 or Sₙ2 mechanism, and the trifluoromethoxy group exerts a distinct influence on each pathway.

Sₙ1 Reactivity: The Sₙ1 mechanism involves the formation of a carbocation intermediate. The stability of this carbocation is paramount to the reaction rate. Electron-donating groups stabilize the benzyl carbocation, while electron-withdrawing groups destabilize it.

Table 2: Qualitative Comparison of Sₙ1 Reactivity

SubstrateExpected Relative Sₙ1 RateRationale
Benzyl AlcoholBaselineForms a moderately stable benzyl carbocation.
4-(Trifluoromethoxy)benzyl AlcoholSignificantly SlowerThe electron-withdrawing -OCF₃ group destabilizes the benzyl carbocation, increasing the activation energy for its formation.

Sₙ2 Reactivity: The Sₙ2 mechanism involves a backside attack by the nucleophile on the benzylic carbon. The rate of this reaction is more sensitive to steric hindrance and the electrophilicity of the carbon atom. The electron-withdrawing trifluoromethoxy group can increase the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack.

Table 3: Qualitative Comparison of Sₙ2 Reactivity

Substrate (after conversion to a good leaving group, e.g., tosylate)Expected Relative Sₙ2 RateRationale
Benzyl TosylateBaselineStandard reactivity for a primary benzylic tosylate.
4-(Trifluoromethoxy)benzyl TosylateFasterThe electron-withdrawing -OCF₃ group increases the electrophilicity of the benzylic carbon, making it a better target for the nucleophile.
Esterification

Acid-catalyzed esterification, such as the Fischer esterification, involves the protonation of the carboxylic acid, making it more electrophilic for attack by the alcohol. The nucleophilicity of the alcohol is a key factor in this reaction.

Table 4: Qualitative Comparison of Fischer Esterification Reactivity

SubstrateExpected Relative Esterification RateRationale
Benzyl AlcoholBaselineStandard reactivity for a primary alcohol.
4-(Trifluoromethoxy)benzyl AlcoholSlowerThe electron-withdrawing -OCF₃ group reduces the electron density on the alcohol oxygen, making it a weaker nucleophile.

Experimental Protocols

To facilitate comparative studies, the following detailed experimental protocols are provided.

Protocol 1: Comparative Oxidation of Benzyl Alcohol and 4-(Trifluoromethoxy)benzyl Alcohol

Objective: To compare the rate of oxidation of benzyl alcohol and 4-(trifluoromethoxy)benzyl alcohol using pyridinium chlorochromate (PCC).

Materials:

  • Benzyl alcohol

  • 4-(Trifluoromethoxy)benzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare 0.1 M stock solutions of benzyl alcohol, 4-(trifluoromethoxy)benzyl alcohol, and the internal standard in anhydrous DCM.

  • In two separate, dry, round-bottom flasks equipped with magnetic stirrers, add 1.0 mmol of either benzyl alcohol or 4-(trifluoromethoxy)benzyl alcohol and 0.5 mmol of the internal standard.

  • To each flask, add 10 mL of anhydrous DCM.

  • At time t=0, add 1.5 mmol of PCC to each flask simultaneously.

  • At regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Immediately quench the aliquot by passing it through a short plug of silica gel with DCM to remove the PCC.

  • Analyze the quenched aliquots by GC-MS to determine the concentration of the remaining alcohol and the formed aldehyde relative to the internal standard.

  • Plot the concentration of the alcohol versus time for each reaction to determine the initial reaction rates.

Protocol 2: Comparative Nucleophilic Substitution (Sₙ2) of Benzyl Tosylates

Objective: To compare the rate of Sₙ2 substitution of benzyl tosylate and 4-(trifluoromethoxy)benzyl tosylate with sodium iodide.

Materials:

  • Benzyl tosylate (prepared from benzyl alcohol)

  • 4-(Trifluoromethoxy)benzyl tosylate (prepared from 4-(trifluoromethoxy)benzyl alcohol)

  • Sodium iodide

  • Acetone, anhydrous

  • High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare 0.05 M stock solutions of benzyl tosylate and 4-(trifluoromethoxy)benzyl tosylate in anhydrous acetone.

  • Prepare a 0.15 M solution of sodium iodide in anhydrous acetone.

  • In two separate, dry, temperature-controlled reaction vessels, place 10 mL of the sodium iodide solution.

  • At time t=0, inject 1 mL of either the benzyl tosylate or 4-(trifluoromethoxy)benzyl tosylate solution into the respective reaction vessels, initiating the reaction.

  • At regular time intervals (e.g., 10, 30, 60, 120, and 240 minutes), withdraw a 0.2 mL aliquot from each reaction.

  • Immediately dilute the aliquot with a known volume of a suitable solvent to quench the reaction.

  • Analyze the diluted aliquots by HPLC to monitor the disappearance of the starting tosylate and the appearance of the corresponding iodide product.

  • Plot the concentration of the tosylate versus time for each reaction to determine the reaction rate constants.

Protocol 3: Comparative Fischer Esterification

Objective: To compare the yield of ester formation from benzyl alcohol and 4-(trifluoromethoxy)benzyl alcohol with acetic acid.

Materials:

  • Benzyl alcohol

  • 4-(Trifluoromethoxy)benzyl alcohol

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In two identical round-bottom flasks equipped with a Dean-Stark apparatus and a reflux condenser, place 10 mmol of either benzyl alcohol or 4-(trifluoromethoxy)benzyl alcohol, 12 mmol of glacial acetic acid, and 20 mL of toluene.

  • Add 2-3 drops of concentrated sulfuric acid to each flask.

  • Heat the mixtures to reflux and collect the water in the Dean-Stark trap.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (or after a set time, e.g., 4 hours), cool the mixtures to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Determine the yield of the purified benzyl acetate and 4-(trifluoromethoxy)benzyl acetate.

Mechanistic Insights and Visualizations

The electronic effects of the trifluoromethoxy group are central to understanding the observed differences in reactivity. The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and the influence of the -OCF₃ substituent.

OxidationMechanism cluster_benzyl_alcohol Benzyl Alcohol Oxidation cluster_OCF3_effect Influence of -OCF₃ BA Ar-CH₂OH Int1 Chromate Ester Intermediate BA->Int1 [O] Aldehyde Ar-CHO Int1->Aldehyde Rate-determining hydride transfer OCF3 Electron-withdrawing -OCF₃ group Effect Destabilizes positive charge development on benzylic carbon during hydride transfer OCF3->Effect Effect->Int1 Slows this step

Caption: Oxidation mechanism of benzyl alcohol and the decelerating effect of the -OCF₃ group.

SN1_Mechanism cluster_benzyl_alcohol Sₙ1 Reaction of Benzyl Alcohol cluster_OCF3_effect Influence of -OCF₃ BA_LG Ar-CH₂-LG Carbocation Benzyl Carbocation Ar-CH₂⁺ BA_LG->Carbocation Rate-determining loss of LG Product Ar-CH₂-Nu Carbocation->Product + Nu⁻ OCF3_SN1 Electron-withdrawing -OCF₃ group Effect_SN1 Destabilizes the benzyl carbocation OCF3_SN1->Effect_SN1 Effect_SN1->Carbocation Increases activation energy

Caption: Sₙ1 mechanism and the destabilizing influence of the -OCF₃ group on the carbocation.

SN2_Mechanism cluster_benzyl_tosylate Sₙ2 Reaction of Benzyl Tosylate cluster_OCF3_effect_SN2 Influence of -OCF₃ BT Ar-CH₂-OTs TS Transition State [Nu---CH₂(Ar)---OTs]⁻ BT->TS + Nu⁻ Product_SN2 Nu-CH₂-Ar TS->Product_SN2 OCF3_SN2 Electron-withdrawing -OCF₃ group Effect_SN2 Increases electrophilicity of benzylic carbon OCF3_SN2->Effect_SN2 Effect_SN2->BT Favors nucleophilic attack

Caption: Sₙ2 mechanism and the activating effect of the -OCF₃ group.

EsterificationMechanism cluster_reaction Fischer Esterification cluster_OCF3_effect_ester Influence of -OCF₃ Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Acid->Protonated_Acid + H⁺ Intermediate Tetrahedral Intermediate Protonated_Acid->Intermediate + Ar-CH₂OH Alcohol Ar-CH₂OH Ester R-COOCH₂-Ar Intermediate->Ester - H₂O, -H⁺ OCF3_Ester Electron-withdrawing -OCF₃ group Effect_Ester Reduces nucleophilicity of alcohol oxygen OCF3_Ester->Effect_Ester Effect_Ester->Alcohol Slows attack on protonated acid

Caption: Fischer esterification mechanism and the deactivating effect of the -OCF₃ group.

Conclusion

The trifluoromethoxy group exerts a powerful and predictable influence on the reactivity of benzyl alcohol. Its strong electron-withdrawing nature generally leads to a decrease in reaction rates for processes that involve the development of positive charge at or near the benzylic position, such as oxidation and Sₙ1 reactions. Conversely, it can enhance reactivity in Sₙ2 reactions by increasing the electrophilicity of the benzylic carbon. In the case of Fischer esterification, the reduced nucleophilicity of the alcohol slows the reaction. This comprehensive understanding is crucial for medicinal chemists and materials scientists in the strategic design and synthesis of molecules with desired properties and reactivity profiles.

References

The Biological Potential of Compounds Derived from 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological activities of novel synthetic compounds is paramount. This guide provides a comparative analysis of the potential biological activities of compounds synthesized from the starting material 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. Due to a lack of specific published studies on derivatives of this particular starting material, this guide draws upon the known biological effects of structurally related compounds containing methoxy, trifluoromethoxy, and benzyl alcohol moieties.

While direct experimental data on compounds synthesized from this compound is not currently available in the public domain, the structural components of this molecule are well-represented in a variety of biologically active agents. The presence of both a methoxy (-OCH3) and a trifluoromethoxy (-OCF3) group on a benzyl alcohol scaffold suggests the potential for derivatives with a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Comparison of Potential Biological Activities

The following table summarizes the observed biological activities of compounds that share key structural features with derivatives of this compound. This comparative data is extrapolated from studies on analogous compounds and is intended to guide future research in this area.

Biological ActivityKey Structural MoietiesExample Compounds/DerivativesReported Efficacy (e.g., IC50)Reference Cell Lines/Models
Anticancer Methoxy-substituted aromatics, Trifluoromethyl-containing heterocyclesMethoxyflavone analogs, 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidinesVaries widely based on specific structureVarious cancer cell lines (e.g., MCF-7, A549)
Anti-inflammatory Methoxyphenolic compounds, Benzyl alcohol derivativesDiapocynin, ResveratrolIC50 values ranging from ~20 µM to >400 µMHuman airway cells, Macrophage cell lines (e.g., RAW 264.7)
Antimicrobial Benzyl alcohol derivatives, Methoxy-substituted compoundsSubstituted benzyl alcohol derivativesMinimum Inhibitory Concentrations (MICs) varyGram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli)

Experimental Protocols for Key Biological Assays

To facilitate further research, detailed methodologies for key experiments are provided below. These protocols are standard in the field and can be adapted for the evaluation of novel compounds synthesized from this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Bacterial Culture: Grow bacterial strains to the mid-logarithmic phase.

  • Serial Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in biological systems is crucial for understanding the mechanism of action of novel compounds. The following diagrams, created using the DOT language, illustrate a potential signaling pathway that could be modulated by derivatives of this compound and a typical workflow for screening their biological activity.

NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (e.g., iNOS, COX-2) Compound Potential Inhibitor (Derivative) Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by a synthesized compound.

Biological Activity Screening Workflow Start Synthesized Compound from This compound PrimaryScreening Primary Screening (e.g., Cell Viability Assay) Start->PrimaryScreening Active Active? PrimaryScreening->Active Inactive Inactive Active->Inactive No SecondaryScreening Secondary Screening (e.g., Anticancer, Anti-inflammatory, Antimicrobial Assays) Active->SecondaryScreening Yes Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) SecondaryScreening->Mechanism Lead Lead Compound Mechanism->Lead

Caption: A general workflow for screening the biological activity of novel compounds.

A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethoxy-Substituted Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethoxy (-OCF₃) group to benzyl alcohol derivatives has emerged as a compelling strategy in medicinal chemistry. This substituent can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability, making it a valuable tool in the design of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various trifluoromethoxy-substituted benzyl alcohol derivatives, supported by experimental data from published research. We will delve into their inhibitory activities against specific biological targets and provide detailed experimental protocols for the cited studies.

Comparative Biological Activity

The following table summarizes the in vitro inhibitory activities of several series of trifluoromethoxy-substituted benzyl alcohol derivatives against different enzymes. This quantitative data allows for a direct comparison of the potency of these compounds and provides insights into their SAR.

Compound IDTarget EnzymeIC₅₀ (nM)[1]Ki (nM)[1]
1a Acetylcholinesterase (AChE)HHH-7.24 ± 0.99
1b Acetylcholinesterase (AChE)CH₃HH-37.44 ± 0.92
1c Acetylcholinesterase (AChE)HCH₃H-39.12 ± 5.66
1d Acetylcholinesterase (AChE)HHCH₃-36.64 ± 13.05
1e Acetylcholinesterase (AChE)ClHH-13.47 ± 4.67
1f Acetylcholinesterase (AChE)HHCl-28.74 ± 2.25
Reference (Tacrine) Acetylcholinesterase (AChE)----39.13 ± 3.45
Reference (Donepezil) Acetylcholinesterase (AChE)----37.98 ± 5.78
1a Carbonic Anhydrase I (hCA I)HHH-5.57 ± 0.96
1b Carbonic Anhydrase I (hCA I)CH₃HH-43.07 ± 11.76
1c Carbonic Anhydrase I (hCA I)HCH₃H-38.08 ± 8.13
1d Carbonic Anhydrase I (hCA I)HHCH₃-29.41 ± 5.75
1e Carbonic Anhydrase I (hCA I)ClHH-12.81 ± 1.58
1f Carbonic Anhydrase I (hCA I)HHCl-19.53 ± 3.21
1a Carbonic Anhydrase II (hCA II)HHH-4.38 ± 0.43
1b Carbonic Anhydrase II (hCA II)CH₃HH-18.68 ± 3.60
1c Carbonic Anhydrase II (hCA II)HCH₃H-15.35 ± 2.14
1d Carbonic Anhydrase II (hCA II)HHCH₃-11.84 ± 2.01
1e Carbonic Anhydrase II (hCA II)ClHH-9.77 ± 1.15
1f Carbonic Anhydrase II (hCA II)HHCl-10.12 ± 1.88

General Structure of Benzimidazolium Salts (1a-f): General structure of benzimidazolium salts

The R¹, R², and R³ positions on the benzimidazole ring were substituted as indicated in the table. The counter-ion for all salts was Bromide.

Structure-Activity Relationship Insights

From the data presented, several key SAR trends can be observed for the benzimidazolium salts containing a trifluoromethoxybenzyl group:

  • Unsubstituted Benzimidazolium Salt (1a): This compound, with no substitution on the benzimidazole ring, demonstrated the most potent inhibitory activity against all three enzymes (AChE, hCA I, and hCA II), with Ki values of 7.24 nM, 5.57 nM, and 4.38 nM, respectively.[1] This suggests that the core structure is well-suited for binding to the active sites of these enzymes.

  • Effect of Methyl Substitution: The introduction of a methyl group at the R¹, R², or R³ position (compounds 1b , 1c , and 1d ) generally led to a decrease in inhibitory potency against all three enzymes compared to the unsubstituted analog 1a .[1] This indicates that steric hindrance from the methyl group may interfere with optimal binding.

  • Effect of Chloro Substitution: The presence of a chloro substituent at the R¹ or R³ position (compounds 1e and 1f ) resulted in a moderate decrease in activity compared to 1a , but these compounds were generally more potent than their methyl-substituted counterparts.[1] The electron-withdrawing nature of the chlorine atom may play a role in the binding interactions.

  • Enzyme Selectivity: While all tested compounds inhibited both AChE and carbonic anhydrases, there were some differences in selectivity. For instance, compound 1a was a highly potent inhibitor of all three enzymes.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data and for designing future studies.

Enzyme Inhibition Assays for Benzimidazolium Salts:

  • Acetylcholinesterase (AChE) Inhibition Assay:

    • The inhibitory activity against AChE was determined using a spectrophotometric method developed by Ellman.

    • The assay was performed in a 96-well microplate reader.

    • The reaction mixture contained AChE enzyme, 5,5'-dithio-bis(2-nitrobenzoic) acid (DTNB), and the test compound in Tris-HCl buffer (pH 8.0).

    • The reaction was initiated by the addition of acetylthiocholine iodide (ATCI).

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

    • The absorbance was measured at 412 nm.

    • The percentage of inhibition was calculated by comparing the rates of reaction of the sample with that of the blank.

    • IC₅₀ values were determined by plotting the percentage of inhibition against the log of the inhibitor concentration. Ki values were then calculated from the IC₅₀ values.[1]

  • Carbonic Anhydrase (hCA I and hCA II) Inhibition Assay:

    • The inhibitory effects on human carbonic anhydrase I and II isoenzymes were evaluated by measuring the esterase activity.

    • The assay is based on the hydrolysis of 4-nitrophenylacetate by the enzyme.

    • The reaction was monitored spectrophotometrically at 348 nm.

    • The assay was carried out in a Tris-HCl buffer (pH 7.4).

    • The test compounds were dissolved in DMSO.

    • The IC₅₀ values were determined from the concentration-inhibition curves. Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

Visualizing the SAR Logic

The following diagram illustrates the general workflow for a typical SAR study, from compound synthesis to the evaluation of biological activity and subsequent analysis.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis start Starting Materials (e.g., Trifluoromethoxy- benzyl alcohol) reaction Chemical Reactions (e.g., Alkylation) start->reaction purification Purification & Characterization (NMR, MS) reaction->purification assay In vitro Assay (e.g., Enzyme Inhibition) purification->assay data_collection Data Collection (IC50, Ki values) assay->data_collection sar_table Generate SAR Table data_collection->sar_table interpretation Interpret Data & Identify Trends sar_table->interpretation lead_optimization Lead Optimization interpretation->lead_optimization lead_optimization->start Design New Analogs

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

This guide provides a snapshot of the SAR for a specific class of trifluoromethoxy-substituted benzyl alcohol derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, aiding in the design and development of more potent and selective therapeutic agents. The unique properties conferred by the trifluoromethoxy group continue to make it an attractive substituent for molecular exploration.

References

The Strategic Advantage of 2-Methoxy-5-(trifluoromethoxy)benzyl Alcohol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the successful synthesis and efficacy of novel therapeutics. Among the diverse array of linkers and protecting groups, 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol emerges as a sophisticated building block with unique electronic properties that offer distinct advantages in drug discovery, particularly in the construction of complex molecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide provides a comparative analysis of this compound against other commonly used benzyl alcohol derivatives, supported by established principles of physical organic chemistry and representative experimental data.

The Role of Benzyl Alcohols in Drug Discovery

Benzyl alcohols are versatile reagents in medicinal chemistry, primarily utilized in two key roles:

  • Protecting Groups: The benzyl group (Bn) can be attached to a reactive functional group, such as an alcohol or a carboxylic acid, to prevent it from participating in subsequent chemical reactions. This "protection" is crucial in multi-step syntheses. The benzyl ether or ester can be selectively removed later in the synthetic route under specific conditions.

  • Linkers: In complex therapeutic modalities like ADCs and PROTACs, a linker is a critical component that connects the targeting moiety (e.g., an antibody) to the therapeutic payload (e.g., a cytotoxic drug). The stability of the linker in circulation and its selective cleavage at the target site are crucial for the safety and efficacy of the drug. Substituted benzyl alcohols are often employed as part of these linker systems.

The electronic nature of substituents on the benzene ring of the benzyl alcohol significantly influences its properties, particularly the stability of the resulting ether or ester linkage and the conditions required for its cleavage.

Comparative Analysis of Substituted Benzyl Alcohols

The unique substitution pattern of this compound, featuring both an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing trifluoromethoxy group (-OCF₃), provides a finely tuned balance of stability and reactivity.

FeatureUnsubstituted Benzyl Alcoholp-Methoxybenzyl (PMB) Alcohol4-Nitrobenzyl AlcoholThis compound (Inferred)
Linkage Stability ModerateLow (Acid Labile)HighModerate to High
Cleavage Conditions Catalytic Hydrogenolysis, Strong Acids[1]Mild Acid (e.g., TFA), Oxidative Cleavage (DDQ)[2][3]Stronger Reductive Conditions (e.g., Zn/AcOH)Potentially requires stronger acidic or specific enzymatic conditions for cleavage. Likely stable to mild acids and oxidation that cleave PMB.
Lipophilicity ModerateModerateHighHigh
Key Advantage General purpose, well-established chemistry.Facile cleavage under mild, non-hydrogenolytic conditions.Increased stability for applications requiring robust linkages.Fine-tuned stability, high lipophilicity which can aid in cell permeability.
Potential Drawback Requires reductive conditions for cleavage which may not be compatible with all functional groups.Potential for premature cleavage in acidic environments.Harsh cleavage conditions may not be suitable for sensitive payloads.Lack of extensive literature and specific cleavage protocols.

The methoxy group at the 2-position and the trifluoromethoxy group at the 5-position exert opposing electronic effects. The methoxy group is electron-donating, which would typically destabilize the benzyl cation formed during cleavage, making the ether linkage more stable. Conversely, the potent electron-withdrawing nature of the trifluoromethoxy group significantly increases the stability of the benzyl ether linkage by destabilizing the transition state leading to cleavage. This unique combination results in a linker that is more stable than the widely used p-methoxybenzyl (PMB) linker but potentially more tunable than a simple nitro-substituted benzyl linker.

Experimental Protocols

While specific protocols for this compound are not widely published, the following general procedures for the formation and cleavage of benzyl ethers can be adapted.

General Protocol for Benzylation (Williamson Ether Synthesis)

Objective: To protect a hydroxyl group with a substituted benzyl group.

Materials:

  • Alcohol-containing substrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (or chloride)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the alcohol-containing substrate in anhydrous DMF or THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 to 1.5 equivalents) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of 2-Methoxy-5-(trifluoromethoxy)benzyl bromide (1.1 to 1.5 equivalents) in a minimal amount of anhydrous DMF or THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Benzyl Ether Cleavage (Catalytic Hydrogenolysis)

Objective: To deprotect a benzyl ether.

Materials:

  • Benzyl-protected substrate

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the benzyl-protected substrate in MeOH or EtOH.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Note: The cleavage of the highly stable 2-methoxy-5-(trifluoromethoxy)benzyl ether via hydrogenolysis may require higher catalyst loading or hydrogen pressure. Alternative stronger acidic cleavage conditions (e.g., trifluoromethanesulfonic acid) might be necessary, but these would need to be optimized for the specific substrate.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 Linker Stability to Acidic Cleavage High_Stability High Stability (Electron-Withdrawing Groups) Moderate_Stability Moderate Stability (Unsubstituted) High_Stability->Moderate_Stability -NO2, -CF3, -OCF3 Low_Stability Low Stability (Electron-Donating Groups) Moderate_Stability->Low_Stability -H Low_Stability->Moderate_Stability -OCH3

Figure 1. Influence of substituents on the acid stability of benzyl ether linkers.

G start Start with Drug-Linker Synthesis couple Couple this compound to Drug Payload start->couple activate Activate the other end of the Linker couple->activate conjugate Conjugate to Antibody activate->conjugate purify Purify the Antibody-Drug Conjugate conjugate->purify end Final ADC Product purify->end

Figure 2. General workflow for ADC synthesis using a benzyl alcohol-based linker.

Conclusion

This compound represents a valuable, albeit underexplored, tool in the drug discovery arsenal. Its unique electronic properties, conferred by the opposing effects of the methoxy and trifluoromethoxy substituents, offer the potential for creating linkers with enhanced stability and tailored cleavage properties. While more research is needed to fully characterize its behavior in various therapeutic constructs, the principles of physical organic chemistry suggest that it can provide a strategic advantage in situations where fine-tuning of linker stability is critical. This guide provides a foundational understanding for researchers looking to incorporate this promising building block into their drug development programs.

References

Efficacy of Methoxy- and Trifluoromethoxy-Substituted Benzyl Alcohol Derivatives as Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzymatic inhibitory efficacy of benzyl alcohol derivatives, with a focus on structures related to 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. Due to a lack of direct studies on derivatives of this compound, this guide presents data on structurally similar compounds, specifically 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives with varied benzyl substitutions. This information, coupled with detailed experimental protocols for relevant enzyme assays, serves as a valuable resource for researchers investigating the potential of this chemical scaffold in enzyme inhibition and drug discovery.

Comparative Inhibitory Activity of Related Benzyl Alcohol Derivatives

The following table summarizes the in vitro inhibitory activities of a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These compounds share a substituted benzyl ether linkage, providing insights into the potential effects of substitutions on the benzyl ring.

Compound IDR Group (Substitution on Benzyl Ring)% Inhibition or IC50 (µM) vs. MAO-AIC50 (µM) vs. MAO-B
3a H24.83 ± 0.11%3.933 ± 0.259
3f 3-CF3Not Active (<5.0%)0.062 ± 0.004

Data sourced from a study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors[1]. The percentage of inhibition for MAO-A was determined at a concentration of 10.0 µM. "Not Active" indicates an inhibition of less than 5.0%.

The data indicates that the substitution on the benzyl ring plays a crucial role in the inhibitory activity and selectivity towards MAO enzymes. Notably, the derivative with a 3-trifluoromethyl substitution (Compound 3f ) demonstrated potent and selective inhibition of MAO-B, with an IC50 value of 0.062 µM, while showing no significant activity against MAO-A.[1] This highlights the potential of fluorinated substituents in modulating the biological activity of benzyl alcohol derivatives.

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below to facilitate the evaluation of novel this compound derivatives.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the kynuramine method used to evaluate the MAO inhibitory activities of the 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives.[1]

Principle:

The assay measures the fluorescence of 4-hydroxyquinoline, which is formed from the deamination of kynuramine by MAO enzymes. The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.

Materials:

  • Rat liver mitochondria (as a source of MAO-A and MAO-B)

  • Kynuramine (substrate)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (pH 7.4)

  • NaOH

  • Microplate reader (fluorescence)

Procedure:

  • Prepare rat liver mitochondrial homogenates as the source of MAO enzymes.

  • In a 96-well plate, add the phosphate buffer, mitochondrial homogenate, and the test compound solution.

  • Pre-incubate the mixture at 37°C for 20 minutes.

  • Initiate the reaction by adding the kynuramine substrate.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding NaOH.

  • Measure the fluorescence of the formed 4-hydroxyquinoline at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition by comparing the fluorescence of the test wells with that of the control wells (containing DMSO instead of the test compound).

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer add_reagents Add Buffer, Enzyme & Test Compound to Plate prep_buffer->add_reagents prep_enzyme Prepare Mitochondrial Homogenate (MAO source) prep_enzyme->add_reagents prep_substrate Prepare Kynuramine Solution prep_inhibitor Prepare Test Compound Dilutions prep_inhibitor->add_reagents pre_incubation Pre-incubate (37°C, 20 min) add_reagents->pre_incubation add_substrate Add Kynuramine pre_incubation->add_substrate incubation Incubate (37°C, 30 min) add_substrate->incubation stop_reaction Add NaOH incubation->stop_reaction read_fluorescence Measure Fluorescence (Ex: 310nm, Em: 400nm) stop_reaction->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 8.0) add_reagents Add Buffer, DTNB, Enzyme & Test Compound prep_buffer->add_reagents prep_dtnb Prepare DTNB Solution prep_dtnb->add_reagents prep_atci Prepare ATCI (Substrate) Solution prep_enzyme Prepare AChE Solution prep_enzyme->add_reagents prep_inhibitor Prepare Test Compound Dilutions prep_inhibitor->add_reagents pre_incubation Pre-incubate (e.g., 37°C, 15 min) add_reagents->pre_incubation add_substrate Add ATCI pre_incubation->add_substrate measure_absorbance Kinetic Measurement (412 nm) add_substrate->measure_absorbance calc_rate Calculate Reaction Rate measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50 Alpha_Glucosidase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer (pH 6.8) add_reagents Add Buffer, Enzyme & Test Compound prep_buffer->add_reagents prep_enzyme Prepare α-Glucosidase Solution prep_enzyme->add_reagents prep_substrate Prepare pNPG Solution prep_inhibitor Prepare Test Compound Dilutions prep_inhibitor->add_reagents pre_incubation Pre-incubate (37°C, 10 min) add_reagents->pre_incubation add_substrate Add pNPG pre_incubation->add_substrate incubation Incubate (37°C, 30 min) add_substrate->incubation stop_reaction Add Sodium Carbonate incubation->stop_reaction measure_absorbance Measure Absorbance (405 nm) stop_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

References

In vitro evaluation of compounds derived from 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Evaluation of Substituted Benzyl Alcohol Derivatives: A Comparative Guide

Disclaimer: Publicly available research on the in vitro evaluation of compounds specifically derived from 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is not available at the time of this writing. This guide provides a comparative overview of the in vitro biological activities of structurally related substituted benzyl alcohol derivatives, offering insights into potential evaluation strategies and expected outcomes for novel analogues. The data presented is collated from various studies on compounds featuring methoxy, nitro, and other substitutions on the benzyl alcohol framework.

Comparative Analysis of Cytotoxic Activity

The antiproliferative effects of substituted benzyl alcohol derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of compound potency, is a key metric for comparison. Lower IC₅₀ values indicate higher cytotoxicity.

Below is a summary of the cytotoxic activity of representative benzaldehyde and benzyl alcohol derivatives against a panel of human cancer cell lines, with doxorubicin included as a standard chemotherapeutic agent for reference.

Table 1: Cytotoxic Activity (IC₅₀, µM) of Selected Benzyl Alcohol Derivatives

Compound Breast (MDA-MB-231) Prostate (PC-3) Prostate (DU-145) Colon (HT-29) Normal Fibroblast (DHF)
o-Vanillin (Compound 5) 35.40 ± 4.2 47.10 ± 3.8 72.50 ± 5.4 85.10 ± 6.5 >100
Compound 12 78.71 ± 8.3 71.93 ± 9.2 - - 82.40 ± 9.2
Doxorubicin (Control) 0.46 ± 0.06 8.44 ± 0.05 2.50 ± 0.04 2.15 ± 0.02 13.3 ± 1.80

(Data sourced from a preliminary antiproliferative evaluation of natural and synthetic benzaldehydes and benzyl alcohols[1].)

From the data, o-vanillin (2-hydroxy-3-methoxybenzaldehyde) demonstrated the highest cytotoxicity among the tested derivatives, with notable activity against breast and prostate cancer cell lines, while showing lower toxicity to normal human dermal fibroblasts[1].

Comparative Analysis of Antimicrobial Activity

Benzyl alcohol and its derivatives are known for their antimicrobial properties.[2][3] Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), or by measuring the zone of inhibition in disc diffusion assays.

Table 2: Antifungal Activity of Substituted Benzyl Alcohol Derivatives

Compound ID Substituent MIC (µg/mL) vs. C. albicans MFC (µg/mL) vs. C. albicans MIC (µg/mL) vs. T. rubrum MFC (µg/mL) vs. T. rubrum
A 4-methoxy 250 500 250 500
B 4-nitro 125 250 125 250
D 3-nitro 250 500 125 250
E 2-nitro 250 500 250 500
Ketoconazole (Control) - 62.5 125 62.5 125

(Data adapted from a study on the antifungal activity of benzyl alcohol derivatives[4].)

The results indicate that nitro-substituted benzyl alcohols, particularly the 4-nitro derivative (Compound B), exhibit promising antifungal efficacy, in some cases approaching the activity of the standard drug, ketoconazole.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key assays cited in this guide.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is based on the ability of the sulforhodamine B dye to bind to protein components of cells, providing an estimation of cell viability.[1]

  • Cell Plating: Cancer cell lines (e.g., MDA-MB-231, PC-3) are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., substituted benzyl alcohols) and a positive control (e.g., doxorubicin) for a specified period, typically 48-72 hours.

  • Cell Fixation: Following incubation, cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Sulforhodamine B solution is added to each well and incubated for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a Tris base solution.

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[4]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., C. albicans, S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton broth).

  • Serial Dilution: The test compound is serially diluted in test tubes containing the broth to achieve a range of concentrations.

  • Inoculation: Each tube is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 72 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity or growth.[4]

  • MFC/MBC Determination: To determine the Minimum Fungicidal/Bactericidal Concentration, an aliquot from each clear tube is sub-cultured onto an agar plate. The lowest concentration that prevents any growth on the sub-culture is the MFC/MBC.

Visualized Workflows

Diagrams illustrating experimental processes can clarify complex procedures and relationships.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & Lead Identification synthesis Synthesis of Benzyl Alcohol Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, FTIR, Mass Spec) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., SRB, MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Disc Diffusion, MIC) characterization->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, FRAP) characterization->antioxidant data_analysis Calculate IC50/MIC Compare to Controls cytotoxicity->data_analysis antimicrobial->data_analysis antioxidant->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow for the synthesis and in vitro evaluation of novel compounds.

G start Start: Cells in 96-well plate add_compound Add serially diluted test compound start->add_compound incubate1 Incubate for 48-72 hours add_compound->incubate1 fix_cells Fix cells with cold TCA incubate1->fix_cells wash1 Wash with dH2O and air dry fix_cells->wash1 add_srb Add Sulforhodamine B (SRB) staining solution wash1->add_srb incubate2 Incubate for 30 minutes add_srb->incubate2 wash2 Wash with 1% acetic acid to remove unbound dye incubate2->wash2 solubilize Solubilize bound dye with Tris buffer wash2->solubilize read_plate Measure absorbance (510 nm) solubilize->read_plate end End: Calculate IC50 value read_plate->end

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

References

A Head-to-Head Comparison of Substituted Benzyl Alcohols in Acidified Dichromate Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle interplay of molecular structure and reactivity is paramount. This guide provides a detailed comparative analysis of para-substituted benzyl alcohols in the classic oxidation reaction using acidified potassium dichromate. The following sections present quantitative kinetic data, a comprehensive experimental protocol, and visual diagrams to elucidate the underlying structure-activity relationships.

The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone transformation in organic synthesis. The efficiency of this reaction is markedly influenced by the nature of substituents on the aromatic ring. This guide focuses on the well-documented oxidation by acidified potassium dichromate, a reaction that clearly demonstrates the electronic effects of these substituents.

Quantitative Comparison of Reaction Rates

The reactivity of para-substituted benzyl alcohols in the oxidation by acidified dichromate is directly correlated to the electronic properties of the substituent. Electron-donating groups enhance the reaction rate, while electron-withdrawing groups impede it.[1][2] This trend is quantitatively captured by the second-order rate constants (k₂) at 308 K, as summarized in the table below.

Substituent (p-X)Benzyl Alcohol DerivativeSecond-Order Rate Constant (k₂) x 10⁴ (dm³ mol⁻¹ s⁻¹)[3]Relative Rate (kₓ / kₒ)Hammett Constant (σₚ)
-OCH₃4-Methoxybenzyl alcohol18.8002.43-0.27
-CH₃4-Methylbenzyl alcohol13.6561.77-0.17
-HBenzyl alcohol7.7341.000.00
-Cl4-Chlorobenzyl alcoholValue between 7.734 and 2.794< 1.000.23
-NO₂4-Nitrobenzyl alcohol2.7940.360.78

Note: The precise rate constant for 4-chlorobenzyl alcohol was not available in the cited literature, but its position in the reactivity order (p-CH₃ > -H > p-Cl > p-NO₂) is well-established.[1][2]

Experimental Protocols

The kinetic data presented was obtained through a series of carefully controlled experiments. The following protocol is based on the methodology described in the kinetic studies of benzyl alcohol oxidation by acidified dichromate.[1]

Materials:

  • Substituted benzyl alcohols (purified by distillation or recrystallization)

  • Potassium dichromate (K₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Acetic acid (glacial)

  • Distilled water

  • Sodium thiosulphate (Na₂S₂O₃) solution (standardized)

  • Potassium iodide (KI)

  • Starch indicator solution

Procedure:

  • Preparation of Reagents: All solutions are prepared in a 20% (v/v) aqueous acetic acid solvent mixture.

  • Reaction Setup: The reactions are conducted under pseudo-first-order conditions, with the concentration of the benzyl alcohol kept in large excess (at least 10-fold) compared to the potassium dichromate.

  • Initiation: The reaction is initiated by mixing the thermostated solutions of the benzyl alcohol and acidified potassium dichromate. A constant temperature of 308 K (35°C) is maintained throughout the experiment.

  • Monitoring the Reaction: The progress of the reaction is followed by monitoring the decrease in the concentration of the oxidant, Cr(VI). Aliquots of the reaction mixture are withdrawn at regular time intervals.

  • Quenching and Titration: The reaction in each aliquot is quenched by adding it to an aqueous solution of potassium iodide. The liberated iodine is then titrated against a standard solution of sodium thiosulphate using starch as an indicator.

  • Data Analysis: The pseudo-first-order rate constants (kₒₑₛ) are calculated from the slope of the linear plots of log[oxidant] versus time. The second-order rate constants (k₂) are then determined by dividing kₒₑₛ by the concentration of the specific benzyl alcohol.

Visualizing the Process and Principles

To better understand the experimental process and the structure-reactivity relationship, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Solutions (Substrate, Oxidant, Acid) in 20% aq. Acetic Acid B Thermostat Solutions to 308 K A->B C Mix Reactants (Initiate Reaction) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench with KI & Titrate with Na₂S₂O₃ D->E F Plot log[Oxidant] vs. Time E->F G Calculate Rate Constants (k_obs and k₂) F->G

Caption: Experimental workflow for the kinetic study of benzyl alcohol oxidation.

Substituent_Effects cluster_reactants Reactants cluster_substituents Substituent Effect on Transition State Substituted Benzyl Alcohol Substituted Benzyl Alcohol Reaction Reaction Substituted Benzyl Alcohol->Reaction Acidified Dichromate Acidified Dichromate Acidified Dichromate->Reaction Transition State Transition State Reaction->Transition State Rate-Determining Step Product Substituted Benzaldehyde Transition State->Product EDG Electron-Donating Groups (e.g., -OCH₃, -CH₃) EDG->Transition State Stabilize (Faster Reaction) EWG Electron-Withdrawing Groups (e.g., -NO₂, -Cl) EWG->Transition State Destabilize (Slower Reaction)

Caption: Influence of substituents on the reaction rate of benzyl alcohol oxidation.

The results clearly indicate that electron-releasing substituents accelerate the oxidation by stabilizing the electron-deficient transition state of the reaction.[1] Conversely, electron-withdrawing groups destabilize this transition state, leading to a slower reaction rate. This head-to-head comparison provides valuable insights for synthetic chemists aiming to optimize reaction conditions and predict outcomes based on substrate structure.

References

A Comparative Guide to the Structural Validation of 2-Methoxy-5-(trifluoromethoxy)benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel compounds is paramount. This guide provides an objective comparison of the analytical techniques used to characterize derivatives of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol. It delves into the physicochemical property differences imparted by the methoxy versus the trifluoromethoxy group, offers supporting experimental data from related compounds, and provides detailed experimental protocols.

The strategic inclusion of a trifluoromethoxy (-OCF3) group in place of a methoxy (-OCH3) group can significantly alter a molecule's electronic and physicochemical properties. The high electronegativity of the fluorine atoms makes the -OCF3 group a strong electron-withdrawing substituent, which can influence reactivity and interactions with biological targets[1][2].

Comparison of Physicochemical Properties: Methoxy vs. Trifluoromethoxy

The substitution of a methoxy group with a trifluoromethoxy group imparts significant changes to the molecular properties, which are critical in drug design and materials science. The trifluoromethoxy group is more lipophilic and metabolically stable than its methoxy analogue[3]. A key advantage is the enhanced metabolic stability, as the C-F bond is highly resistant to enzymatic cleavage, potentially increasing the half-life of a drug candidate in the body[1].

PropertyMethoxy (-OCH3)Trifluoromethoxy (-OCF3)Impact on Drug Development
Lipophilicity (LogP) LowerHigher[1][2][3]Improved membrane permeability and bioavailability[1][2].
Electronic Effect Electron-donatingStrongly electron-withdrawing[1][3]Alters binding affinity to biological targets and modifies reaction chemistry[1].
Metabolic Stability Susceptible to O-dealkylationHighly stable to enzymatic cleavage[1]Increased in vivo half-life and potentially reduced dosage[1].
pKa Less acidicLowers the pKa of nearby acidic protonsCan influence the ionization state of the molecule at physiological pH.

Structural Validation Techniques

A multi-technique approach is essential for the unambiguous structural elucidation of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise chemical structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for confirming the connectivity of atoms.

¹H NMR Data for a Representative this compound Derivative (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3m3HAromatic protons
~4.7s2H-CH₂OH
~3.9s3H-OCH₃
~2.5br s1H-OH

¹³C NMR Data for a Representative this compound Derivative (Predicted)

Chemical Shift (δ) ppmAssignment
~150-160C-OCH₃
~140-150C-OCF₃
~121 (q, J ≈ 257 Hz)-OCF₃
~110-130Aromatic carbons
~60-65-CH₂OH
~55-60-OCH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For benzyl alcohol derivatives, common fragmentation patterns include the loss of the hydroxyl group and cleavage of the bond between the aromatic ring and the benzylic carbon.

Expected Fragmentation for this compound

m/zFragment
222[M]⁺
205[M - OH]⁺
191[M - CH₂OH]⁺
77[C₆H₅]⁺
X-ray Crystallography

For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be challenging, the resulting data is invaluable for understanding solid-state conformation and intermolecular interactions.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher. For ¹³C spectra, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[4].

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range. For structural confirmation, high-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.

X-ray Crystallography
  • Crystal Growth : Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection : Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final structure.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Comparison synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (HRMS) purification->ms Molecular Weight Confirmation xray X-ray Crystallography (if crystalline) purification->xray 3D Structure Determination data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis xray->data_analysis comparison Comparison with Alternative Structures data_analysis->comparison

Caption: General experimental workflow for the synthesis and structural validation of this compound derivatives.

signaling_pathway Ligand Growth Factor (e.g., EGF, VEGF) EGFR EGFR/VEGFR Ligand->EGFR Binds P_EGFR P-EGFR/VEGFR EGFR->P_EGFR Autophosphorylation Derivative Benzyl Alcohol Derivative (Inhibitor) Derivative->P_EGFR Inhibits RAS RAS P_EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes

Caption: Illustrative signaling pathway showing potential inhibition of EGFR/VEGFR by benzyl alcohol derivatives. This is a hypothetical target for this class of compounds.

References

The Lipophilicity Showdown: Trifluoromethoxy Eclipses Methoxy in Driving Fat Solubility

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the ability of a molecule to permeate cell membranes is a critical determinant of its therapeutic efficacy. This property, known as lipophilicity, is a key focus for medicinal chemists. A frequent strategy to modulate this characteristic is the introduction of specific functional groups. This guide provides a detailed comparison of two such groups: the methoxy (-OCH3) and the trifluoromethoxy (-OCF3) moieties, revealing the profound impact of fluorine substitution on a compound's lipophilicity.

The trifluoromethoxy group is consistently and significantly more lipophilic than the methoxy group. This difference is a crucial consideration for researchers aiming to enhance the ability of a drug candidate to cross lipid bilayers, a fundamental step in reaching its target within the body. The increased lipophilicity of the -OCF3 group can be attributed to the replacement of hydrogen atoms with highly electronegative fluorine atoms, which alters the electronic and conformational properties of the molecule.

Quantitative Comparison of Lipophilicity

The lipophilicity of a substituent is often quantified by the Hansch-Leo parameter (π), which measures the contribution of a substituent to the overall lipophilicity of a parent compound. A more positive π value indicates a greater contribution to lipophilicity. The data clearly demonstrates the superior lipophilicity of the trifluoromethoxy group.

Substituent GroupHansch-Leo Parameter (π)Impact on Lipophilicity
Methoxy (-OCH3) on an aromatic ring~ -0.02 to 0.00Negligible to slightly hydrophilic
Trifluoromethoxy (-OCF3)+1.04Strongly lipophilic

Experimental determination of the partition coefficient (LogP) and distribution coefficient (LogD) further substantiates this difference. LogP is the logarithm of the ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water, and serves as a direct measure of lipophilicity. Studies comparing analogous compounds bearing a methoxy versus a trifluoromethoxy group consistently show a significant increase in the LogP value for the trifluoromethoxy-substituted molecule.

Experimental Determination of Lipophilicity

The two most common experimental methods for determining LogP and LogD are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Experimental Protocols

1. Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for LogP determination.[1]

  • Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). The mixture is shaken vigorously to allow for the compound to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[2][3]

  • Protocol:

    • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.[3]

    • Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent.

    • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous phases.

    • Equilibration: Shake the vessel for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.[1]

    • Phase Separation: Centrifuge the mixture to achieve a clear separation of the two phases.

    • Concentration Analysis: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[3]

    • Calculation: Calculate the LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The RP-HPLC method is a faster, automated alternative to the shake-flask method, particularly suitable for high-throughput screening.[4][5]

  • Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its lipophilicity.[6][7] A series of standard compounds with known LogP values are used to create a calibration curve. The LogP of the test compound is then determined by interpolating its retention time on this curve.

  • Protocol:

    • System Setup: Use a reversed-phase HPLC system with a nonpolar stationary phase (e.g., C18 column) and a polar mobile phase (e.g., a mixture of water and an organic solvent like methanol or acetonitrile).[7]

    • Calibration: Inject a series of standard compounds with a range of known LogP values and record their retention times (tR).

    • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (tR - t0) / t0, where t0 is the void time (retention time of an unretained compound).

    • Generate Calibration Curve: Plot log(k') versus the known LogP values of the standards and perform a linear regression to obtain the calibration equation.[7]

    • Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time.

    • LogP Determination: Calculate the log(k') for the test compound and use the calibration equation to determine its LogP value.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for determining the lipophilicity (LogP) of a compound using both the shake-flask and RP-HPLC methods.

Lipophilicity_Determination_Workflow cluster_shake_flask Shake-Flask Method cluster_rphplc RP-HPLC Method sf_start Start with Test Compound sf_prepare Prepare n-octanol/ water biphasic system sf_start->sf_prepare sf_dissolve Dissolve compound in the system sf_prepare->sf_dissolve sf_shake Shake to equilibrate sf_dissolve->sf_shake sf_separate Separate phases (centrifugation) sf_shake->sf_separate sf_analyze Analyze concentration in each phase (e.g., HPLC) sf_separate->sf_analyze sf_calculate Calculate LogP sf_analyze->sf_calculate end_node Experimentally Determined LogP sf_calculate->end_node hplc_start Start with Test Compound & LogP Standards hplc_prepare Prepare RP-HPLC system (C18 column, mobile phase) hplc_start->hplc_prepare hplc_inject_std Inject standards & record retention times hplc_prepare->hplc_inject_std hplc_calibrate Create calibration curve (log(k') vs. LogP) hplc_inject_std->hplc_calibrate hplc_inject_test Inject test compound & record retention time hplc_calibrate->hplc_inject_test hplc_determine Determine LogP from calibration curve hplc_inject_test->hplc_determine hplc_determine->end_node start_node Compound for Lipophilicity Analysis start_node->sf_start start_node->hplc_start

Caption: Workflow for LogP determination.

Conclusion

The strategic incorporation of a trifluoromethoxy group is a powerful tool for medicinal chemists to significantly increase the lipophilicity of a drug candidate. This enhancement, as quantified by both theoretical parameters and experimental data, can have a profound impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The choice between a methoxy and a trifluoromethoxy substituent should be guided by the desired physicochemical profile of the target molecule, with the understanding that the latter will impart a much greater degree of lipophilicity. The experimental protocols outlined provide robust methods for quantifying this critical property, enabling data-driven decisions in the drug discovery process.

References

The Metabolic Shield: Enhancing Drug Stability with the 2-Methoxy-5-(trifluoromethoxy)phenyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a critical hurdle in the journey from discovery to clinical application. A promising strategy in medicinal chemistry involves the incorporation of the 2-methoxy-5-(trifluoromethoxy)phenyl moiety. This structural modification is designed to enhance a drug candidate's resistance to metabolic breakdown, thereby improving its pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of compounds containing this moiety against their non-fluorinated counterparts, supported by representative experimental data and detailed methodologies.

The rationale behind the enhanced stability of molecules containing the 2-methoxy-5-(trifluoromethoxy)phenyl group lies in the chemical properties of the trifluoromethoxy (-OCF3) group. It serves as a bioisostere of the methoxy (-OCH3) group, but with key differences that impact metabolism. The strong carbon-fluorine bonds in the trifluoromethoxy group are highly resistant to enzymatic cleavage, particularly O-demethylation, a common metabolic pathway for methoxy-containing compounds mediated by cytochrome P450 (CYP) enzymes. By blocking this metabolic "soft spot," the overall metabolic stability of the drug is significantly increased, potentially leading to a longer half-life, improved oral bioavailability, and a more predictable dose-response relationship.

Comparative Metabolic Stability Data

To illustrate the impact of the 2-methoxy-5-(trifluoromethoxy)phenyl moiety, the following table presents a representative comparison of key metabolic stability parameters for a hypothetical compound series. These values are derived from typical results observed in in vitro human liver microsome stability assays. "Compound A" represents a drug candidate containing a 2,5-dimethoxyphenyl group, a common structural motif susceptible to metabolism. "Compound B" is its analogue, incorporating the 2-methoxy-5-(trifluoromethoxy)phenyl moiety.

ParameterCompound A (2,5-dimethoxyphenyl)Compound B (2-methoxy-5-(trifluoromethoxy)phenyl)Rationale for Difference
Half-life (t½, min) 15> 120The trifluoromethoxy group in Compound B blocks O-demethylation, a primary metabolic pathway for the dimethoxy analogue, leading to a significantly longer half-life.[1]
Intrinsic Clearance (CLint, µL/min/mg protein) 154< 11.5Intrinsic clearance, a measure of the liver's metabolic capacity, is substantially lower for Compound B due to its increased resistance to metabolism.[2]
Primary Metabolites O-desmethyl and di-O-desmethyl derivativesMinimal formation of O-desmethyl metabolite; potential for metabolism at other sites on the molecule.The primary route of metabolism for Compound A is effectively blocked in Compound B.

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual values will vary depending on the specific molecular scaffold of the drug.

Experimental Protocols

The quantitative data presented above is typically generated using well-established in vitro metabolic stability assays. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a high-throughput method used to assess the metabolic stability of compounds primarily by Phase I enzymes, such as cytochrome P450s.[2]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare working solutions of the test compound and positive control. Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system solution.

  • Incubation: Add the liver microsome solution to the wells of a 96-well plate. Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

  • Time Points and Termination: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute sample.

  • The natural logarithm of the percentage of remaining parent drug is plotted against time.

  • The slope of the linear portion of this curve represents the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

  • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it utilizes intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.

Objective: To determine the rate of disappearance of a test compound in a suspension of hepatocytes.

Materials:

  • Cryopreserved or fresh hepatocytes

  • Hepatocyte incubation medium

  • Test compound and positive controls (for Phase I and Phase II metabolism)

  • Ice-cold stop solution (e.g., acetonitrile containing an internal standard)

  • Multi-well plates

  • Incubator (37°C, with 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw and prepare a suspension of hepatocytes in incubation medium at a specified cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation: Add the hepatocyte suspension to the wells of a plate. Add the test compound to the wells to achieve the final desired concentration.

  • Time Points and Sampling: Incubate the plate at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and add them to a separate plate containing the ice-cold stop solution.

  • Sample Processing: Centrifuge the plate to pellet cell debris.

  • Analysis: Transfer the supernatant for analysis by LC-MS/MS to determine the concentration of the parent compound.

Data Analysis: The data analysis is similar to the microsomal stability assay, with calculations for the elimination rate constant, half-life, and intrinsic clearance, which is typically expressed as µL/min/10^6 cells.

Visualizing the Metabolic Advantage and Experimental Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the metabolic blocking effect of the trifluoromethoxy group and the typical experimental workflow for a microsomal stability assay.

cluster_0 Metabolism of 2,5-Dimethoxyphenyl Moiety cluster_1 Metabolism of 2-Methoxy-5-(trifluoromethoxy)phenyl Moiety Compound_A Compound with 2,5-Dimethoxyphenyl Metabolite_A1 O-Desmethyl Metabolite Compound_A->Metabolite_A1 CYP-mediated O-demethylation Metabolite_A2 Di-O-Desmethyl Metabolite Metabolite_A1->Metabolite_A2 Further O-demethylation Compound_B Compound with 2-Methoxy-5-(trifluoromethoxy)phenyl No_Metabolism Metabolic Pathway Blocked Compound_B->No_Metabolism Resistant to O-demethylation

Caption: Metabolic fate of a dimethoxy vs. a methoxy-trifluoromethoxy substituted compound.

Start Start Assay Prepare_Reagents Prepare Microsomes, Compound, and NADPH System Start->Prepare_Reagents Incubate Add Microsomes and Compound to Plate (Pre-incubate at 37°C) Prepare_Reagents->Incubate Initiate_Reaction Add NADPH System to Initiate Metabolism Incubate->Initiate_Reaction Time_Points Take Samples at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench_Reaction Stop Reaction with Cold Acetonitrile + Internal Standard Time_Points->Quench_Reaction Centrifuge Centrifuge to Pellet Proteins Quench_Reaction->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data_Analysis Calculate t½ and CLint Analyze->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a liver microsomal stability assay.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, a halogenated organic compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Hazard Profile and Safety Precautions

Before handling, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical is known to cause skin and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including protective gloves and eye/face protection (such as splash goggles), must be worn at all times.[1][2][3][4] All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or mists.[5][6]

Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[7][8][9] As a halogenated organic compound, this compound must not be mixed with non-halogenated organic waste.[9][10][11][12] This is because the disposal methods for halogenated and non-halogenated wastes differ, and improper mixing can lead to dangerous reactions and increased disposal costs.[10][12]

Key Segregation Practices:

  • Designated Waste Stream: Collect this compound and other halogenated organic wastes in a dedicated, clearly labeled waste container.[9][11]

  • Incompatible Materials: Do not mix this compound with incompatible materials such as strong acids, bases, or oxidizing agents.[5][12]

  • Solid vs. Liquid Waste: Collect liquid waste separately from solid waste, such as contaminated labware.

Container Management and Labeling

The integrity and proper labeling of waste containers are paramount for safe storage and disposal.

Container RequirementSpecificationRationale
Material Compatibility Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass.[5][13][14]Prevents degradation of the container and potential leaks.
Container Condition Containers must be in good condition, free from cracks or leaks, with a secure, tightly fitting lid.[7][11]Ensures containment and prevents spills or vapor release.
Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant," "Halogenated Organic Waste").[10][11][13]Provides essential information for safe handling and disposal by waste management personnel.
Fill Level Do not fill containers beyond 75-90% capacity.[8]Leaves adequate headspace to accommodate vapor expansion and prevent spills.
Storage of Chemical Waste

Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[10][14] This area must be at or near the point of waste generation and under the control of the laboratory personnel.

Storage Guidelines:

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[7][13]

  • Segregation: Keep halogenated waste containers physically separated from non-halogenated and other incompatible waste streams.[7][8]

  • Ventilation: Ensure the storage area is well-ventilated.[7][13]

  • Closure: Keep waste containers securely closed except when adding waste.[10][11][14]

Disposal Procedures

Under no circumstances should this compound be disposed of down the drain or evaporated in a fume hood.[5][14][15] The proper disposal route is through an approved hazardous waste disposal program.

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the waste chemical into the designated and properly labeled halogenated organic waste container.

  • Container Sealing: Once the container is ready for pickup (i.e., it is nearly full or has reached the designated accumulation time limit), ensure the lid is tightly sealed.

  • Request Pickup: Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or equivalent department.[8][10][14] Follow their specific procedures for requesting a hazardous waste pickup.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[7][13]

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary.[2] For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.[2][4] Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[10][11] For large spills, evacuate the area and contact your institution's emergency response team.[2][11]

Disposal of Empty Containers

Empty containers that held this compound must also be managed properly. The container should be thoroughly emptied.[8] For containers of acutely hazardous "P-listed" chemicals, triple rinsing is required, with the rinsate collected as hazardous waste.[15][16] While this specific compound is not typically P-listed, it is good practice to rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as halogenated waste. The rinsed, empty container can then often be disposed of as regular lab glass or plastic, after defacing the original label.[15] Always consult your institution's specific guidelines for empty container disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify as Halogenated Organic Waste fume_hood->identify_waste select_container Select a Compatible, Labeled Waste Container identify_waste->select_container add_waste Add Waste to Container (Do not exceed 90% capacity) select_container->add_waste close_container Keep Container Tightly Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment check_full Container Full or Accumulation Time Limit Reached? secondary_containment->check_full check_full->add_waste No request_pickup Arrange for Waste Pickup via EHS/Licensed Contractor check_full->request_pickup Yes end End: Compliant Disposal request_pickup->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol, tailored for research scientists and drug development professionals. Following these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazards can be inferred from structurally similar compounds such as benzyl alcohol and other trifluoromethylated aromatic compounds. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] The trifluoromethoxy group suggests that thermal decomposition could release toxic fumes like hydrogen fluoride.[5] Therefore, a cautious approach to handling is essential.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles and a face shieldGoggles should provide a tight seal around the eyes to protect from splashes.[6] A face shield offers an additional layer of protection for the entire face.[2][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for handling alcohols and many solvents.[7][8] Always inspect gloves for any signs of degradation or puncture before use and dispose of them after handling the chemical.[9]
Body Protection Laboratory coatA standard lab coat should be worn to prevent skin contact.[10][11] For tasks with a higher risk of splashing, a chemically resistant apron may be necessary.
Respiratory Protection Use in a certified chemical fume hoodAll handling of this substance should occur within a properly functioning chemical fume hood to minimize inhalation of vapors or aerosols.[10][11] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges may be required.[12]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and ensure safety.

Step 1: Preparation and Pre-Handling

  • Safety Equipment Check: Before beginning any work, ensure that a safety shower and eyewash station are accessible and operational.[4]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment and reagents to avoid leaving the designated work area during the procedure.

  • Don PPE: Put on all required personal protective equipment as detailed in Table 1.

Step 2: Handling the Chemical

  • Work in a Fume Hood: Conduct all transfers, weighing, and manipulations of this compound exclusively within a certified chemical fume hood.[11]

  • Avoid Inhalation and Contact: Do not breathe in any vapors, mists, or sprays.[4][10][13] Prevent any contact with the eyes, skin, and clothing.[10][11]

  • Grounding: If transferring large quantities, take precautionary measures against static discharge.[10][11]

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the release of vapors.[3][10][13]

Step 3: Post-Handling and Decontamination

  • Clean Work Area: After completing the work, decontaminate the work area and any equipment used.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Dispose of single-use items like gloves properly.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][2] Do not eat, drink, or smoke in the laboratory.[13][14]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.

Step 1: Waste Segregation

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Dedicated Waste Container: If transferring to a waste container, use one that is clearly labeled for halogenated organic waste. Do not mix with other waste streams.

Step 2: Container Management

  • Sealed Containers: Ensure that the waste container is kept tightly closed and is in a designated, well-ventilated secondary containment area.

  • Labeling: The waste container must be accurately labeled with its contents.

Step 3: Final Disposal

  • Follow Regulations: Dispose of the chemical waste through a licensed waste disposal company, adhering to all local, regional, and national environmental regulations.[13][14]

  • Contaminated Materials: Any materials used to clean up spills or that are otherwise contaminated should be collected in a sealed, labeled container for disposal as hazardous waste.[15]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G Figure 1. Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Safety Equipment (Fume Hood, Eyewash) prep2 Gather Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer/Weigh Chemical in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 cleanup1 Decontaminate Work Area and Equipment handle2->cleanup1 cleanup2 Segregate and Label Hazardous Waste cleanup1->cleanup2 cleanup4 Remove PPE cleanup1->cleanup4 cleanup3 Dispose of Waste via Approved Channels cleanup2->cleanup3 cleanup5 Wash Hands Thoroughly cleanup4->cleanup5

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.